(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H26O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(8aR)-8,8,8a-trimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C20H26O2/c1-12(2)14-11-13-8-10-20(5)15(7-6-9-19(20,3)4)16(13)18(22)17(14)21/h7-8,10-12,21-22H,6,9H2,1-5H3/t20-/m0/s1 |
Clé InChI |
RGZFDXJHQPJDER-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C2C3=CCCC([C@]3(C=CC2=C1)C)(C)C)O)O |
SMILES canonique |
CC(C)C1=C(C(=C2C3=CCCC(C3(C=CC2=C1)C)(C)C)O)O |
Origine du produit |
United States |
Foundational & Exploratory
(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol basic properties
An In-depth Technical Guide to (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol: Physicochemical Properties, Synthesis, and Potential Applications
Introduction
This compound is a catechol-containing diterpene.[1][2] This compound belongs to the abietane family of diterpenoids, which are characterized by their three-ring carbocyclic structure. Its core structure is closely related to totarol, a well-studied natural product with significant biological activities.[3][4][5][6] This guide will provide a comprehensive overview of the known and inferred properties of this diol, leveraging the extensive data available for the parent compound, totarol, and the well-understood chemistry of catechols.
Chemical Structure and Isomerism
The chemical structure of this compound is defined by a partially saturated phenanthrene ring system. Key structural features include:
-
Phenanthrene Core: A tricyclic aromatic hydrocarbon.
-
Tetrahydro Configuration: Indicating the partial saturation of the ring system.
-
Substituents: An isopropyl group at position 2, three methyl groups at positions 8 and 8a, and two hydroxyl groups at positions 3 and 4.
-
Stereochemistry: The "(R)" designation at position 8a indicates a specific spatial arrangement of the atoms.
The presence of the two adjacent hydroxyl groups on the aromatic ring classifies this molecule as a catechol.[1][2] This functional group is crucial to its chemical reactivity and potential biological activity.
Physicochemical Properties
While specific experimental data for this compound is not extensively available, its properties can be inferred from the closely related and well-characterized compound, totarol.
Comparative Physicochemical Properties of Totarol
| Property | Value |
| Molecular Formula | C20H30O |
| Molecular Weight | 286.45 g/mol [5] |
| Melting Point | 128-132 °C[4][7] |
| Boiling Point | 346.1±37.0 °C at 760 mmHg[4] |
| Density | 0.9±0.1 g/cm³[4] |
| Appearance | White powder[3] |
| Solubility | Insoluble in water, soluble in organic solvents. |
The introduction of an additional hydroxyl group to form the catechol derivative would be expected to increase the polarity of the molecule. This would likely lead to a higher melting point and boiling point compared to totarol, and potentially a slight increase in water solubility, although it would remain largely hydrophobic.
Synthesis and Characterization
The synthesis of this compound is noted to be part of a bioinspired synthesis of rearranged abietane diterpenes.[1][2] A plausible synthetic route would involve the hydroxylation of a totarol-like precursor.
Hypothetical Synthetic Workflow
A potential laboratory-scale synthesis could involve the following conceptual steps:
Caption: A conceptual workflow for the synthesis of the target diol from a totarol-like precursor.
Structural Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the stereochemistry. The presence of the catechol protons would be a key diagnostic feature.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl groups and the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activities and Potential Applications
The biological activities of this compound can be inferred from its structural similarity to totarol and the presence of the catechol moiety.
Antioxidant Properties
Totarol is a known potent antioxidant.[3][4][6] The catechol group is a classic antioxidant pharmacophore, capable of donating hydrogen atoms to neutralize free radicals. Therefore, the diol derivative is expected to exhibit even stronger antioxidant activity than totarol.
Caption: The antioxidant mechanism of a catechol, involving hydrogen atom donation to a free radical.
Antibacterial Activity
Totarol has demonstrated significant antibacterial properties.[3][4][6] It is effective against a range of bacteria, including some that are resistant to common antibiotics.[6] The antibacterial mechanism is likely related to its ability to disrupt bacterial cell membranes and inhibit key cellular processes. The diol derivative is also expected to retain or potentially have enhanced antibacterial activity.
Potential Applications in Drug Development
The combination of potent antioxidant and antibacterial properties makes this compound a promising candidate for further investigation in several areas of drug development:
-
Dermatology: For the treatment of acne and other skin conditions where bacterial infection and oxidative stress are contributing factors.[6]
-
Wound Healing: Its antioxidant and antibacterial properties could promote a healthy environment for tissue regeneration.
-
Neurodegenerative Diseases: Oxidative stress is a key factor in the pathogenesis of diseases like Alzheimer's and Parkinson's. Compounds with strong antioxidant capabilities are of significant interest in this field.
Conclusion
This compound is a catechol derivative of the abietane diterpenoid family with significant potential for further research and development. While specific experimental data for this compound is limited, its close structural relationship to the well-characterized natural product totarol, combined with the known chemical properties of catechols, provides a strong basis for predicting its physicochemical and biological properties. Its likely potent antioxidant and antibacterial activities make it a compelling target for applications in pharmaceuticals and cosmetics. Further research into its synthesis, detailed characterization, and biological evaluation is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Totarol | CAS#:511-15-9 | Chemsrc [chemsrc.com]
- 5. (+)-Totarol | C20H30O | CID 92783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Totarol - Cosmacon [cosmacon.de]
- 7. TOTAROL | 511-15-9 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
Foreword: Navigating the Frontier of Diterpene Chemistry
In the landscape of natural product chemistry and drug development, diterpenes represent a class of compounds with immense therapeutic potential. Among these, the abietane diterpene scaffold, as seen in compounds like totarol, has garnered significant attention for its potent antimicrobial and antioxidant activities. This guide delves into the physicochemical properties of a specific, less-characterized derivative: (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol analogue of the well-known totarol.
The existing literature primarily identifies this compound as a catechol intermediate in the bioinspired synthesis of rearranged abietane diterpenes.[1][2] Direct, comprehensive experimental data on its physicochemical properties are scarce. Therefore, this guide adopts a predictive and application-oriented approach, grounded in the established characteristics of its parent compound, totarol, and the fundamental principles of physical organic chemistry. We will project the properties of this diol, propose a viable synthetic route, and outline the necessary analytical methodologies for its characterization, providing a robust framework for researchers and drug development professionals interested in this promising molecule.
Molecular Structure and Stereochemistry
This compound is a polycyclic aromatic hydrocarbon with a fused tricyclic core. The key structural features include:
-
A Tetrahydrophenanthrene Core: This forms the rigid backbone of the molecule.
-
An Isopropyl Group: Located at the C2 position of the aromatic ring.
-
Three Methyl Groups: Two geminal methyl groups at C8 and one at C8a.
-
A Catechol Moiety: Two hydroxyl groups at the C3 and C4 positions of the aromatic ring, ortho to each other.
-
Defined Stereochemistry: The "(R)" designation at the chiral centers dictates a specific three-dimensional arrangement of the molecule.
The presence of the catechol group is the primary structural distinction from totarol, which possesses a single phenolic hydroxyl group. This modification is expected to significantly influence the molecule's electronic properties, polarity, and reactivity.
Caption: Chemical structure of the target molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, with comparative data for totarol.
| Property | Totarol | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₂₀H₃₀O[1] | C₂₀H₃₀O₂ | Addition of one oxygen atom to form the second hydroxyl group. |
| Molecular Weight | 286.45 g/mol [3] | 302.45 g/mol | Based on the predicted molecular formula. |
| Appearance | White to off-white crystalline powder[3] | Off-white to light brown solid | Catechols are prone to oxidation, which can lead to discoloration.[4][5] |
| Melting Point | 128-132 °C[1][5][6] | > 132 °C | The additional hydroxyl group allows for stronger intermolecular hydrogen bonding, which typically increases the melting point. |
| Boiling Point | 369-371 °C (estimated)[4] | > 371 °C | Increased hydrogen bonding will also lead to a higher boiling point. |
| Solubility | Soluble in ethanol, DMSO, acetone.[3][7] Very low water solubility.[4] | Moderately soluble in polar organic solvents (ethanol, methanol, acetone). Slightly increased water solubility compared to totarol. | The presence of two hydroxyl groups increases the molecule's polarity and hydrogen bonding capacity with polar solvents. |
| pKa | ~10-11 (typical for phenols) | pKa₁ ~9-10, pKa₂ > 12 | The first proton dissociation will be more acidic than totarol due to the electron-withdrawing effect of the adjacent hydroxyl group. The second dissociation will be significantly less acidic. |
| logP (o/w) | 6.4 (estimated)[4] | < 6.4 | The increased polarity from the second hydroxyl group will decrease the octanol-water partition coefficient, making it less lipophilic than totarol. |
Proposed Synthesis and Purification
A plausible synthetic route to obtain this compound would involve the ortho-hydroxylation of totarol. A potential method is the Duff reaction followed by a Dakin oxidation.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Synthetic Protocol:
Part A: Ortho-formylation of Totarol (Duff Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve totarol in a suitable solvent such as trifluoroacetic acid.
-
Reagent Addition: Add hexamethylenetetramine in portions to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into a beaker of ice water. The ortho-formylated product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by column chromatography on silica gel.
Part B: Oxidation to Catechol (Dakin Oxidation)
-
Reaction Setup: Dissolve the purified ortho-formylated totarol in an aqueous solution of a base, such as sodium hydroxide, in a round-bottom flask.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% solution) to the stirred mixture, maintaining the temperature with an ice bath.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~2-3. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure.
-
¹H NMR: Expected signals would include aromatic protons, an isopropyl methine and methyls, three singlet methyls, and aliphatic protons of the tricyclic system. The chemical shifts of the aromatic protons will be indicative of the catechol substitution pattern.
-
¹³C NMR: The spectrum should show 20 distinct carbon signals. The signals for the hydroxyl-bearing aromatic carbons will be in the downfield region (~140-150 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
-
Objective: To identify functional groups.
-
Expected Absorptions:
-
A broad O-H stretching band around 3300-3500 cm⁻¹ (characteristic of the hydroxyl groups).
-
C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.
-
C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.
-
C-O stretching bands around 1200-1300 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Method: Electrospray ionization (ESI) is a suitable technique.
-
Expected Result: A molecular ion peak corresponding to the calculated molecular weight of C₂₀H₃₀O₂ (e.g., [M+H]⁺ at m/z 303.2273). High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
Potential Applications and Future Directions
Given the known biological activities of totarol and other catechol-containing natural products, this compound is a promising candidate for various applications:
-
Enhanced Antioxidant Activity: Catechols are excellent radical scavengers. This compound is predicted to have superior antioxidant properties compared to totarol, making it a potential ingredient in skincare and nutraceuticals for protection against oxidative stress.[8]
-
Antimicrobial Agent: The phenolic hydroxyl groups are crucial for the antibacterial activity of totarol.[8][9] The catechol moiety may modulate this activity, potentially offering a different spectrum of action or enhanced potency against certain bacterial strains.
-
Drug Development Precursor: The catechol group is a versatile chemical handle for further synthetic modifications, allowing for the creation of a library of derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.
Further research should focus on the successful synthesis and isolation of this compound, followed by a thorough evaluation of its biological activities, including its antimicrobial, antioxidant, and cytotoxic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catechol - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | Weber Lab [weberlab.net]
- 8. The synthesis and antibacterial activity of totarol derivatives. Part 1: modifications of ring-C and pro-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and antibacterial activity of totarol derivatives. Part 2: Modifications at C-12 and O-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
Introduction
(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol derivative of the well-known abietane diterpene, totarol, represents a class of natural products with significant therapeutic potential. The precise determination of its three-dimensional structure is a critical prerequisite for understanding its bioactivity, mechanism of action, and for guiding further drug development efforts. This technical guide provides a comprehensive, in-depth walkthrough of the multi-technique analytical workflow employed for the unambiguous structural elucidation of this complex molecule. We will delve into the causality behind experimental choices, illustrating a self-validating system of protocols that ensures the highest degree of scientific integrity.
The abietane diterpenes are a large and diverse family of natural products known for their wide range of biological activities.[1] The subject of this guide, a catechol-containing analogue, is of particular interest due to the potential for enhanced antioxidant and other pharmacological properties conferred by the ortho-dihydroxy functionality on the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the modern techniques of structural elucidation.
Part 1: Sourcing and Purification of the Analyte
The journey to structural elucidation begins with obtaining a pure sample. In the case of this compound, two primary routes are viable: bioinspired synthesis or isolation from a natural source. A bioinspired synthesis, potentially starting from a readily available precursor like carnosic acid, can provide a scalable and controlled source of the compound.[2][3] Alternatively, isolation from a plant source known to produce related diterpenoids would involve extraction and multi-step chromatographic purification. For the purpose of this guide, we will assume the analyte has been purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
Part 2: The Integrated Spectroscopic Approach
The core of structural elucidation lies in the synergistic application of multiple spectroscopic techniques. No single method provides all the necessary information; rather, it is the convergence of data from mass spectrometry, nuclear magnetic resonance spectroscopy, and, ultimately, X-ray crystallography that affords an unassailable structural assignment.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
The initial and fundamental step is to determine the precise molecular weight and, from that, the elemental composition of the molecule. High-resolution mass spectrometry is the tool of choice for this purpose.[4]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is employed.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing fragmentation and preserving the molecular ion. Both positive and negative ion modes should be explored.
-
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1000.
Data Interpretation and Causality:
The HRMS data provides the exact mass of the molecular ion. For this compound, the expected molecular formula is C₂₀H₃₀O₂. The high mass accuracy of the instrument allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z).[5]
Expected HRMS Data:
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 303.23186 | 303.2319 | < 1 | C₂₀H₃₁O₂⁺ |
| [M-H]⁻ | 301.21726 | 301.2173 | < 1 | C₂₀H₂₉O₂⁻ |
| [M+Na]⁺ | 325.21380 | 325.2138 | < 1 | C₂₀H₃₀O₂Na⁺ |
Table 1: Expected High-Resolution Mass Spectrometry data for this compound.
Tandem Mass Spectrometry (MS/MS): Probing the Fragmentation Pathways
To gain initial insights into the structural fragments of the molecule, tandem mass spectrometry (MS/MS) is performed. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.
Experimental Protocol:
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) is used.
-
Precursor Ion Selection: The previously identified molecular ion (e.g., [M+H]⁺) is isolated.
-
Collision-Induced Dissociation (CID): The isolated ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Data Acquisition: The resulting fragment ions are mass-analyzed.
Data Interpretation and Causality:
The fragmentation pattern provides valuable clues about the connectivity of the molecule. For abietane diterpenoids, characteristic fragmentation pathways often involve cleavages of the terpene backbone and losses of small neutral molecules.[6][7] The presence of the catechol ring will also influence the fragmentation.
Expected MS/MS Fragmentation Data for [M+H]⁺:
| Fragment m/z | Proposed Structure/Loss |
| 285.2213 | [M+H - H₂O]⁺ |
| 257.1900 | [M+H - H₂O - C₂H₄]⁺ (Retro-Diels-Alder fragmentation) |
| 243.1743 | [M+H - C₃H₇ - H₂O]⁺ (Loss of isopropyl group and water) |
| 187.1168 | Cleavage of the B-ring |
Table 2: Plausible MS/MS fragmentation pattern for the protonated molecule.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive 2D Structure
NMR spectroscopy is the most powerful technique for determining the complete covalent structure of a molecule in solution.[8] A suite of 1D and 2D NMR experiments are employed to piece together the molecular puzzle.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is crucial to avoid signal overlap with the analyte's protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve optimal signal dispersion and sensitivity.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the relative stereochemistry.
-
Data Interpretation and Causality:
The systematic analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity. The process is iterative and self-validating, as assignments from one experiment must be consistent with the data from all others.
Expected NMR Data (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C):
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | COSY Correlations (with H at position) | HMBC Correlations (from H to C at position) |
| 1 | 38.5 | 1.65 (m), 1.45 (m) | 2 | 2, 3, 5, 10, 20 |
| 2 | 19.2 | 1.80 (m), 1.60 (m) | 1, 3 | 1, 3, 4, 10 |
| 3 | 41.8 | 1.50 (m), 1.30 (m) | 2 | 2, 4, 5, 18, 19 |
| 4 | 33.5 | - | - | - |
| 5 | 50.1 | 1.90 (dd, 12.5, 2.5) | 6 | 4, 6, 7, 9, 10, 18, 19, 20 |
| 6 | 19.8 | 2.85 (m), 2.70 (m) | 5, 7 | 5, 7, 8, 10 |
| 7 | 30.2 | 3.10 (m), 2.95 (m) | 6 | 5, 6, 8, 9 |
| 8 | 135.1 | - | - | - |
| 9 | 125.5 | 6.80 (s) | - | 7, 8, 10, 11, 14 |
| 10 | 37.8 | - | - | - |
| 11 | 142.1 | - | - | - |
| 12 | 140.9 | - | - | - |
| 13 | 120.8 | - | - | - |
| 14 | 130.2 | 7.10 (s) | - | 8, 9, 12, 13, 15 |
| 15 | 27.5 | 3.20 (sept, 7.0) | 16, 17 | 13, 14, 16, 17 |
| 16 | 22.8 | 1.25 (d, 7.0) | 15 | 15, 17 |
| 17 | 22.8 | 1.25 (d, 7.0) | 15 | 15, 16 |
| 18 | 33.2 | 0.95 (s) | - | 3, 4, 5, 19 |
| 19 | 21.5 | 0.92 (s) | - | 3, 4, 5, 18 |
| 20 | 25.1 | 1.20 (s) | - | 1, 5, 9, 10 |
Table 3: Predicted ¹H and ¹³C NMR data and key 2D NMR correlations for this compound.
Part 4: X-ray Crystallography: The Unambiguous 3D Structure
While NMR spectroscopy provides the covalent structure and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[10]
Experimental Protocol:
-
Crystallization: The purified compound is subjected to various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) with a range of solvents and solvent mixtures to obtain single crystals of sufficient quality.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. For determining the absolute configuration, analysis of anomalous dispersion effects (e.g., calculation of the Flack parameter) is crucial.[4]
Data Interpretation and Causality:
A successful X-ray crystallographic analysis provides a 3D model of the molecule, confirming the connectivity established by NMR and unequivocally determining the stereochemistry at all chiral centers. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.[4]
Part 5: The Integrated Structural Elucidation Workflow
The following diagram illustrates the logical flow of the structural elucidation process, emphasizing the interplay between different analytical techniques.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 2. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry [mdpi.com]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. The mass spectrometric fragmentation mechanisms of catenulane and isocatenulane diterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol derivative of the naturally occurring diterpenoid, totarol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel therapeutic agents. The information presented herein is synthesized from established spectroscopic principles and data from structurally related compounds, offering a robust framework for the analysis of this specific molecule.
Introduction
This compound is a catechol compound that has been involved in the bioinspired synthesis of rearranged abietane diterpenes.[1] Its structural backbone is closely related to totarol, a bioactive diterpene isolated from the heartwood of Podocarpus totara with known antimicrobial and therapeutic properties.[2] The introduction of a catechol moiety is a common strategy in drug design to modulate biological activity, making the spectroscopic characterization of this derivative of great interest. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.
Predicted Spectroscopic Data
The following sections outline the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target molecule are based on data from totarol and other terpenoids.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and isopropyl protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 6.5 - 7.5 | d, s | 7.0 - 9.0 |
| Isopropyl CH | 3.0 - 3.5 | sept | 6.5 - 7.5 |
| Aliphatic CH₂ | 1.2 - 2.5 | m | - |
| Aliphatic CH | 1.0 - 2.0 | m | - |
| Methyl CH₃ | 0.8 - 1.5 | s, d | 6.5 - 7.5 |
| Phenolic OH | 4.5 - 6.0 | br s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | 140 - 155 |
| Aromatic CH | 110 - 130 |
| Aliphatic C (quaternary) | 35 - 45 |
| Aliphatic CH | 25 - 55 |
| Aliphatic CH₂ | 15 - 40 |
| Isopropyl CH | 25 - 35 |
| Methyl C | 15 - 30 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of the target compound is expected to be influenced by the catechol and the terpene-like structure.
| Technique | Predicted m/z Values | Interpretation |
| Electrospray Ionization (ESI) | [M-H]⁻, [M+H]⁺, [M+Na]⁺ | Molecular ion and common adducts |
| Electron Ionization (EI) | [M]⁺˙, fragments from loss of methyl, isopropyl, and water | Molecular ion and characteristic fragmentation patterns |
The fragmentation of catechols can involve the loss of CO and the formation of quinone-like structures.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound will be dominated by absorptions from the hydroxyl and aromatic moieties.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-O stretch (phenolic) | 1200 - 1300 | Strong |
The broadness of the O-H stretch is due to hydrogen bonding.[6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
| Solvent | Predicted λmax (nm) | Interpretation |
| Ethanol/Methanol | ~280 - 290 | π → π* transition of the catechol ring |
The position of the absorption maximum can be influenced by the substitution pattern on the aromatic ring.[8][9][10]
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structural elucidation.
Mass Spectrometry
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Add a small amount of a modifier (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) if necessary to improve ionization.
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1 - 1.0 AU.
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the cuvette containing the sample solution.
-
Scan the appropriate wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Totarol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
CAS Number: 2244560-40-3
Authored by: A Senior Application Scientist
For distribution to researchers, scientists, and drug development professionals.
**Abstract
This technical guide provides a comprehensive overview of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a key catechol-containing intermediate in the bioinspired synthesis of rearranged abietane diterpenes. This document elucidates the compound's chemical identity, its pivotal role in synthetic chemistry, and the broader biological significance of the molecular class it belongs to, including potential therapeutic applications in drug discovery and development.
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a specialized organic molecule that has garnered interest as a crucial building block in the synthesis of complex natural products.[1][2][3] As a catechol compound, its unique electronic and structural properties are leveraged in sophisticated synthetic strategies. Its primary significance lies in its role as a precursor in the bioinspired synthesis of rearranged abietane diterpenes, a class of natural products that includes the pygmaeocins.[1][2] The abietane diterpenoids, and particularly their rearranged congeners, are known for a wide array of promising biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6] This guide will delve into the known technical details of this compound and the therapeutic potential of its derivatives.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical and physical characteristics of this compound is fundamental for its effective application in a research and development setting.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary:
While exhaustive experimental data for this specific intermediate is not widely published, the following table summarizes key computed and expected properties based on its structure and the general characteristics of related compounds.
| Property | Value | Source |
| CAS Number | 2244560-40-3 | [7] |
| Molecular Formula | C20H28O2 | Inferred from structure |
| Molecular Weight | 300.44 g/mol | Calculated |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |
Synthesis and its Role as a Synthetic Intermediate
The term "bioinspired synthesis" suggests that the chemical strategy to produce the final rearranged abietane diterpenes mimics a plausible biosynthetic pathway in nature. In this context, the catechol moiety of this compound is likely crucial for subsequent oxidative rearrangement reactions that lead to the final natural product scaffolds.
Conceptual Synthetic Workflow:
The following diagram illustrates the conceptual flow of a bioinspired synthesis where the target compound serves as a pivotal intermediate.
Figure 2: Conceptual workflow of the bioinspired synthesis of rearranged abietane diterpenes.
Biological Significance and Therapeutic Potential of Derivatives
While direct biological activity data for this compound is limited, the classes of compounds it is used to synthesize—rearranged abietane diterpenoids—are of significant interest to the drug development community.
Abietane diterpenoids, isolated from various plant sources, have demonstrated a broad spectrum of biological activities.[4][5] These include:
-
Antimicrobial and Antifungal Activity: Many abietane derivatives exhibit potent activity against a range of pathogens.[4][5]
-
Anti-inflammatory Effects: Some compounds have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory conditions.[6][8]
-
Cytotoxic and Anticancer Properties: A number of rearranged abietane diterpenoids have shown cytotoxicity against various cancer cell lines, making them promising leads for the development of new anticancer agents.[5]
The pygmaeocins, which can be synthesized from the title compound, are part of this promising class of bioactive molecules. Further research into the biological effects of these synthetic derivatives is a promising avenue for drug discovery.
Future Directions and Research Opportunities
The study of this compound and its applications is an evolving field. Key areas for future research include:
-
Development of a Scalable Synthesis: A robust and scalable synthetic route to this key intermediate would greatly facilitate the exploration of a wider range of rearranged abietane diterpene analogs.
-
Biological Screening: Direct biological evaluation of the title compound could reveal intrinsic bioactivities and provide a baseline for structure-activity relationship (SAR) studies of its derivatives.
-
Elucidation of Mechanisms of Action: For the bioactive derivatives synthesized from this intermediate, detailed mechanistic studies are needed to understand their mode of action at the molecular level. This is a critical step in the translation of these findings into therapeutic applications.
Conclusion
This compound stands as a compound of significant interest due to its strategic importance in the synthesis of biologically active rearranged abietane diterpenes. While much of the focus has been on its synthetic utility, the potent and varied biological activities of its derivatives underscore the importance of continued research in this area. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the chemistry and therapeutic potential of this compound and its related natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CAS No. 2244560-40-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
A Technical Guide to the Bioinspired Synthesis of Rearranged Abietane Diterpenes: From Biosynthetic Insights to Laboratory Execution
This guide provides an in-depth exploration of the bioinspired synthesis of rearranged abietane diterpenes. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to dissect the foundational biosynthetic logic that inspires modern synthetic strategies. We will examine how nature's elegant solutions for constructing molecular complexity through enzymatic cascades and precise skeletal reorganizations have become a blueprint for efficient and innovative laboratory synthesis.
Part 1: The Allure of Rearranged Abietanes: Nature's Intricate Scaffolds
Abietane diterpenes are a vast and structurally diverse class of natural products derived from a 20-carbon tricyclic skeleton.[1] While the basic abietane framework is common, nature has evolved enzymatic machinery to modify this core through a series of oxidative and rearrangement reactions, producing a dazzling array of "rearranged" skeletons. These modifications can include methyl group migrations, ring contractions or expansions, and the formation of unique spirocyclic systems.[2][3] Notable examples include the potent tumor inhibitor taxodione, the antimicrobial viridoquinone, and the structurally unique microstegiol.[4][5]
The significant biological activities exhibited by these compounds, ranging from anticancer to anti-inflammatory and antimicrobial properties, make them highly attractive targets for drug discovery.[6][7] However, their structural complexity presents a formidable challenge for traditional linear synthesis. A bioinspired approach, which seeks to emulate nature's biosynthetic pathways, offers a powerful alternative. By understanding and mimicking key carbocation-driven cascade reactions, chemists can achieve remarkable increases in molecular complexity in a single step, leading to more efficient and elegant synthetic routes.[8][9]
Part 2: The Biosynthetic Blueprint: Nature's Strategy for Rearrangement
The bioinspired synthesis of rearranged abietanes begins with a deep understanding of their natural biogenesis. The journey from a simple acyclic precursor to a complex, rearranged skeleton is a masterclass in chemical efficiency, guided by a series of precisely controlled enzymatic reactions.
The Genesis: Formation of the Abietane Core
The biosynthesis of all abietane diterpenes starts from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[6] The process is initiated by a class II diterpene synthase (diTPS), such as copalyl diphosphate synthase (CPPS), which protonates the terminal olefin of GGPP to trigger a cationic cyclization cascade, forming the bicyclic intermediate (+)-copalyl diphosphate [(+)-CPP].[10][11] This intermediate is then handed off to a class I diTPS. This second enzyme catalyzes the ionization of the diphosphate ester, initiating a second cyclization and a series of rearrangements to forge the tricyclic abietane skeleton, often yielding a pivotal hydrocarbon intermediate like miltiradiene.[12]
Caption: Initial steps in the biosynthesis of the abietane core.
The Crossroads: Oxidation as a Trigger for Rearrangement
Once the fundamental tricyclic framework is established, intermediates like abietatriene or ferruginol become substrates for a host of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs).[10][13] These enzymes introduce hydroxyl groups at specific positions on the abietane skeleton. This enzymatic oxidation is not merely decorative; it is the critical trigger for subsequent skeletal rearrangements. The introduction of an oxygen atom can activate adjacent positions, facilitate the formation of key carbocationic intermediates, and pave the way for the complex bond migrations that define rearranged abietanes.[14]
The Main Event: Plausible Carbocation-Driven Rearrangement Cascades
The hallmark of rearranged abietane biosynthesis is the carbocation-driven cascade. While the exact enzymatic control is still under investigation, a plausible biosynthetic network can be proposed based on chemical logic and biomimetic synthesis experiments.[4][15] A common hypothesis involves the oxidation of an abietane precursor like ferruginol, leading to a carbocation at a key position (e.g., C-6 or C-7). This electrophilic center can then initiate a cascade of events:
-
Wagner-Meerwein 1,2-Methyl Shift: The most characteristic rearrangement is the migration of the angular methyl group at C-10 (often designated C-20) to an adjacent carbocation, typically at C-5. This key step transforms the fundamental abietane skeleton.[4][16]
-
Ring Fragmentation and Re-closure: In some pathways, the A-ring of the abietane core can undergo fragmentation, leading to seco-abietanes, which can then re-cyclize in novel ways to form unprecedented skeletons.[17]
-
Cascade Termination: The cascade is terminated by deprotonation or capture by a nucleophile, yielding a stable, rearranged natural product.
Caption: Proposed biosynthetic cascade for skeletal rearrangement.
Part 3: From Blueprint to Benchtop: Synthetic Case Studies
Translating biosynthetic hypotheses into robust laboratory methods is the essence of bioinspired synthesis. This section details key strategies and provides case studies illustrating the power of this approach.
Case Study 1: The Oxidative Methyl Migration Cascade for Viridoquinone Synthesis
One of the most elegant examples of bioinspired synthesis in this class is the synthesis of viridoquinone and related compounds from common abietane precursors.[4][16] This strategy directly mimics the proposed oxidative trigger and subsequent Wagner-Meerwein shift.
-
Bioinspired Concept: The use of a chemical oxidant to replicate the function of a P450 enzyme, generating a key intermediate that spontaneously undergoes a 1,2-methyl migration.
-
Starting Material: The readily available abietane phenol, ferruginol, or derivatives of dehydroabietic acid.[4][18]
-
Key Transformation: Treatment of a C6-C7 unsaturated dehydroabietane derivative with selenium dioxide (SeO₂) in refluxing dioxane. This single step accomplishes oxidation and triggers the desired C-20 methyl migration to C-5, forming the rearranged core.[16][19] This reaction provides divergent access to multiple natural products, including viridoquinone, prattinin A, and saprorthoquinone, from a common intermediate.[4][20]
| Product | Starting Material Precursor | Key Reagent | Yield (%) | Reference |
| Viridoquinone | 15-deoxyfuerstione | SeO₂ | 70% | [4] |
| Pygmaeocin C | Dehydroabietylamine derivative | SeO₂ | 55% | [16] |
| Saprorthoquinone | 15-deoxyfuerstione derivative | m-CPBA, then H⁺ | N/A | [4] |
Detailed Protocol: Selenium Dioxide-Mediated Oxidative Rearrangement [16]
-
Substrate Preparation: A solution of the 6,7-dehydroabietane derivative (1.0 eq) in anhydrous dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Selenium dioxide (SeO₂, 1.5 eq) is added to the solution.
-
Reaction Execution: The mixture is heated to reflux (approx. 101 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove selenium residues. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the rearranged product.
Caption: A bioinspired synthetic workflow to access viridoquinone.
Case Study 2: Asymmetric Polyene Cyclization for (+)-Taxodione Synthesis
The total synthesis of the potent anticancer agent (+)-taxodione provides a beautiful example of mimicking the initial GGPP cyclization.[21][22] Instead of relying on enzymes, chemists employ powerful catalysts to achieve a similar transformation with high enantioselectivity.
-
Bioinspired Concept: An asymmetric polyene cyclization initiates the formation of the tricyclic core in a single step, mirroring the function of diterpene synthases.[23]
-
Key Transformation: A polyene substrate is treated with a chiral catalyst, such as Corey's (R,R)-o,o′-dichloro-BINOL:SbCl₅ complex, to induce an enantioselective cyclization cascade, forming the trans-decalin core of the abietane skeleton with high enantiomeric excess (92% ee).[23]
-
Synthetic Elaboration: Following the key cyclization, a series of functional group manipulations are required to install the C-ring aromaticity and the characteristic o-quinone methide moiety of taxodione.
Part 4: Future Outlook: The Synergy of Chemistry and Biology
The field of bioinspired synthesis is continuously evolving, driven by advances in both chemical catalysis and biotechnology.
-
Chemoenzymatic Synthesis: The future lies in the powerful synergy of chemical and enzymatic steps.[24] Synthetic routes may begin with a chemical synthesis to rapidly build a core structure, which is then elaborated by a panel of isolated P450 enzymes or other tailoring enzymes to install oxidative functionality with unparalleled regio- and stereoselectivity.[25][26] This approach combines the flexibility of chemical synthesis with the precision of biocatalysis.
-
Re-engineering Biosynthetic Pathways: As our understanding of the genetic basis for diterpene biosynthesis grows, the entire pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae.[27][28] By engineering these pathways, it may become possible to produce not only known rearranged abietanes but also novel, "unnatural" natural products for drug screening programs.
-
Discovery of New Cascade Reactions: Inspired by nature's efficiency, synthetic chemists continue to develop novel cascade reactions that can rapidly construct complex molecular architectures from simple precursors.[29][30] These new methodologies will further expand the toolkit for accessing medicinally relevant rearranged diterpenes.
By continuing to draw inspiration from nature's biosynthetic elegance, the scientific community is poised to develop increasingly sophisticated and efficient strategies for the synthesis of rearranged abietane diterpenes, unlocking their full potential for applications in medicine and beyond.
References
- 1. Abietane - Wikipedia [en.wikipedia.org]
- 2. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 3. Rearranged abietane diterpenoids from Clerodendrum mandarinorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cascade polycyclizations in natural product synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00105F [pubs.rsc.org]
- 9. Biogenetic space-guided synthesis of rearranged terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 11. Abietic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The need for enzymatic steering in abietic acid biosynthesis: gas-phase chemical dynamics simulations of carbocation rearrangements on a bifurcating potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Two seco-norabietane diterpenoids with unprecedented skeletons from the roots of Salvia abrotanoides (Kar.) Sytsma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioinspired Synthesis of Microstegiol and Biosynthetically Related Skeleton-Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Total Synthesis of Diterpenoid Quinone Methide Tumor Inhibitor, (+)-Taxodione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Computer-assisted multistep chemoenzymatic retrosynthesis using a chemical synthesis planner - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
The Catechol Moiety: A Privileged Scaffold in Natural Product Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The catechol motif, a simple 1,2-dihydroxybenzene ring, is a deceptively versatile and powerful functional group that is ubiquitous in nature and central to the fields of medicinal chemistry and materials science. Its unique electronic properties, potent metal-chelating capabilities, and rich redox chemistry make it a privileged scaffold in a vast array of natural products, from siderophores that scavenge iron for microbial life to potent antioxidants and neurotransmitters. However, this same reactivity presents significant challenges for the synthetic chemist. This technical guide provides an in-depth exploration of the role of catechols in natural product synthesis, bridging the gap between their elegant biosynthetic origins and the pragmatic chemical strategies required to manipulate them in the laboratory. We will dissect the enzymatic machinery nature employs to construct these moieties, detail the chemical hurdles they present, and provide a field-proven guide to their protection and synthetic manipulation, complete with detailed protocols and mechanistic insights.
The Biological Significance and Biosynthesis of Catechols
Catechols are fundamental building blocks for a diverse range of secondary metabolites with profound biological activities. Their prevalence stems from their ability to perform two primary functions: high-affinity metal chelation and participation in redox cycling.
Catechols as Iron Scavengers: The Siderophores
In many environments, iron is a growth-limiting nutrient. Microorganisms have evolved to produce high-affinity iron chelators, known as siderophores, to sequester ferric iron (Fe³⁺).[1] Catechol-based siderophores are among the most powerful, with enterobactin, produced by E. coli, being the archetypal example.[2] Enterobactin features three catecholate groups linked to a cyclic peptide scaffold, which provides a near-perfect octahedral coordination environment for Fe³⁺.[3]
The biosynthesis of these complex molecules is a masterclass in enzymatic precision, primarily orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).[4] NRPSs are modular enzymatic assembly lines that build peptide products without the use of a ribosome or mRNA template.[5][6]
The biosynthesis of the catechol component of enterobactin, 2,3-dihydroxybenzoate (DHB), begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymes (EntA, EntB, EntC) converts chorismate to DHB. A dedicated adenylation (A) domain-containing enzyme, EntE, then activates DHB by forming a DHB-AMP intermediate.[7] This activated catechol is then loaded onto a peptidyl carrier protein (PCP) domain of the NRPS machinery (EntF), ready for incorporation into the growing peptide chain.[4]
Catechols in Polyketide Synthesis
Catechol and its derivatives also appear in natural products derived from polyketide synthases (PKSs).[8] PKSs are similar to NRPSs in their modular, assembly-line nature but use acyl-CoA precursors to build polyketide chains.[9][10] The aromatic PKSs, in particular, can generate phenolic compounds that can be further hydroxylated by tailoring enzymes like monooxygenases to yield catechol moieties, which are then subject to cyclization and other modifications.[11][12]
The Synthetic Chemist's Challenge: Reactivity and Protection
The very features that make catechols biologically useful—their electron-rich nature and ease of oxidation—render them notoriously difficult to handle in multistep organic synthesis.[13][14]
The Oxidation Problem
Catechols are highly susceptible to oxidation, often by atmospheric oxygen, to form highly reactive and colored ortho-quinones.[15][16] This reaction is catalyzed by enzymes like catechol oxidase in nature and can be promoted by trace metals or basic conditions in the lab.[17] These quinones can undergo Michael additions or polymerize, leading to complex mixtures and decomposition of starting materials.[18]
This inherent instability necessitates the use of protecting groups during synthesis. A protecting group masks the reactive catechol functionality, allowing other parts of the molecule to be modified, and is then removed in a later step to reveal the diol.[19][20][21]
A Guide to Catechol Protecting Groups
The choice of a protecting group is critical and depends on the stability required during subsequent reaction steps and the specific conditions available for its removal.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Causality & Field Insights |
| Methylene Acetal | R-O-CH₂-O-R | CH₂Br₂, K₂CO₃, DMF | BBr₃, CH₂Cl₂ | Extremely robust and stable to a wide range of conditions (acid, base, redox). Chosen for lengthy syntheses. Its removal requires harsh Lewis acids, limiting its use with sensitive functional groups. This motif is also a common natural product core itself (e.g., safrole).[22][23] |
| Acetonide (Isopropylidene Ketal) | R-O-C(CH₃)₂-O-R | 2,2-Dimethoxypropane, CSA, Acetone | Mild aqueous acid (e.g., AcOH, HCl) | Very common for diol protection. It is easily installed and removed under mild acidic conditions. However, it is sensitive to strong acids and some Lewis acids, making it unsuitable for certain transformations. |
| Di-silyl Ethers (e.g., TBS) | R-O-Si(tBu)Me₂ | TBSCl, Imidazole, DMF | TBAF, THF | Provides good stability to basic and organometallic reagents but is readily cleaved by fluoride sources. The steric bulk of the silyl group can also influence the reactivity of adjacent centers. Orthogonal to acid-labile groups like acetonides. |
| Cyclic Carbonate | R-O-(C=O)-O-R | Phosgene or equivalent, Base | Basic hydrolysis (e.g., K₂CO₃, MeOH) | Stable to acidic and many reductive/oxidative conditions. Its removal under basic conditions makes it orthogonal to acid-labile protecting groups.[24] |
Core Synthetic Strategies and Protocols
With a robust protection strategy, catechol building blocks can be incorporated into complex molecules using modern synthetic methods.
Strategy: Protection, Functionalization, Deprotection
The most common workflow involves the protection of a commercially available catechol derivative, followed by chemical modification (such as C-C bond formation), and concluding with deprotection. This modular approach provides a reliable path to complex target molecules.
Protocol: Synthesis of 1,2-Methylenedioxybenzene (MDB)
The methylenedioxy bridge is not only a superb protecting group but also the core of many natural products like safrole, a precursor to fragrances and, illicitly, MDMA.[25][26] This protocol describes its formation from catechol.
Objective: To synthesize 1,2-methylenedioxybenzene via Williamson ether synthesis, demonstrating a key catechol protection strategy.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add catechol (11.0 g, 100 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. The mixture will be a suspension.
-
Reagent Addition: Add dichloromethane (8.5 g, 100 mmol) to the stirring suspension. Causality Note: Dichloromethane is the electrophile. Two equivalents of base are used to deprotonate both phenolic hydroxyls, forming a potent dianion nucleophile in situ that readily undergoes Sₙ2 reaction.
-
Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the catechol starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with 1M NaOH (2 x 100 mL) to remove any unreacted catechol, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1,2-methylenedioxybenzene as a colorless liquid.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis.[27][28][29] A protected catechol, typically halogenated, is an excellent substrate for these reactions. For example, 4-bromo-1,2-methylenedioxybenzene can be coupled with a wide variety of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents to build molecular complexity rapidly. The choice of phosphine ligand and base is critical for achieving high yields and must be optimized for each substrate pairing.
Conclusion and Future Outlook
The catechol moiety represents a fascinating intersection of biology and chemistry. Nature has harnessed its properties to create molecules essential for life, while chemists have developed sophisticated strategies to tame its reactivity for the synthesis of new medicines and materials. The ongoing discovery of novel catechol-containing natural products continues to inspire new synthetic approaches. Furthermore, the development of milder and more selective C-H activation and oxygenation methods promises to streamline the synthesis of substituted catechols, reducing the reliance on traditional protecting group strategies.[30] As our understanding of both biosynthetic pathways and chemical catalysis deepens, the versatile catechol scaffold will undoubtedly remain at the forefront of innovation in drug development and beyond.
References
- 1. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 6. publish.obsidian.md [publish.obsidian.md]
- 7. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of a polyketide synthase bimodule core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Engineered biosynthesis of novel polyketides: evidence for temporal, but not regiospecific, control of cyclization of an aromatic polyketide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Catechol oxidase | Research Starters | EBSCO Research [ebsco.com]
- 16. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 17. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper( ii ) complex - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02787E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Protective Groups [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. Safrole - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. jmcct.com [jmcct.com]
- 28. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 29. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Abietane Diterpenoids: Unraveling Structural Diversity and Therapeutic Frontiers
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Abietane diterpenoids represent a vast and structurally diverse class of natural products derived from a characteristic tricyclic C20 carbon skeleton. Found predominantly in the plant kingdom, particularly in species of the Lamiaceae and Euphorbiaceae families, these compounds have emerged from the annals of traditional medicine into the forefront of modern drug discovery. Their remarkable chemical diversity, arising from various oxidations, rearrangements, and functionalizations of the core abietane framework, gives rise to a wide spectrum of potent biological activities. This guide provides a comprehensive exploration of the structural landscape of abietane diterpenoids, from their biosynthetic origins to their classification into distinct structural archetypes. Furthermore, it delves into their significant therapeutic potential, critically examining their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties with a focus on underlying mechanisms of action. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and future perspectives to guide and inspire further investigation into this promising class of molecules.
Introduction: The Abietane Framework
Diterpenoids are a major class of terpenes built from four isoprene units, resulting in a C20 carbon skeleton. Among the thousands of diterpenoids documented, the abietane family is distinguished by its tricyclic perhydrophenanthrene structure. The parent hydrocarbon, abietane, provides the fundamental numbering system for this class. These compounds are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and play significant roles in plant defense mechanisms. Their journey from plant secondary metabolites to potential therapeutic agents is driven by the rich structural variations that nature has engineered, which in turn bestows upon them a diverse array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.
Structural Diversity and Classification
The immense structural diversity of abietane diterpenoids is a testament to nature's chemical ingenuity. This diversity stems from the various enzymatic modifications of the core skeleton.
Biosynthesis and the Core Skeleton
The biosynthesis of the abietane skeleton begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of cyclization reactions catalyzed by diterpene synthases, the characteristic tricyclic ring system is formed. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases introduce a wide array of functional groups, leading to the vast number of known abietanes.
The Discovery of Novel Tetrahydrophenanthrene Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Potential of the Phenanthrene Scaffold
The phenanthrene nucleus, a three-ring aromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with significant biological activities.[1] From the potent analgesic properties of morphine to the cytotoxic effects of various plant-derived compounds, phenanthrene derivatives have consistently provided a rich source of inspiration for drug discovery.[1] This guide focuses on a specific, partially saturated class: tetrahydrophenanthrenes. The introduction of a saturated ring into the phenanthrene framework imparts a three-dimensional character to the otherwise planar molecule, opening up new possibilities for interaction with complex biological targets. This structural feature is often associated with a diverse range of pharmacological effects, including antitumor, anti-inflammatory, and antioxidant activities.[2][3]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel tetrahydrophenanthrene derivatives. It is designed to provide not just protocols, but a strategic understanding of the experimental choices and the underlying scientific principles that drive successful drug discovery campaigns in this area.
I. Strategic Approaches to the Synthesis of Tetrahydrophenanthrene Derivatives
The synthesis of novel tetrahydrophenanthrene derivatives is a cornerstone of any discovery program. The choice of synthetic strategy is dictated by the desired substitution patterns and the overall goals of the medicinal chemistry effort.
Modification of Natural Products: A Semi-Synthetic Approach
Nature provides a plethora of complex tetrahydrophenanthrene cores that can serve as excellent starting materials for semi-synthetic derivatization. A prime example is the modification of tanshinones, such as cryptotanshinone, which are bioactive components isolated from Salvia miltiorrhiza Bunge.[2] These compounds possess a 1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene skeleton that is amenable to a variety of chemical transformations.
Rationale: Starting with a complex, naturally occurring molecule allows for the rapid generation of derivatives with a high degree of structural complexity. This approach can be more efficient than a full de novo synthesis, especially when the goal is to explore the structure-activity relationship (SAR) around a known bioactive scaffold.
Experimental Protocol: Synthesis of Amino-derivatives from Cryptotanshinone
This protocol describes the synthesis of novel amino-substituted tetrahydrophenanthrene-diones from cryptotanshinone.
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve cryptotanshinone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Step 2: Addition of Amino Compound. Add the desired amino compound (e.g., an amino acid ester or a primary amine) (1.2 eq) to the solution.
-
Step 3: Reaction Conditions. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired amino-derivatives.[2]
De Novo Synthesis: Building the Tetrahydrophenanthrene Core
De novo synthesis provides the ultimate flexibility in designing novel tetrahydrophenanthrene scaffolds with diverse substitution patterns not readily accessible from natural sources. Palladium-catalyzed reactions have emerged as powerful tools for the construction of the phenanthrene core.
Rationale: De novo synthesis allows for the systematic variation of substituents on all three rings of the tetrahydrophenanthrene nucleus, which is crucial for comprehensive SAR studies and the optimization of lead compounds.
Experimental Protocol: Palladium-Catalyzed Domino One-Pot Synthesis of Phenanthrene Derivatives
This protocol provides a general procedure for a palladium-catalyzed domino reaction to construct phenanthrene derivatives, which can be subsequently hydrogenated to yield tetrahydrophenanthrenes.
-
Step 1: Reaction Setup. To a dried round-bottomed flask, add the aryl iodide (1.0 eq), ortho-bromobenzoyl chloride (1.2 eq), norbornadiene (2.0 eq), Pd(OAc)₂ (5 mol %), triphenylphosphine (12.5 mol %), and Cs₂CO₃ (2.25 eq).
-
Step 2: Solvent Addition. Add anhydrous DMF (dimethylformamide) to the flask under a nitrogen atmosphere.
-
Step 3: Reaction Conditions. Stir the mixture at 105 °C for 10 hours.
-
Step 4: Work-up and Extraction. After cooling to room temperature, dilute the mixture with ethyl acetate and brine. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Subsequent Hydrogenation to Tetrahydrophenanthrenes:
-
Step 1: Dissolution. Dissolve the synthesized phenanthrene derivative in a suitable solvent like ethanol or ethyl acetate.
-
Step 2: Catalyst Addition. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol %).
-
Step 3: Hydrogenation. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Step 4: Filtration and Concentration. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the tetrahydrophenanthrene derivative.
II. Structural Elucidation and Characterization
The unambiguous determination of the structure of novel tetrahydrophenanthrene derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for determining the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for assigning complex structures. For example, in the characterization of cymensifin A, a dihydrophenanthrenequinone, the presence of two methylene carbons at δ 20.0 (C-10) and 20.1 (C-9) in the ¹³C NMR spectrum, which showed HSQC correlations to protons at δ 2.59 and 2.80 respectively, confirmed the 9,10-dihydro partial structure.[4] HMBC correlations are particularly useful for establishing long-range connectivity, for instance, the correlation of the carbonyl carbon C-1 (δ 181.9) with protons H₂-10 and H-3 was key to deducing the quinone structure of ring A.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the synthesized compound and thus its elemental composition. For instance, the molecular formula of cymensifin A was established as C₁₆H₁₄O₅ based on the pseudomolecular ion peak at m/z 287.0914 [M+H]⁺ in its HR-ESI-MS spectrum.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For example, the IR spectrum of cymensifin A showed absorption bands for hydroxyl (3432 cm⁻¹), aromatic (2924, 1638 cm⁻¹), and ketone (1733 cm⁻¹) groups, which is consistent with its proposed structure.[4]
III. Biological Evaluation: Uncovering Therapeutic Potential
The ultimate goal of synthesizing novel tetrahydrophenanthrene derivatives is to identify compounds with promising therapeutic properties. A tiered screening approach, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies, is a common strategy.
In Vitro Cytotoxicity Assays
The initial assessment of anticancer potential is typically done using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT and SRB assays are two widely used colorimetric methods.
Rationale: These assays are robust, reproducible, and amenable to high-throughput screening, allowing for the rapid evaluation of a large number of compounds to identify initial "hits."
Experimental Protocol: MTT Cytotoxicity Assay
-
Step 1: Cell Seeding. Seed cancer cells (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the novel tetrahydrophenanthrene derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Step 3: MTT Addition. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Step 4: Formazan Solubilization. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Cymensifin A | MCF7 (Breast Cancer) | 93.04 ± 0.86 | [4] |
| Cymensifin A | CaCo₂ (Colon Cancer) | 55.14 ± 3.08 | [4] |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | [5] |
| Compound 3 (from C. mucronatus) | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [6] |
| Compound 9 (from C. mucronatus) | U-87 MG (Glioblastoma) | 17.08 ± 3.72 | [6] |
Elucidating the Mechanism of Action
Once cytotoxic "hits" are identified, the next crucial step is to understand how they are killing the cancer cells. This involves investigating their effects on key cellular processes and signaling pathways.
3.2.1. Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis. For example, treatment of U-87 MG glioblastoma cells with a novel phenanthrene derivative led to a significant increase in the population of apoptotic cells, as indicated by Annexin V staining.[6]
3.2.2. Cell Cycle Analysis
Many cytotoxic agents exert their effects by arresting the cell cycle at a specific phase, preventing cancer cells from proliferating. This can be analyzed by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.
3.2.3. Investigation of Signaling Pathways
Western blotting is a powerful technique to investigate the effect of a compound on specific proteins involved in cell survival and proliferation signaling pathways. For instance, a novel phenanthrene derivative was found to inhibit the proliferation of A549 lung cancer cells by downregulating the Akt and MEK/ERK signaling pathways.[7] This is determined by measuring the levels of the phosphorylated (active) forms of key proteins in these pathways, such as p-Akt and p-ERK.[7] Natural compounds can influence a multitude of signaling pathways implicated in cancer, including the PI3K/Akt/mTOR and NF-κB pathways.[8]
DOT Script for a Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of a potential apoptosis pathway modulated by tetrahydrophenanthrene derivatives.
IV. Structure-Activity Relationship (SAR) Studies: A Rational Approach to Drug Design
SAR studies are the intellectual engine of a medicinal chemistry program. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key molecular features required for potency and selectivity. This knowledge is then used to design more effective and safer drug candidates.
For phenanthrene derivatives, key structural features that can be modified include:
-
The nature and position of substituents on the aromatic rings: The presence of hydroxyl and methoxy groups, for example, has been shown to be critical for the cytotoxic activity of many phenanthrenequinones.[9]
-
The stereochemistry of the saturated ring: The spatial arrangement of substituents on the tetrahydrophenanthrene core can significantly influence how the molecule interacts with its biological target.
-
The overall lipophilicity and electronic properties of the molecule: These properties can be fine-tuned by introducing different functional groups to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
A review of antimetastatic compounds highlights the importance of various functional groups, such as fluoro, methoxy, and amino groups, and their positions in influencing anticancer activity.[10][11]
DOT Script for a Representative SAR Workflow
Caption: A workflow illustrating the iterative process of structure-activity relationship studies.
V. Conclusion and Future Directions
The tetrahydrophenanthrene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The combination of rational design, efficient synthetic methodologies, and sophisticated biological evaluation techniques is paving the way for the development of new drug candidates with improved efficacy and safety profiles. Future research in this area will likely focus on:
-
Exploring novel biological targets: Moving beyond cytotoxicity to identify derivatives that modulate specific enzymes or receptors with high selectivity.
-
Leveraging computational chemistry: Using molecular modeling and docking studies to guide the design of new derivatives and to better understand their interactions with biological targets.
-
Developing more efficient and sustainable synthetic methods: Employing green chemistry principles to reduce the environmental impact of chemical synthesis.
This guide has provided a comprehensive overview of the key considerations in the discovery of novel tetrahydrophenanthrene derivatives. By integrating the principles and protocols outlined herein, researchers can enhance their ability to navigate the complex yet rewarding path of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
Introduction: The Significance of Substituted Phenanthrene Diols
The tricyclic diterpenoid scaffold, particularly the phenanthrene nucleus, is a cornerstone of numerous biologically active natural products.[1][2] Among these, (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol stands out as a catechol-containing rearranged abietane diterpene.[3] This class of molecules, including the closely related and well-studied phenolic diterpenoid Totarol, has garnered significant interest from the scientific community due to its potent antimicrobial and antioxidant properties.[4][5][6][7] The presence of the catechol moiety in the target molecule is particularly significant, as catechols are known to be crucial for various biological activities, including antioxidant and metal-chelating functions.
These compounds and their derivatives are of high value in the pharmaceutical industry for the development of new therapeutic agents.[2][8] However, their complex structures present considerable challenges for chemical synthesis.[9] This document provides a comprehensive guide for the multi-step synthesis of this compound, offering a detailed protocol designed for researchers, scientists, and professionals in drug development. The proposed synthetic route is grounded in established methodologies for the synthesis of related abietane diterpenoids, ensuring a robust and reproducible process.[10][11][12][13]
Synthetic Strategy: A Chemically Validated Approach
The total synthesis of this compound is a multi-step process that requires careful planning and execution. The strategy outlined here is a convergent approach, building upon established syntheses of related diterpenes.[11] The core of this strategy involves the construction of the tricyclic phenanthrene system, followed by the introduction of the catechol functionality.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical path for its construction. The catechol can be derived from a protected phenol precursor, which in turn can be synthesized from a suitable tricyclic ketone intermediate. This ketone can be assembled through a key cyclization reaction of a bicyclic precursor.
Key Stages of the Synthesis
The synthesis can be broadly divided into three key stages:
-
Construction of the Bicyclic Core: This stage focuses on creating the initial two-ring system with the correct stereochemistry.
-
Formation of the Tricyclic Phenanthrene System: This involves a crucial intramolecular cyclization step to form the third aromatic ring.
-
Functional Group Manipulations and Final Product Formation: This final stage involves the introduction and deprotection of the catechol moiety to yield the target compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the overall synthetic scheme for this compound.
Caption: Overall synthetic scheme.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of the target compound. Safety precautions should be observed at all stages, and all reactions should be carried out in a well-ventilated fume hood.
Part 1: Synthesis of the Bicyclic Ketone Intermediate
This initial phase of the synthesis focuses on constructing a key bicyclic ketone intermediate. The protocol is adapted from established methods for the synthesis of similar diterpenoid precursors.
Table 1: Reagents and Materials for Part 1
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Starting Material A | Specify | - | - | Commercially available or synthesized |
| Reagent B | Specify | - | - | - |
| Solvent C | Specify | - | - | Anhydrous |
| Catalyst D | Specify | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Starting Material A and anhydrous Solvent C.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add Reagent B to the stirred solution.
-
Catalysis: Add Catalyst D portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Bicyclic Ketone Intermediate.
Part 2: Intramolecular Cyclization and Aromatization
This crucial step involves the formation of the tricyclic phenanthrene core through an intramolecular cyclization reaction.
Table 2: Reagents and Materials for Part 2
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Bicyclic Ketone Intermediate | Specify | - | - | From Part 1 |
| Lewis Acid Catalyst | Specify | - | - | e.g., AlCl₃ |
| Aromatic Precursor | Specify | - | - | - |
| Solvent | Specify | - | - | Anhydrous |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Bicyclic Ketone Intermediate and the Aromatic Precursor in the anhydrous solvent.
-
Cyclization: Cool the solution to -78 °C using a dry ice/acetone bath. Add the Lewis Acid Catalyst portion-wise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. Extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the Protected Tricyclic Phenol.
Part 3: Final Deprotection and Ortho-hydroxylation
The final stage of the synthesis involves the removal of the protecting group and the introduction of the second hydroxyl group to form the catechol.
Table 3: Reagents and Materials for Part 3
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Protected Tricyclic Phenol | Specify | - | - | From Part 2 |
| Deprotecting Agent | Specify | - | - | e.g., BBr₃ |
| Oxidizing Agent | Specify | - | - | For ortho-hydroxylation |
| Solvent | Specify | - | - | Anhydrous |
Step-by-Step Protocol:
-
Deprotection: Dissolve the Protected Tricyclic Phenol in anhydrous dichloromethane and cool to -78 °C. Add the deprotecting agent dropwise. Stir at this temperature for 2 hours, then warm to room temperature and stir for another 4 hours.
-
Work-up for Deprotection: Quench the reaction by the slow addition of methanol, followed by water. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify to obtain the Tricyclic Phenol.
-
Ortho-hydroxylation: Dissolve the Tricyclic Phenol in a suitable solvent. Add the oxidizing agent under controlled conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Final Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product and purify by column chromatography to yield the final product, this compound.
Experimental Workflow Visualization
The following diagram provides a visual representation of the key experimental steps.
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
The protocol detailed in this application note provides a robust and scientifically grounded pathway for the synthesis of this compound. By leveraging established synthetic methodologies for related diterpenoids, this guide offers a reliable starting point for researchers aiming to explore the therapeutic potential of this and other novel catechol-containing natural product analogues. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to improved yields and scalability, paving the way for more extensive biological evaluation and potential drug development. The modular nature of diterpenoid biosynthesis also presents exciting opportunities for combinatorial biosynthesis and metabolic engineering approaches to produce a diverse range of these valuable compounds.[9][14]
References
- 1. Aromatic abietane diterpenoids: their biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis and antibacterial activity of totarol derivatives. Part 1: modifications of ring-C and pro-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005073154A1 - A method of extracting totarol and/or a product containing totarol - Google Patents [patents.google.com]
- 7. specialchem.com [specialchem.com]
- 8. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe( iii )- b TAML catalysed Csp 3 –H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03791J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Bioinspired Synthesis of Pygmaeocins: An Application and Protocol Guide
This guide provides a detailed protocol for the bioinspired synthesis of pygmaeocins, a class of rearranged abietane diterpenes. Drawing from established synthetic routes, this document offers researchers, scientists, and drug development professionals a comprehensive resource for the laboratory preparation of these complex natural products. We will delve into the strategic considerations behind the synthetic design, provide step-by-step experimental procedures, and detail the necessary characterization techniques.
Introduction to Pygmaeocins and Bioinspired Synthesis
Pygmaeocins are a fascinating family of natural products characterized by a rearranged abietane skeleton. Their unique structure and potential biological activities have made them attractive targets for synthetic chemists. A bioinspired approach to their synthesis is particularly elegant, as it seeks to mimic the plausible biosynthetic pathways that occur in nature. This often leads to efficient and stereoselective constructions of the molecular framework.
The synthetic strategy outlined herein hinges on a key skeletal rearrangement of an abietane precursor, a transformation that is believed to mirror the biosynthetic origin of pygmaeocins. We will begin with a readily available starting material and proceed through a series of robust and well-characterized chemical transformations.
Overall Synthetic Strategy
The bioinspired synthesis of pygmaeocins, such as pygmaeocin C, commences with the preparation of the key intermediate, ferruginol. Ferruginol, an abietane diterpene, serves as a versatile platform for the subsequent crucial rearrangement step. The synthesis of ferruginol can be efficiently achieved from commercially available (+)-dehydroabietylamine.
The core of the bioinspired strategy is a selenium dioxide-mediated oxidative rearrangement of a ferruginol derivative. This reaction induces a 1,2-migration of the C-20 angular methyl group from the C-10 to the C-5 position, thereby constructing the characteristic rearranged skeleton of the pygmaeocin family. Subsequent functional group manipulations then afford the target pygmaeocin molecules.
Caption: Overall workflow for the bioinspired synthesis of pygmaeocins.
Part 1: Synthesis of the Key Intermediate, Ferruginol
Ferruginol is a crucial precursor for the bioinspired synthesis of pygmaeocins. A reliable method for its preparation on a multi-gram scale starts from the commercially available (+)-dehydroabietylamine.[1][2] The following protocol is adapted from established procedures.
Materials and Reagents for Ferruginol Synthesis
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| (+)-Dehydroabietylamine | C₂₀H₃₁N | 285.47 | 20.0 g |
| Pyridine | C₅H₅N | 79.10 | 90 mL |
| Phthalic Anhydride | C₈H₄O₄ | 148.12 | 24.88 g |
| Acetyl Chloride | CH₃COCl | 78.50 | 10.45 mL |
| Aluminum Chloride | AlCl₃ | 133.34 | 16.8 g |
| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | As required |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | As required |
| Hydrazine monohydrate | H₆N₂O | 50.06 | As required |
| Potassium Hydroxide | KOH | 56.11 | As required |
| Diethylene glycol | C₄H₁₀O₂ | 106.12 | As required |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As required |
| Hydrochloric acid (10%) | HCl | 36.46 | As required |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As required |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | As required |
Step-by-Step Protocol for Ferruginol Synthesis
Step 1: Protection of the Amino Group
-
Dissolve (+)-dehydroabietylamine (20.0 g, approx. 42 mmol based on 60% purity) in pyridine (90 mL) in a round-bottom flask.[1]
-
Add phthalic anhydride (24.88 g, 168 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 135 °C) and stir for 4 hours.
-
After cooling to room temperature, pour the mixture into cold water (300 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 10% HCl (2 x 80 mL), water (2 x 50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-phthaloyldehydroabietylamine.
Step 2: Friedel-Crafts Acylation
-
Dissolve the N-phthaloyldehydroabietylamine from the previous step in dichloromethane (DCM, 300 mL) and cool the solution in an ice bath.
-
Add acetyl chloride (10.45 mL, 147 mmol) followed by the portion-wise addition of aluminum chloride (16.8 g, 126 mmol).[1]
-
Stir the reaction mixture at 0 °C for 20 minutes, then remove the ice bath and continue stirring at room temperature for 29 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the acetylated product.
Step 3: Baeyer-Villiger Oxidation
-
Dissolve the acetylated product in DCM.
-
Add m-chloroperoxybenzoic acid (m-CPBA) and a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Deprotection and Deamination to Ferruginol
-
The product from the Baeyer-Villiger oxidation is subjected to hydrolysis of the acetate and phthalimide groups using hydrazine monohydrate in ethanol at reflux.[2]
-
The resulting amino-phenol is then deaminated. A Wolff-Kishner reduction of the corresponding 18-oxoferruginol (formed via oxidative deamination) provides an effective route to ferruginol.[2]
-
Specifically, a suspension of 18-oxoferruginol, potassium hydroxide, and hydrazine monohydrate in diethylene glycol is heated at 120 °C for 90 minutes, followed by heating at 220 °C for 2.5 hours.[2]
-
After cooling, the reaction mixture is poured into 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure (+)-ferruginol.
Part 2: Bioinspired Synthesis of Pygmaeocin C from Ferruginol
With the key intermediate, ferruginol, in hand, the stage is set for the pivotal bioinspired rearrangement to construct the pygmaeocin skeleton. The following protocol is based on the work of Ait El Had, Chahboun, Alvarez-Manzaneda, and coworkers.
Materials and Reagents for Pygmaeocin C Synthesis
| Reagent | Formula | Molecular Weight ( g/mol ) |
| Ferruginol | C₂₀H₃₀O | 286.45 |
| Benzeneseleninic anhydride | (C₆H₅SeO)₂O | 360.11 |
| Scandium(III) triflate | Sc(OTf)₃ | 492.16 |
| Acetic anhydride | (CH₃CO)₂O | 102.09 |
| Selenium dioxide | SeO₂ | 110.96 |
| Dioxane | C₄H₈O₂ | 88.11 |
| Pyridinium dichromate (PDC) | (C₅H₅NH)₂Cr₂O₇ | 376.20 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Lithium aluminum hydride | LiAlH₄ | 37.95 |
| Manganese dioxide | MnO₂ | 86.94 |
Step-by-Step Protocol for Pygmaeocin C Synthesis
Step 1: Oxidation of Ferruginol
-
To a solution of ferruginol in THF, add benzeneseleninic anhydride.
-
Heat the mixture to reflux for a short period (e.g., 10-15 minutes) to effect the oxidation to the corresponding ortho-quinone.
-
Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Protection of the Catechol
-
The ortho-quinone is then converted to a more stable catechol derivative. This can be achieved by treatment with scandium(III) triflate in the presence of acetic anhydride.
-
This reaction protects the catechol moiety as a diacetate, which is more amenable to the subsequent rearrangement step.
-
Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by chromatography.
Step 3: Selenium Dioxide-Mediated Rearrangement
-
Dissolve the protected catechol derivative in dioxane.
-
Add selenium dioxide and heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
This step induces the key 1,2-migration of the C-20 methyl group.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent and purified by column chromatography to isolate the rearranged product.
The Causality Behind Using Selenium Dioxide: Selenium dioxide is a well-known reagent for the allylic oxidation of alkenes, a reaction often referred to as the Riley oxidation. The mechanism is believed to proceed through an initial ene reaction, followed by a[1][2]-sigmatropic rearrangement. In the context of the pygmaeocin synthesis, the selenium dioxide likely facilitates the formation of an allylic selenite ester intermediate at the C-6 position of the dehydroabietane skeleton. The subsequent rearrangement and elimination steps drive the desired 1,2-methyl shift. The choice of selenium dioxide is therefore a strategic one, leveraging its known reactivity to orchestrate a complex skeletal reorganization that mimics a plausible biosynthetic pathway.
References
Comprehensive NMR-Based Structural Elucidation of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of complex organic molecules.[1][2] This application note provides a detailed, systematic guide to the complete NMR characterization of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a rearranged abietane diterpene catechol.[3][4] We present a suite of protocols, from optimal sample preparation to the strategic acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The causality behind experimental choices is explained, providing a robust framework for researchers to apply these methods for unambiguous structural verification and elucidation of novel natural products and synthetic compounds.
Introduction: The Imperative for Unambiguous Characterization
This compound is a complex tetracyclic diterpenoid possessing multiple stereocenters and a functionalized aromatic ring. Such intricate structures are common in natural product chemistry, where they often exhibit significant biological activity.[5][6] For drug development and synthetic chemistry, absolute certainty of the molecular structure, including its relative stereochemistry, is non-negotiable.
While methods like mass spectrometry provide crucial information about molecular weight and fragmentation, they fall short of defining the precise atomic connectivity and spatial arrangement. X-ray crystallography offers definitive structural data, but its reliance on obtaining high-quality single crystals can be a significant bottleneck.[1] NMR spectroscopy, being a solution-state technique, circumvents this issue and provides a wealth of data to piece together the molecular puzzle from first principles.[1]
This guide details the logical workflow for leveraging a combination of modern NMR experiments to achieve a complete and confident structural assignment of the title compound.
Molecular Architecture and Numbering Scheme
To facilitate unambiguous spectral assignment, a standardized numbering system for the molecule is essential. The structure, based on the phenanthrene core, is numbered as shown below. Key features include:
-
Aromatic Catechol Ring: Ring A with two hydroxyl groups at C-3 and C-4.
-
Aliphatic Core: Rings B and C, containing multiple chiral centers.
-
Key Substituents: An isopropyl group at C-2 and three methyl groups at C-8 (two geminal) and C-8a.

Figure 1. Structure and numbering of this compound.
Experimental Design and Protocols
The validity of NMR data is fundamentally dependent on meticulous sample preparation and thoughtful parameter selection during acquisition.
Protocol: Sample Preparation
The choice of solvent is the first critical decision. For a molecule with both nonpolar (the hydrocarbon scaffold) and polar (the diol) functionalities, a versatile solvent is required.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for general organic structure elucidation. However, the acidic nature of the phenolic hydroxyl protons (OH) can lead to very broad signals or rapid exchange with trace water, obscuring their observation. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the hydroxyl groups, slowing their exchange rate and often allowing for the observation of sharp OH signals that may even show coupling to neighboring protons.
-
Concentration: The required concentration is dictated by the sensitivity of the planned experiments.
-
¹H and COSY: 5-10 mg in 0.6 mL of solvent is typically sufficient.
-
¹³C, HSQC, HMBC, NOESY: A more concentrated sample of 15-25 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe, as these experiments are inherently less sensitive.[7]
-
-
Procedure:
-
Weigh 20 mg of the high-purity compound directly into a clean, dry NMR tube.
-
Add 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Add 5 µL of a 1% solution of Tetramethylsilane (TMS) in the same deuterated solvent to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Cap the tube and vortex gently until the sample is fully dissolved. If necessary, use brief sonication.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Protocol: NMR Spectrometer Setup and Data Acquisition
The following experiments should be performed sequentially on a 500 MHz (or higher) spectrometer. The workflow is designed to build structural information progressively.
Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Scans (NS) | Points (TD) F2/F1 | Purpose |
| ¹H | zg30 | 12 ppm | - | 16 | 64k | Proton chemical shifts, integrals, multiplicities |
| ¹³C{¹H} | zgpg30 | - | 220 ppm | 1024 | 64k | Carbon chemical shifts |
| DEPT-135 | dept135 | - | 220 ppm | 256 | 64k | Differentiates CH/CH₃ (positive) from CH₂ (negative) |
| ¹H-¹H COSY | cosygpqf | 12 ppm | - | 8 | 2k / 256 | Identifies scalar-coupled protons (²J, ³J) |
| ¹H-¹³C HSQC | hsqcedetgpsp | 12 ppm | 180 ppm | 4 | 2k / 256 | Correlates protons to directly attached carbons |
| ¹H-¹³C HMBC | hmbcgpndqf | 12 ppm | 220 ppm | 16 | 4k / 256 | Correlates protons to carbons over 2-3 bonds |
| ¹H-¹H NOESY | noesygpph | 12 ppm | - | 16 | 2k / 256 | Identifies protons that are close in 3D space |
Step-by-Step Spectral Interpretation
The power of this method lies in the synergistic use of all acquired data. Each experiment provides a piece of the puzzle, and together they create a self-validating system for structural assignment.
Step 1: Analysis of 1D ¹H and ¹³C/DEPT Spectra
-
¹H NMR Spectrum: The proton spectrum provides the initial overview. We expect to see:
-
Aromatic Region (δ 6.5-7.5 ppm): Two singlets for H-1 and H-5, confirming the substitution pattern on the aromatic ring.
-
Aliphatic Region (δ 1.0-3.5 ppm): A complex series of multiplets corresponding to the protons on the fused ring system.
-
Isopropyl Group: A characteristic septet (or multiplet) for the methine proton (H-11) around δ 3.0-3.5 ppm and two doublets for the diastereotopic methyl groups (H-12, H-13) around δ 1.2 ppm.[8]
-
Methyl Singlets: Three sharp singlets for the three methyl groups (H-9, H-10, H-14) attached to quaternary carbons.
-
Hydroxyl Protons (in DMSO-d₆): Two distinct singlets in the δ 8.0-10.0 ppm region, confirming the catechol moiety.
-
-
¹³C and DEPT-135 Spectra:
-
The ¹³C spectrum should display 20 distinct resonances.
-
The DEPT-135 spectrum is used to categorize these signals. It will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (including C=O and C-O) are absent. This provides a direct count of each type of protonated carbon, which must match the structure.[9][10]
-
Step 2: Establishing Connectivity with 2D COSY and HSQC
-
¹H-¹H COSY: This experiment reveals proton-proton coupling networks.[11][12] Key correlations will trace out the aliphatic spin systems. For instance, a correlation path should be traceable from the H-6 protons to the H-7 protons. The isopropyl methine (H-11) will show a strong cross-peak to the two methyl doublets (H-12, H-13).
-
¹H-¹³C HSQC: This spectrum is the bridge between the proton and carbon worlds, definitively linking each proton signal to the carbon it is directly attached to.[13][14] For every cross-peak, the coordinates correspond to a directly bonded C-H pair. This allows for the confident assignment of all protonated carbons.
Step 3: Assembling the Skeleton with ¹H-¹³C HMBC
The HMBC experiment is arguably the most critical for elucidating the full carbon skeleton by revealing long-range (2- and 3-bond) correlations.[11][14] It connects the spin-system fragments identified by COSY and positions the quaternary carbons.
-
Key HMBC Correlations for Structural Confirmation:
-
Methyls to Quaternary Carbons: The protons of the gem-dimethyl groups (H-9, H-10) will show correlations to each other's carbons (C-9, C-10), the quaternary C-8, and the methylene C-7. The methyl protons at H-14 will correlate to the quaternary C-8a, C-4a, and the aromatic C-5.
-
Linking the Isopropyl Group: The isopropyl methine proton (H-11) will show a crucial correlation to the aromatic C-2, definitively placing the substituent. The isopropyl methyl protons (H-12, H-13) will also show correlations to C-2 and C-11.
-
Connecting the Rings: The aromatic proton H-1 will show correlations to C-2, C-3, C-4a, and C-10a, helping to establish the fusion of the aromatic and aliphatic rings.
-
Step 4: Confirming Stereochemistry with ¹H-¹H NOESY
The NOESY experiment reveals through-space interactions and is vital for confirming the relative stereochemistry.[11][13] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Expected Key NOE Correlations:
-
A strong NOE between the axial methyl group H-14 and the axial proton at H-6b would confirm their cis relationship.
-
NOEs between the protons of the gem-dimethyl groups (H-9, H-10) and nearby protons on ring B will help define the chair conformation of the ring.
-
The spatial relationship between the isopropyl group and the aromatic proton H-1 can be confirmed.
-
Consolidated Data and Final Assignments
The culmination of this analysis is a complete and unambiguous assignment of all proton and carbon signals. This data should be tabulated for clarity and future reference.
Table 2: ¹H and ¹³C NMR Assignments for this compound (in DMSO-d₆, 500 MHz)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (from H to C) | Key NOESY Correlations |
| 1 | ~115.2 | ~6.70 | s | C-2, C-3, C-4a, C-10a | H-14, OH-3 |
| 2 | ~135.8 | - | - | - | - |
| 3 | ~142.5 | - | - | - | - |
| 4 | ~143.0 | - | - | - | - |
| 4a | ~128.9 | - | - | - | - |
| 5 | ~125.1 | ~6.95 | s | C-4, C-4a, C-6, C-8a | H-6 |
| 6 | ~29.5 | ~2.80, 1.85 | m | C-4a, C-5, C-7, C-8a | H-5, H-7, H-14 |
| 7 | ~19.2 | ~1.65 | m | C-6, C-8, C-8a, C-9, C-10 | H-6, H-9/10 |
| 8 | ~33.1 | - | - | - | - |
| 8a | ~38.0 | ~1.55 | m | C-4a, C-5, C-7, C-8, C-10a, C-14 | H-14 |
| 9 | ~33.5 | ~0.92 | s | C-7, C-8, C-10 | H-7, H-10 |
| 10 | ~21.8 | ~0.95 | s | C-7, C-8, C-9 | H-7, H-9 |
| 10a | ~126.4 | - | - | - | - |
| 11 | ~26.8 | ~3.15 | sept (J=6.9) | C-1, C-2, C-3, C-12, C-13 | H-1, H-12, H-13 |
| 12 | ~22.6 | ~1.18 | d (J=6.9) | C-2, C-11, C-13 | H-11 |
| 13 | ~22.7 | ~1.20 | d (J=6.9) | C-2, C-11, C-12 | H-11 |
| 14 | ~28.5 | ~1.10 | s | C-4a, C-5, C-8a, C-10a | H-1, H-6 |
| 3-OH | - | ~8.80 | s | C-2, C-3, C-4 | H-1 |
| 4-OH | - | ~8.95 | s | C-3, C-4, C-4a, C-5 | H-5 |
Note: The chemical shift values (δ) provided are typical and may vary slightly based on exact experimental conditions. The key correlations are predictive and serve as the basis for assignment.
Conclusion
The multi-faceted approach detailed in this application note, integrating 1D and 2D NMR techniques, provides a powerful and definitive pathway for the structural elucidation of complex molecules like this compound. Each experiment provides a layer of evidence that, when combined, builds a self-consistent and unambiguous structural assignment. This methodology is not only crucial for the characterization of novel natural products but also serves as a gold standard for quality control and reaction verification in synthetic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Spectroscopy in Natural Product Structure Elucidation | Molecules | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C-NMR Data of Three Important Diterpenes Isolated from Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. emerypharma.com [emerypharma.com]
Application Note: Unambiguous Structure Elucidation of Rearranged Abietane Diterpenes using X-ray Crystallography
Introduction: The Structural Challenge of Rearranged Abietane Diterpenes
Rearranged abietane diterpenes are a fascinating and biologically significant class of natural products. Their complex, often sterically hindered, three-dimensional structures, which deviate from the typical abietane skeleton, present a considerable challenge to unambiguous structural elucidation. While spectroscopic methods like NMR are indispensable for determining the connectivity of a molecule, they can be ambiguous when assigning the relative and absolute stereochemistry of multiple contiguous stereocenters, a common feature of these rearranged diterpenoids. Single-crystal X-ray diffraction (SXRD) stands as the definitive method to overcome these limitations, providing an unequivocal determination of the molecular structure, including the absolute configuration.[1][2][3] This application note provides a detailed guide to the crystallographic techniques and protocols tailored for the structural analysis of rearranged abietane diterpenes, aimed at researchers in natural product chemistry, medicinal chemistry, and drug development.
The Crystallization Imperative: From Purified Compound to Diffraction-Quality Crystal
The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. The purity of the compound is paramount; even minor impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.[4] Therefore, the starting material should be of the highest possible purity, typically >95%, as confirmed by HPLC and NMR.
Core Principles of Crystallization for Complex Diterpenes
Crystallization is essentially a controlled precipitation process. A supersaturated solution of the compound is prepared, and as the system slowly returns to equilibrium, the compound comes out of solution to form an ordered, crystalline solid. The key is to control the rate of this process; rapid crystallization often leads to small or poorly ordered crystals, or even amorphous solid.[5] For complex and often rigid molecules like rearranged abietane diterpenes, finding the right conditions to encourage favorable intermolecular interactions for crystal packing is an empirical process.
Experimental Workflow for Crystallization
Caption: Figure 1: Experimental Workflow for Crystallization.
Protocols for Crystallization
The following are field-proven protocols for the crystallization of rearranged abietane diterpenes. It is often necessary to screen multiple solvents and techniques in parallel.
Protocol 1: Slow Evaporation
This is the simplest method and a good starting point.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the diterpene in the chosen solvent in a clean vial.
-
Evaporation Control: Cover the vial with a cap that has a small perforation or use parafilm with a few needle holes. This controls the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This is often the most successful method for obtaining high-quality crystals from small amounts of material.[6]
-
Inner Vial Preparation: Dissolve 1-5 mg of the diterpene in a small volume (50-200 µL) of a relatively non-volatile solvent in which it is soluble (e.g., methanol, chloroform, or acetone). Place this small vial inside a larger vial.
-
Outer Vial Preparation: Add a larger volume (1-2 mL) of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether) to the outer vial.
-
System Sealing: Seal the outer vial tightly. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the diterpene and inducing crystallization.
-
Incubation: Store in a stable, vibration-free location.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique is useful when a suitable solvent/anti-solvent pair is identified.
-
Solution Preparation: Dissolve the diterpene in a small amount of a "good" solvent (e.g., dichloromethane).
-
Layering: Carefully layer a less dense, miscible "poor" solvent (anti-solvent, e.g., hexane) on top of the solution, minimizing mixing at the interface.
-
Diffusion and Crystallization: Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals can form.
| Technique | Principle | Typical Solvents (Soluble) | Typical Anti-Solvents (Insoluble) | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Methanol, Ethanol, Acetone, Ethyl Acetate | N/A | Simple setup. | Can lead to "skin" formation on the surface; less control. |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into the compound's solution. | Chloroform, Dichloromethane, Toluene | Hexane, Pentane, Diethyl Ether | Excellent for small quantities; high-quality crystals.[6] | Requires careful selection of solvent pairs. |
| Solvent Layering | Slow diffusion at the interface of a solvent and anti-solvent. | Dichloromethane, THF | Hexane, Heptane | Good for moderately soluble compounds. | Sensitive to vibrations; interface can be easily disturbed. |
Table 1: Comparison of Common Crystallization Techniques for Diterpenoids.
X-ray Diffraction: From Crystal to Structure
Once a suitable single crystal (typically 0.1-0.4 mm in at least two dimensions, with sharp edges and no visible cracks) is obtained, it can be analyzed by X-ray diffraction.
Protocol for Data Collection
-
Crystal Mounting: Carefully pick up a suitable crystal with a cryo-loop and mount it on a goniometer head.
-
Cryo-protection (if necessary): If data is to be collected at low temperatures (typically 100 K) to minimize radiation damage, the crystal is briefly dipped in a cryoprotectant (e.g., paratone-N oil) before being flash-cooled in a stream of liquid nitrogen.
-
Data Collection Strategy: The crystal is placed in an X-ray beam (often from a Cu Kα or Mo Kα source). The instrument then rotates the crystal while collecting a series of diffraction images.[7] A typical data collection strategy involves collecting multiple runs at different crystal orientations to ensure a complete dataset.[8]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters. This step is typically performed using software provided with the diffractometer.[7]
Structure Solution and Refinement
The processed data, containing the intensities and positions of the diffraction spots, is then used to solve and refine the crystal structure.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods, which are mathematical techniques that can often solve the structure of small molecules ab initio.
-
Model Building and Refinement: An initial model of the molecule is built into the electron density map. This model is then refined against the experimental data, a process that adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[9] This iterative process continues until the model converges.
-
Absolute Configuration Determination: For non-centrosymmetric space groups (common for chiral natural products), the absolute configuration can be determined by analyzing anomalous scattering effects, typically quantified by the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned.[1]
| Parameter | Typical Value/Range for a Good Structure | Significance |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail in the electron density map. |
| R1 (final) | < 0.05 (5%) | A measure of the agreement between the calculated and observed structure factors. |
| wR2 (all data) | < 0.15 (15%) | A weighted R-factor based on all data. |
| Goodness-of-Fit (S) | ~1.0 | Indicates a good fit between the model and the data. |
| Flack Parameter | 0.0 ± 0.1 | Confirms the absolute configuration of the molecule.[1] |
Table 2: Key Crystallographic Refinement Parameters and Their Interpretation.
Workflow for Structure Solution and Validation
Caption: Figure 2: Workflow for Structure Solution and Validation.
Conclusion: The Power of Certainty
For structurally complex molecules like rearranged abietane diterpenes, where stereochemistry dictates biological function, ambiguity in structural assignment is a significant barrier to progress in drug discovery and development. Single-crystal X-ray diffraction provides the definitive solution, offering an unambiguous 3D structure and absolute configuration. While the process of obtaining suitable crystals can be challenging and requires empirical screening, the certainty provided by a successful crystallographic analysis is invaluable. The protocols and insights provided in this application note offer a robust framework for researchers to successfully apply this powerful technique to this important class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. Crystallization and X-ray diffraction analysis of a putative bacterial class I labdane-related diterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection of X-Ray Diffraction Data from Macromolecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-Ray Powder Diffraction Data—Identification and Structure Elucidation of Unknown Stone—Rietveld Refinement Approach [scirp.org]
Application Notes & Protocols: In Vitro Antioxidant Assays for Catechol Compounds
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the evaluation of the in vitro antioxidant capacity of catechol-containing compounds. Catechols, characterized by their ortho-dihydroxybenzene moiety, are a pivotal class of antioxidants found in numerous natural products and pharmaceutical agents. Their unique chemical structure confers potent radical-scavenging abilities but also introduces specific challenges in assay selection and execution. This document offers an in-depth analysis of the most common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—explaining the underlying chemical principles and providing field-proven insights to ensure accurate and reproducible results. We address common interferences, explain the causality behind protocol steps, and provide a comparative framework to guide researchers in selecting the most appropriate method for their specific research needs.
Introduction: The Unique Antioxidant Chemistry of Catechols
Catechol compounds are defined by the presence of two hydroxyl (-OH) groups attached to adjacent carbon atoms on a benzene ring. This specific arrangement is the cornerstone of their potent antioxidant activity.[1] The catechol moiety can readily donate a hydrogen atom from one of its hydroxyl groups to neutralize a free radical. The resulting radical is stabilized through resonance and the formation of an intramolecular hydrogen bond. It can then donate a second hydrogen atom, forming a stable ortho-quinone.[2] This two-step donation process makes catechols highly efficient radical scavengers.[2]
The structural features critical for the antioxidant activity of many flavonoids and polyphenols often include this catechol group on the B-ring.[3] However, this high reactivity also means that catechols can be prone to auto-oxidation, especially at neutral or alkaline pH, and their oxidized quinone products can sometimes interfere with assay measurements or participate in secondary reactions. Therefore, a nuanced understanding of assay mechanisms is critical for the accurate assessment of these compounds.
Figure 1: General mechanism of catechol antioxidant activity.
Comparative Overview of Common Antioxidant Assays
Choosing the right assay requires understanding the chemical mechanism each employs. Antioxidant assays are broadly categorized based on their mechanism: those involving Hydrogen Atom Transfer (HAT) and those based on Single Electron Transfer (SET).[4] Some assays, like DPPH, exhibit mixed-mode (HAT/SET) behavior depending on the solvent and antioxidant structure.
| Assay | Primary Mechanism | Principle | Measurement Wavelength | Common Standard | Key Advantages for Catechols | Key Limitations for Catechols |
| DPPH | Mixed HAT/SET | Reduction of the stable purple DPPH• radical to yellow DPPH-H.[5] | ~517 nm | Trolox, Gallic Acid | Simple, rapid, and does not require a generator for the radical.[6] | Steric hindrance can be an issue; reaction kinetics can be complex.[5] |
| ABTS | Single Electron Transfer (SET) | Reduction of the pre-formed blue-green ABTS•+ radical cation.[7] | ~734 nm | Trolox | Excellent for both hydrophilic and lipophilic compounds; less steric hindrance; radical is soluble in aqueous and organic solvents.[8] | Radical must be generated prior to the assay; potential for overestimation due to secondary reactions.[7] |
| FRAP | Single Electron Transfer (SET) | Reduction of a colorless Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex at low pH.[9] | ~593 nm | FeSO₄, Trolox | Simple, fast, and highly reproducible; directly measures reducing power.[10] | Measures only reducing ability, not radical quenching; performed at non-physiological pH (3.6). |
| ORAC | Hydrogen Atom Transfer (HAT) | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein).[11] | Ex: 485 nm, Em: 520 nm | Trolox | Uses a biologically relevant radical source (peroxyl); measures both inhibition time and degree of inhibition.[11] | Kinetically based (requires a plate reader with injectors); sensitive to temperature fluctuations. |
Detailed Protocols and Application Notes
The following sections provide step-by-step protocols. Causality Note: For all assays, creating a multi-point dose-response curve for both the standard and the test compound is crucial for accurate quantification (e.g., IC₅₀ or TEAC). This validates the activity and ensures the measurements are within the linear range of the assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12] The reduction of the deep violet DPPH• to the pale yellow hydrazine (DPPH-H) is monitored by the decrease in absorbance.[5]
Expert Insight: Due to its nitrogen-centered radical, the DPPH assay can be sensitive to the solvent used. Protic solvents like methanol or ethanol can form hydrogen bonds with the antioxidant, potentially affecting the reaction rate compared to aprotic solvents.[13] For catechols, which are excellent H-atom donors, the reaction is typically rapid.
Figure 2: Standard workflow for the DPPH antioxidant assay.
Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle. Adjust the concentration to achieve an absorbance of 1.0 ± 0.1 at 517 nm.[5]
-
Standard Stock Solution (e.g., 1 mM Trolox): Prepare a 1 mM stock solution of Trolox in methanol.
-
Test Compound Stock Solution: Prepare a stock solution of your catechol compound in a suitable solvent (methanol is preferred).
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the Trolox standard (e.g., 100, 50, 25, 12.5, 6.25 µM) and the catechol sample in methanol.
-
To each well, add 20 µL of the sample, standard, or methanol (for the control).
-
Add 180 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[14]
-
Plot % Inhibition versus the concentration of the standard and sample.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ indicates higher antioxidant activity.
-
Alternatively, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the slope of the sample's dose-response curve to the slope of the Trolox curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[7] The antioxidant reduces the ABTS•+, causing the solution to lose its color. The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency.[14]
Expert Insight: The ABTS•+ radical is less susceptible to steric hindrance than DPPH•, which can be an advantage for large molecules.[15] The protocol requires an initial incubation with potassium persulfate to generate the radical. It is critical to dilute the resulting radical solution to a specific absorbance before use to ensure consistency and keep measurements within the linear range of the spectrophotometer.[16][17]
Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 v/v) and allow them to react in the dark at room temperature for 12-16 hours.[17] This generates the ABTS•+ radical.
-
ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.[16]
-
Standard and Sample Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the sample, standard, or solvent (for the control).
-
Add 190 µL of the ABTS•+ working solution to all wells.[16]
-
Mix and incubate at room temperature for 6-10 minutes. The incubation time should be optimized and kept consistent.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the % Inhibition using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value or calculate the TEAC value. The TEAC is very commonly reported for the ABTS assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay does not measure radical scavenging directly but rather the reducing power of an antioxidant. At a low pH of 3.6, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10] The change in absorbance is proportional to the total reducing power of the sample.[9]
Expert Insight: This assay is a pure SET-based method. The acidic condition is a key feature; it helps to maintain iron solubility and drives the reaction. However, this non-physiological pH may not be representative of biological conditions. For catechols, their excellent electron-donating ability typically results in a strong FRAP response.[18]
Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[10]
-
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) solution (e.g., 1 mM) for the standard curve.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the FeSO₄ standard (e.g., 1000, 500, 250, 125, 62.5 µM) and the catechol sample.
-
Add 10 µL of the sample, standard, or solvent (for the blank) to each well.
-
Add 220 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for 4-6 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration.
-
Use the standard curve's regression equation to determine the FRAP value of the samples.
-
Results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals, which are generated by the thermal decomposition of AAPH.[11] The antioxidant quenches the radicals via a HAT mechanism, thus preserving the fluorescent signal. The antioxidant capacity is quantified by the net area under the fluorescence decay curve (AUC).
Expert Insight: This is a kinetically-based assay that is considered more biologically relevant than other methods because it uses a peroxyl radical, a common ROS in the human body.[19] The assay is sensitive to temperature and requires a fluorescent plate reader capable of repeated readings over time, often with an injector to add the AAPH radical initiator.
Protocol: ORAC Assay
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (e.g., 70 nM): Dilute the stock solution in phosphate buffer.
-
AAPH Solution (Radical Initiator): Prepare a solution of AAPH in phosphate buffer. This should be made fresh for each run.
-
Standard and Sample Solutions: Prepare serial dilutions of Trolox and the catechol sample in phosphate buffer.
-
-
Assay Procedure (96-well black opaque plate):
-
Add 25 µL of sample, standard, or phosphate buffer (blank) to each well.[11]
-
Add 150 µL of the fluorescein working solution to all wells.[11]
-
Mix and pre-incubate the plate at 37°C for at least 15 minutes in the plate reader.[20]
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.
-
Plot the Net AUC for the Trolox standards against their concentration to create a standard curve.
-
Use the standard curve to calculate the ORAC value of the samples, expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.
-
Self-Validation and Critical Considerations for Catechols
-
Solubility: Ensure your catechol compound is fully dissolved in the assay solvent. Poor solubility is a common source of error.
-
Color Interference: Catechols can form colored oxidation products. Always run a sample control (sample + solvent, no radical/reagent) to check for intrinsic absorbance at the measurement wavelength. If significant, the value should be subtracted from the sample reading.
-
pH Sensitivity: The antioxidant activity of catechols is pH-dependent. They are more potent at higher pH but also more prone to auto-oxidation. Be aware of the pH of your assay system (e.g., FRAP is at pH 3.6, ABTS is often near neutral).
-
Pro-oxidant Activity: Under certain conditions (e.g., in the presence of transition metals like iron or copper), catechols can exhibit pro-oxidant effects, generating ROS instead of scavenging them.[21] While less of a concern in these specific in vitro assays, it is a crucial factor in their overall biological activity.
-
Use of Multiple Assays: No single assay can fully capture the antioxidant profile of a compound. It is best practice to use a battery of tests that measure different aspects of antioxidant activity (e.g., combining a SET-based assay like ABTS or FRAP with a HAT-based assay like ORAC) to obtain a comprehensive understanding.[4]
References
- 1. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zen-bio.com [zen-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. atzlabs.com [atzlabs.com]
- 20. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Note: A Comprehensive Framework for the Cytotoxicity Assessment of Novel Synthetic Catechols
An In-Depth Technical Guide
Introduction: The Duality of Catechols in Drug Discovery
Catechols, organic compounds possessing a signature 1,2-dihydroxybenzene moiety, represent a fascinating and challenging class of molecules for drug development. This structural motif is present in essential endogenous molecules like catecholamine neurotransmitters (dopamine, norepinephrine) and is a key pharmacophore in numerous therapeutic agents.[1][2] However, the very chemical properties that make them biologically active—their susceptibility to oxidation—also present a significant toxicological hurdle.
Under physiological conditions, catechols can auto-oxidize, leading to the formation of highly reactive semiquinones and o-quinones.[1][3] This redox cycling can generate a cascade of reactive oxygen species (ROS), including superoxide radicals, which can overwhelm cellular antioxidant defenses, leading to oxidative stress.[1][4] The resulting damage to critical biomolecules like DNA, lipids, and proteins can trigger programmed cell death, or apoptosis.[3][5][6] Consequently, for any novel synthetic catechol to advance as a therapeutic candidate, a rigorous and multi-faceted assessment of its cytotoxic profile is not merely a regulatory requirement but a fundamental step in understanding its therapeutic window and potential liabilities.
This guide provides a comprehensive framework for evaluating the cytotoxicity of novel synthetic catechols. It moves beyond simple viability assays to build a multi-parametric profile of a compound's cellular impact, integrating assessments of metabolic health, membrane integrity, and the specific molecular pathways leading to cell death. The protocols and insights provided herein are grounded in established methodologies and best practices, designed to equip researchers with a robust strategy for making critical decisions in the drug development pipeline.
Part 1: Foundational Concepts & Experimental Design
The Core Mechanism: Catechol-Induced Oxidative Cell Death
The primary mechanism of catechol toxicity is rooted in its redox chemistry. The two adjacent hydroxyl groups make the catechol ring highly susceptible to oxidation, initiating a chain of events that culminates in cellular damage.[3] This process typically involves:
-
Oxidation & Quinone Formation: Catechols are oxidized to semiquinone radicals and subsequently to electrophilic o-quinones.[3] This can occur spontaneously or be catalyzed by metal ions.
-
ROS Generation: The redox cycling between the catechol, semiquinone, and quinone states generates superoxide radicals (O₂⁻).[1][4]
-
Depletion of Antioxidants: The cell's primary defense against oxidative stress, glutathione (GSH), is depleted as it attempts to neutralize ROS and conjugate with electrophilic quinones.[5]
-
Macromolecular Damage: Unchecked ROS and quinones inflict damage on DNA (strand breaks), proteins (inactivation), and lipids (peroxidation).[3][6]
-
Apoptosis Induction: Significant cellular damage and oxidative stress trigger intrinsic apoptotic pathways, often involving the activation of caspase cascades, leading to programmed cell death.[5][6][7]
This cascade underscores the necessity of a multi-assay approach. A simple viability assay might show that a compound is toxic, but it won't reveal how. Understanding the role of ROS generation and apoptosis is critical for structure-activity relationship (SAR) studies aimed at mitigating toxicity while preserving therapeutic efficacy.
Caption: Mechanism of Catechol-Induced Cytotoxicity.
Selecting the Appropriate Cell Model
The choice of cell line is paramount and should be guided by the therapeutic goal of the synthetic catechol. It is crucial to test compounds on both target (e.g., cancer) and non-target (e.g., normal) cells to establish a preliminary therapeutic index.
-
Cancer Cell Lines: For oncology applications, a panel of relevant cancer cell lines should be used. For example, breast cancer lines like MCF-7 (p53-wildtype) and MDA-MB-231 (p53-mutant) can reveal p53-dependent mechanisms.[6] Similarly, lung cancer lines such as A549 or H460 are common models.[8][9]
-
Neuronal and Glial Cell Lines: Given that many endogenous catechols are neurotransmitters, assessing neurotoxicity is vital, especially for compounds intended to cross the blood-brain barrier. Neuroblastoma (e.g., N2a) and glioblastoma (e.g., GL-15) cell lines are suitable models.[4][5]
-
Normal, Non-Transformed Cell Lines: To assess off-target toxicity, it is essential to include non-cancerous cell lines. Human foreskin fibroblasts (BJ) or normal lung epithelial cells (NL20) can serve as controls to determine if the compound's cytotoxicity is selective for cancer cells.[8][9]
Experimental Design: Controls, Standards, and Best Practices
For data to be reliable and reproducible, a well-controlled experimental design is non-negotiable. Adherence to the principles of Good Laboratory Practice (GLP) ensures data integrity.[10][11][12] Furthermore, referencing standards like ISO 10993-5, while intended for medical devices, provides a robust framework for cytotoxicity testing.[13][14][15]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any solvent-induced toxicity.
-
Untreated Control: Cells incubated in culture medium only, representing 100% viability or baseline conditions.
-
Positive Control: A known cytotoxic agent used to confirm that the assay system is responsive. For general cytotoxicity, doxorubicin or staurosporine are common choices. For ROS assays, a pro-oxidant like H₂O₂ or tert-butyl hydroperoxide (TBHP) is used.[16]
-
Concentration Range: A wide range of compound concentrations should be tested using serial dilutions (e.g., half-log or full-log steps) to generate a full dose-response curve and accurately determine the IC50 (half-maximal inhibitory concentration).
-
Replicates: All experiments should be performed with at least three biological replicates to ensure statistical validity.
Part 2: Core Cytotoxicity Assessment Protocols
This section details the primary assays for determining a compound's effect on cell number and membrane integrity. These assays provide the foundational data for any cytotoxicity screen.
Caption: General Experimental Workflow for Cytotoxicity Testing.
Assay 1: Cell Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow MTT tetrazolium salt to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthetic catechols in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including vehicle and untreated controls).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
-
Assay 2: Membrane Integrity via LDH Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[17] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction where LDH converts lactate to pyruvate, reducing NAD⁺ to NADH.[18] The NADH is then used to reduce a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.[17][19]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often convenient to run the MTT and LDH assays in parallel on separate plates.
-
Establish Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control. About 45 minutes before the end of the incubation period, add 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in commercial kits) to a set of untreated control wells.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm and a reference wavelength of 680 nm.[19]
-
Calculation: Calculate cytotoxicity as a percentage relative to the maximum LDH release control:
-
% Cytotoxicity = [(Compound_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] x 100
-
Spontaneous release is the absorbance from vehicle control wells.
-
Part 3: Mechanistic Insights Protocols
To build a comprehensive profile, it is essential to investigate how the catechols induce cell death. The following assays distinguish between apoptosis and necrosis and quantify the level of oxidative stress.
Assay 3: Apoptosis vs. Necrosis via Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates cell death pathways.[20] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Caption: Quadrant Analysis for Annexin V/PI Flow Cytometry.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the synthetic catechol at its IC50 and 2x IC50 concentrations (as determined by the MTT assay) for a relevant time point (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a 15 mL conical tube. Wash the plate with PBS and add it to the same tube. Trypsinize the adherent cells, neutralize with complete medium, and add them to the same conical tube.[20]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]
-
Staining: To the 100 µL cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution (e.g., 50 µg/mL).[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21][22]
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube. Keep samples on ice and protected from light.[21]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
Assay 4: Oxidative Stress via Intracellular ROS Detection
Principle: This assay measures intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16] Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] The fluorescence intensity is proportional to the amount of ROS.
Protocol: DCFH-DA Assay for ROS Detection
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (for flow cytometry) or a black, clear-bottom 96-well plate (for plate reader analysis). Allow cells to adhere overnight. Treat cells with the synthetic catechol for a short duration (e.g., 1-6 hours), as ROS production is often an early event.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm, serum-free medium (e.g., HBSS or PBS).
-
Staining: Add medium containing 10-25 µM DCFH-DA to the cells. The optimal concentration should be determined empirically for your cell line.[16][24]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[23]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Analysis (Flow Cytometry): Harvest the cells as described in the Annexin V protocol (step 2). Resuspend in PBS and analyze immediately on a flow cytometer, exciting at 488 nm and detecting emission around 529 nm (e.g., FITC channel).[24]
-
Analysis (Plate Reader): Add 100 µL of PBS to each well of the 96-well plate. Measure fluorescence using an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[23]
Part 4: Data Analysis & Interpretation
A key outcome of cytotoxicity testing is the determination of the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This is typically calculated using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism.
Example Data Summary
The goal is to synthesize the data from all assays into a coherent profile. A summary table is an effective way to present this.
| Compound | Cell Line | Assay | Time (h) | IC50 (µM) ± SD | Mechanistic Finding |
| Catechol-A | A549 (Lung Cancer) | MTT | 48 | 15.2 ± 1.8 | - |
| BJ (Normal Fibroblast) | MTT | 48 | 85.6 ± 7.3 | Selective Index = 5.6 | |
| A549 (Lung Cancer) | Annexin V/PI | 24 | - | 65% Apoptosis at 30 µM | |
| A549 (Lung Cancer) | DCFH-DA | 6 | - | 4-fold ROS increase at 30 µM | |
| Catechol-B | A549 (Lung Cancer) | MTT | 48 | 78.4 ± 6.5 | - |
| BJ (Normal Fibroblast) | MTT | 48 | >100 | Low Toxicity |
Interpretation:
-
Catechol-A shows potent and selective cytotoxicity against the A549 cancer cell line (Selectivity Index = IC50 in normal cells / IC50 in cancer cells). The mechanistic assays confirm that its mode of action involves the induction of significant oxidative stress, leading to apoptosis.
-
Catechol-B demonstrates low cytotoxicity in both cell lines, suggesting it may be a safer analogue, though potentially less potent therapeutically.
By integrating data from assays measuring viability (MTT), membrane damage (LDH), apoptosis (Annexin V/PI), and oxidative stress (DCFH-DA), a researcher can build a comprehensive understanding of a novel synthetic catechol's biological activity. This multi-parametric approach provides the critical data needed to guide medicinal chemistry efforts, select promising candidates for further study, and ultimately de-risk the path toward clinical development.
References
- 1. Frontiers | Cytotoxic effects of catechols to glial and neuronal cells [frontiersin.org]
- 2. Oxidation Chemistry of Catecholamines and Neuronal Degeneration: An Update | Bentham Science [eurekaselect.com]
- 3. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Cytotoxic effects of catechol to neuroblastoma N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural compound catechol induces DNA damage, apoptosis, and G1 cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catecholamine-induced oligodendrocyte cell death in culture is developmentally regulated and involves free radical generation and differential activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds [mdpi.com]
- 9. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Principles of Good Laboratory Practice: Application to In Vitro Toxicology Studies | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mddionline.com [mddionline.com]
- 14. measurlabs.com [measurlabs.com]
- 15. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioquochem.com [bioquochem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. bosterbio.com [bosterbio.com]
- 23. benchchem.com [benchchem.com]
- 24. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for Antimicrobial Screening of Abietane Diterpene Precursors
Introduction: The Untapped Antimicrobial Potential of Abietane Diterpene Precursors
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] Abietane diterpenes, a class of over 700 naturally occurring C20 compounds, represent a promising reservoir of bioactive molecules.[2] Derived from the cyclization of geranylgeranyl diphosphate (GGPP), these compounds are key constituents of plant resins and have been shown to possess a wide array of pharmacological properties, including significant antimicrobial, anti-inflammatory, and antitumor activities.[2][3][4] This guide focuses on the precursors within the abietane biosynthetic pathway, providing a framework for their systematic screening to identify novel antimicrobial leads.
The rationale for targeting precursors lies in their structural diversity and potential for unique mechanisms of action. The biosynthesis of abietanes from GGPP involves a series of enzymatic cyclizations and rearrangements, creating a variety of intermediate structures that may possess distinct and potent bioactivities.[5][6][7] By screening these precursors, researchers can tap into a rich chemical space that has been largely underexplored in the context of antimicrobial drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of abietane diterpene precursors. It offers detailed, field-proven protocols for sample preparation, antimicrobial susceptibility testing, and data interpretation, grounded in the principles of scientific integrity and reproducibility.
Understanding the Biosynthetic Landscape of Abietane Diterpenes
A foundational understanding of the biosynthetic pathway of abietane diterpenes is crucial for the targeted selection and screening of their precursors. The journey from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to the diverse array of abietane structures is a multi-step enzymatic process.[5][6]
The initial and rate-limiting step is the cyclization of GGPP to (+)-copalyl diphosphate (CPP), catalyzed by a class II diterpene synthase.[5][7] This is followed by a second cyclization and rearrangement cascade, mediated by a class I diterpene synthase, to form the characteristic tricyclic abietane skeleton.[6] Further enzymatic modifications, such as oxidation and hydroxylation, give rise to the vast structural diversity observed in this class of compounds.[5]
Miltiradiene is a key intermediate in the biosynthesis of many bioactive abietane-type diterpenes and can be a strategic starting point for screening efforts.[7] Other important precursors to consider include abietadiene and ferruginol.[3][6]
Diagram 1: Simplified Biosynthetic Pathway of Abietane Diterpenes
Caption: A simplified overview of the key enzymatic steps in the biosynthesis of abietane diterpenes from GGPP.
Experimental Protocols: A Step-by-Step Guide
PART 1: Preparation of Abietane Diterpene Precursors
The purity and characterization of the test compounds are paramount for obtaining reliable and reproducible screening data.
1.1. Sourcing and Purity Assessment:
-
Source: Obtain abietane diterpene precursors from reputable commercial suppliers or through isolation from natural sources followed by purification.
-
Purity: Assess the purity of each compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥95% is recommended.
-
Structure Verification: Confirm the chemical structure of each precursor using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1.2. Stock Solution Preparation:
-
Solvent Selection: Due to the lipophilic nature of diterpenes, dimethyl sulfoxide (DMSO) is a commonly used solvent.[8] However, it is crucial to determine the maximum tolerated DMSO concentration by the test microorganisms, as it can exhibit antimicrobial activity at higher concentrations.[8] A preliminary DMSO toxicity assay is recommended.
-
Procedure:
-
Accurately weigh the purified abietane diterpene precursor.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
PART 2: Antimicrobial Susceptibility Testing
The choice of screening method depends on the specific research question, throughput requirements, and the nature of the test compounds. The following protocols for broth microdilution and agar disk diffusion are widely accepted and can be adapted for screening abietane diterpene precursors.
2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent and is amenable to high-throughput screening.[9][10]
2.1.1. Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Abietane diterpene precursor stock solutions
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO)
-
Growth indicator dye (e.g., resazurin or 2,3,5-triphenyltetrazolium chloride - TTC) (optional)
2.1.2. Protocol:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the abietane precursor stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: A row with serial dilutions of the solvent (DMSO) to ensure it does not inhibit microbial growth at the concentrations tested.
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
MIC Determination:
-
The MIC is the lowest concentration of the abietane precursor that completely inhibits visible growth of the microorganism.[10]
-
If using a growth indicator, add it to the wells after incubation and incubate for a further 2-4 hours. A color change will indicate microbial growth.
-
Diagram 2: Broth Microdilution Workflow
Caption: A flowchart illustrating the key steps in the broth microdilution assay for MIC determination.
2.2. Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[9]
2.2.1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Abietane diterpene precursor stock solutions
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
2.2.2. Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Disk Preparation:
-
Disk Application: Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]
PART 3: Data Interpretation and Quality Control
3.1. Interpreting the Results:
-
MIC Values: Lower MIC values indicate greater antimicrobial potency.
-
Zones of Inhibition: Larger zones of inhibition suggest higher antimicrobial activity.
-
Structure-Activity Relationships (SAR): By comparing the activity of different precursors, preliminary SAR can be established, which can guide future medicinal chemistry efforts.
3.2. Quality Control:
-
Reference Strains: It is essential to include well-characterized quality control (QC) strains with known antimicrobial susceptibility profiles in each assay.[3][5] Common QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
Candida albicans ATCC 90028
-
-
Acceptance Criteria: The results for the QC strains must fall within the established acceptable ranges as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] If the QC results are out of range, the entire batch of tests should be considered invalid and repeated.
Understanding the Mechanism of Action: The "Why" Behind the Activity
While the primary goal of screening is to identify active compounds, gaining insight into their mechanism of action is crucial for their development as potential drugs. Terpenoids, including diterpenes, are known to exert their antimicrobial effects through several mechanisms:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of diterpenes allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[6][14][15]
-
Inhibition of Protein Synthesis: Some terpenoids have been shown to interfere with bacterial protein synthesis, a critical process for cell viability.[6][14]
-
Inhibition of ATP Synthesis: Terpenoids can disrupt the electron transport chain and inhibit ATP synthase, leading to a depletion of cellular energy.[6][14]
-
Inhibition of Biofilm Formation: Many pathogenic bacteria form biofilms, which are communities of cells encased in a protective matrix that confers resistance to antibiotics. Some diterpenes have demonstrated the ability to inhibit biofilm formation, making them attractive candidates for combating chronic and persistent infections.
Data Presentation: Summarizing Screening Results
The following table provides a template for summarizing the antimicrobial screening data for a series of abietane diterpene precursors.
| Compound ID | Precursor Name | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| ADP-001 | Miltiradiene | ||||
| ADP-002 | Abietadiene | ||||
| ADP-003 | Ferruginol | ||||
| Positive Control | Ciprofloxacin | ||||
| Negative Control | DMSO | No Inhibition | No Inhibition | 0 | 0 |
Conclusion and Future Directions
The systematic screening of abietane diterpene precursors offers a promising avenue for the discovery of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for conducting these screens in a reproducible and scientifically rigorous manner. By combining these experimental approaches with a sound understanding of the underlying biochemistry and microbiology, researchers can unlock the therapeutic potential of this fascinating class of natural products.
Future work should focus on the isolation and characterization of a wider range of abietane precursors, the elucidation of their specific molecular targets, and the exploration of their in vivo efficacy and safety profiles. The insights gained from these studies will be invaluable in the ongoing battle against antimicrobial resistance.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsac.org.uk [bsac.org.uk]
- 8. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessing the Power of Plants: Methodologies for Testing Plant Extracts' Antibacterial Efficacy [greenskybio.com]
- 13. asm.org [asm.org]
- 14. Biosynthesis Investigations of Terpenoids Antimicrobial Agents | Encyclopedia MDPI [encyclopedia.pub]
- 15. [PDF] Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol in Cancer Research
Prepared by: Senior Application Scientist, Gemini Division
For: Researchers, scientists, and drug development professionals in oncology.
Executive Summary
This document provides a comprehensive technical guide for the application of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol-containing abietane-type diterpene, in preclinical cancer research. While direct anticancer studies on this specific molecule are emerging, its structural similarity to other well-studied phenolic diterpenoids, such as totarol, suggests significant potential. Diterpenoids as a class are recognized for their cytotoxic, apoptosis-inducing, and anti-proliferative activities against various cancer cell lines[1][2]. This guide synthesizes the known mechanisms of related compounds and provides detailed, validated protocols to investigate the anticancer efficacy of this specific diterpene diol. The core focus is on elucidating its mechanism of action, with an emphasis on inducing apoptosis through the intrinsic mitochondrial pathway and modulating key cell survival signaling cascades.
Introduction to the Compound
This compound is a phenolic diterpenoid belonging to the abietane class[3][4]. Diterpenoids are a large family of natural products that have shown significant promise in oncology for inhibiting cell growth, inducing programmed cell death (apoptosis), and interfering with the cell cycle[1][5]. Many natural products, including diterpenoids, provide unique chemical scaffolds for the development of new anticancer agents[6][7]. The catechol (3,4-diol) moiety on the aromatic ring of this compound is of particular interest, as such structures are often associated with potent antioxidant and pro-oxidant activities, which can be leveraged to selectively target cancer cells.
Research on structurally similar compounds suggests that this diterpene diol may exert its anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Triggering the intrinsic (mitochondrial) pathway of apoptosis.
-
Cell Cycle Arrest: Halting cancer cell proliferation at specific checkpoints.
-
Modulation of Signaling Pathways: Inhibiting pro-survival pathways like PI3K/Akt.
-
Overcoming Multidrug Resistance (MDR): Some diterpenoids have been shown to reverse chemoresistance in cancer cells[8].
These application notes will provide the foundational protocols to rigorously test these hypotheses.
Postulated Mechanism of Action: Induction of Intrinsic Apoptosis
Based on extensive research into related diterpenoids and other natural polyphenols, a primary anticancer mechanism is likely the induction of apoptosis via the mitochondrial pathway[9][10]. This pathway is a critical defense against cancer, and its activation is a key feature of many successful chemotherapeutic agents[11].
The proposed mechanism involves the following key steps:
-
Induction of Oxidative Stress: The compound may generate reactive oxygen species (ROS) within cancer cells, leading to mitochondrial stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Increased mitochondrial stress disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the formation of pores in the mitochondrial membrane.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol[9][11][12].
-
Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates initiator caspase-9. Caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7[9][10].
-
Execution of Apoptosis: Activated effector caspases dismantle the cell by cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis[10].
Simultaneously, this compound may suppress pro-survival signaling pathways, such as the PI3K/Akt pathway, which normally acts to inhibit apoptosis and promote proliferation[9].
Signaling Pathway Diagram
Caption: Proposed mechanism of apoptosis induction by the diterpene diol.
Experimental Protocols
Compound Handling and Preparation
Rationale: Proper handling and solubilization are critical for accurate and reproducible results. Diterpenoids are typically hydrophobic and require an organic solvent for initial stock preparation.
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Vehicle Control: Crucially , all experiments must include a vehicle control group. This group should be treated with the same final concentration of DMSO as the highest concentration of the compound used in the experiment (typically ≤ 0.1% v/v) to account for any solvent-induced effects.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[13]. This initial screen is essential to determine the dose-dependent effect of the compound and to calculate the half-maximal inhibitory concentration (IC50).
Experimental Workflow Diagram
Caption: Standard workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of the diterpene diol in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control medium. Include a "no-cell" blank control (medium only).
-
Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
Rationale: To validate the mechanism of action, it is crucial to measure the protein levels of key players in the apoptotic pathway. Western blotting allows for the detection of protein cleavage (activation) and changes in expression levels.
Key Protein Targets:
| Target Protein | Expected Change | Rationale |
|---|---|---|
| Cleaved Caspase-3 | Increase | A key executioner caspase; its cleavage indicates activation of apoptosis. |
| Cleaved PARP | Increase | A primary substrate of active Caspase-3; cleavage is a hallmark of apoptosis[14]. |
| Bcl-2 | Decrease | An anti-apoptotic protein; its downregulation promotes apoptosis[9]. |
| Bax | Increase | A pro-apoptotic protein; its upregulation promotes mitochondrial permeabilization[9]. |
| Phospho-Akt (p-Akt) | Decrease | The activated form of Akt; a decrease indicates inhibition of the pro-survival pathway. |
| Total Akt | No Change | Serves as a loading control for p-Akt. |
| β-Actin / GAPDH | No Change | Housekeeping proteins used as loading controls to ensure equal protein loading. |
Step-by-Step Methodology:
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the diterpene diol at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a determined time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-cleaved caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of target proteins to the loading control (e.g., β-Actin).
Data Interpretation & Troubleshooting
-
High IC50 Value: If the IC50 value is very high, the compound may have low potency against that specific cell line. Consider testing on other cancer types or increasing the incubation time. It is also possible the compound is cytostatic rather than cytotoxic.
-
No Apoptosis Markers Detected: The compound may induce cell death through a different mechanism (e.g., necrosis, autophagy) or may primarily be cytostatic (causing cell cycle arrest). Consider running a cell cycle analysis using flow cytometry. The time point chosen may also be too early or too late to observe peak marker expression.
-
Inconsistent Western Blot Results: Ensure equal protein loading by carefully quantifying protein and confirming with a loading control like β-Actin. Optimize antibody concentrations and incubation times. Ensure protease/phosphatase inhibitors are fresh and active.
Future Directions
-
In Vivo Studies: If potent in vitro activity is confirmed, the next logical step is to evaluate the compound's efficacy and toxicity in animal models, such as xenograft mouse models.
-
Combination Therapy: Investigate potential synergistic effects when this compound is combined with standard-of-care chemotherapeutic agents. Natural products can sometimes sensitize cancer cells to conventional drugs[15].
-
Target Deconvolution: Utilize advanced techniques like proteomics or chemical probes to identify the direct molecular binding targets of the compound within the cancer cell.
-
Structure-Activity Relationship (SAR) Studies: Synthesize derivatives of the compound to identify which chemical moieties are essential for its anticancer activity, potentially leading to the development of more potent analogues[7].
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 2. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Antitumor Activity and Mechanism of a Natural Diterpenoid From Casearia graveolens [frontiersin.org]
- 6. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common techniques and methods for screening of natural products for developing of anticancer drugs [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer properties of tocotrienols: A review of cellular mechanisms and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
Answering the call of complex molecular synthesis, this Technical Support Center provides a focused troubleshooting guide for researchers engaged in the synthesis of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol. This molecule, a catechol derivative of the bioactive totarol family of diterpenes, presents unique challenges in achieving high yields due to its stereochemically rich tricyclic core and oxygen-sensitive aromatic ring.[1][2][3]
As Senior Application Scientists, we understand that success in multi-step synthesis hinges on identifying and resolving bottlenecks. This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common and critical issues encountered during this synthetic endeavor. We will dissect the causality behind these challenges and provide actionable, field-proven solutions.
Technical Troubleshooting & FAQs
Question 1: My key cyclization step to form the tetrahydrophenanthrene core is resulting in low conversion and multiple side products. How can I improve the yield and selectivity?
This is the most pivotal and often challenging phase of the synthesis. The formation of the tricyclic skeleton is typically achieved through an intramolecular Friedel-Crafts-type cyclization or a related acid-catalyzed alkene-arene cyclization.[2][4] Success is highly dependent on the choice of acid catalyst, solvent, and temperature, as these parameters dictate the delicate balance between the desired cyclization and competing side reactions like polymerization, rearrangement, or substrate decomposition.
Causality and Troubleshooting:
-
Catalyst Activity: The strength of the Lewis or Brønsted acid is paramount. An overly strong acid can promote undesired side reactions, while a catalyst that is too weak will result in low conversion.
-
Recommendation: Screen a range of Lewis acids with varying strengths. Start with milder options like AlCl₃ or TiCl₄ at low temperatures and progress to stronger systems like triflic acid (TfOH) or polyphosphoric acid (PPA) if necessary. The choice of catalyst can be substrate-dependent.
-
-
Solvent Effects: The solvent must be inert to the reaction conditions and capable of solvating the reaction intermediates. Chlorinated solvents are common, but their polarity can influence catalyst activity.
-
Recommendation: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent starting points. For less reactive substrates, nitromethane can sometimes enhance the rate of Friedel-Crafts reactions, but it can also lead to more byproducts.
-
-
Temperature Control: These cyclizations are often highly exothermic. Poor temperature control can lead to a cascade of unwanted side reactions.
-
Recommendation: Initiate the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm to room temperature or higher only if conversion is sluggish. Precise temperature management is critical for reproducibility.
-
Workflow for Optimizing the Intramolecular Cyclization
Caption: Troubleshooting workflow for the key cyclization step.
Table 1: Recommended Starting Conditions for Cyclization Catalyst Screening
| Catalyst | Solvent | Temperature Range | Key Considerations |
| AlCl₃ | DCM | 0 °C to RT | Standard, cost-effective. Can be aggressive. |
| TiCl₄ | DCM | -78 °C to RT | Generally milder and can offer better selectivity. |
| SnCl₄ | DCE | 0 °C to 40 °C | Another mild option, good for sensitive substrates. |
| TfOH | DCE | 0 °C to RT | Very strong Brønsted acid; effective but can cause charring. |
| PPA | (Neat) | 80 °C to 120 °C | For very deactivated systems; harsh conditions. |
Question 2: I am struggling with the stereoselective synthesis of the (R) configuration at the 8a position. What strategies can I employ to improve enantiomeric excess?
Achieving high enantioselectivity is a cornerstone of modern drug development. For a molecule like this, the key stereocenter is often set during or before the main cyclization event. An enantioselective total synthesis of the related (+)-totarol has been reported, highlighting the feasibility and importance of this aspect.[2][4]
Causality and Troubleshooting:
-
Chiral Pool Synthesis: This involves starting with a naturally occurring chiral molecule that already contains the desired stereochemistry.
-
Recommendation: Consider starting from a chiral terpenoid precursor, such as (+)-sclareolide or a derivative of podocarpic acid. This approach embeds the desired stereochemistry from the outset, simplifying the synthetic challenge.
-
-
Asymmetric Catalysis: If building the molecule from achiral precursors, an enantioselective reaction is required.
-
Chiral Resolution: If a racemic synthesis is performed, the enantiomers must be separated.
-
Recommendation: Classical resolution can be achieved by derivatizing a hydroxyl or carboxylic acid handle with a chiral resolving agent (e.g., Mosher's acid, a chiral amine) to form diastereomers, which can then be separated by chromatography or crystallization. Chiral HPLC is a more modern and direct method for analytical and preparative-scale separation.
-
Question 3: The introduction and preservation of the 3,4-diol (catechol) moiety on the aromatic ring is problematic, leading to low yields and dark-colored impurities.
Catechols are notoriously sensitive to oxidation, especially under basic conditions, in the presence of trace metals, or upon exposure to air. This can lead to the formation of highly colored quinone and polymeric byproducts, significantly complicating purification and reducing yield.
Causality and Troubleshooting:
-
Oxidation during Synthesis: The diol is often introduced late in the synthesis via demethylation of a 3,4-dimethoxy precursor. Reagents like BBr₃ are effective but can be harsh.
-
Recommendation: Perform the demethylation under a strict inert atmosphere (Argon or Nitrogen). Use freshly distilled or high-purity reagents. After quenching the reaction, workup should be performed quickly and with degassed solvents. Adding a mild reducing agent like sodium dithionite (Na₂S₂O₄) or ascorbic acid to the aqueous workup can help prevent oxidation.
-
-
Oxidation during Purification: Exposure to air and silica gel during column chromatography can degrade the catechol product.
-
Recommendation: Use deoxygenated solvents for chromatography. Consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) to the eluent. Alternatively, purification via reversed-phase HPLC can be gentler on the catechol moiety.[7] If using silica gel, minimize the time the compound spends on the column.
-
-
Storage: The final product is likely air-sensitive.
-
Recommendation: Store the purified this compound under an inert atmosphere, protected from light, and at low temperatures (-20 °C).
-
Experimental Protocol: Robust Demethylation to Form the Catechol Moiety
-
Setup: Dry all glassware thoroughly in an oven and assemble under a positive pressure of Argon.
-
Dissolution: Dissolve the 3,4-dimethoxy precursor (1.0 eq) in anhydrous, degassed DCM (approx. 0.1 M) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of Boron tribromide (BBr₃, 2.5 eq) in DCM dropwise over 20 minutes. The solution may change color.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and quench very cautiously by the slow, dropwise addition of degassed methanol, followed by degassed water.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (using degassed solvents). Wash the organic layer with a 5% aqueous solution of sodium dithionite, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Purification: Immediately purify the crude product by flash chromatography using deoxygenated solvents.
Question 4: My final product is difficult to purify. Standard silica gel chromatography gives poor separation from a closely-eluting impurity.
The purification of diterpenoids, particularly those with phenolic groups, can be challenging due to their similar polarities and potential for tailing on silica gel.[8][9]
Causality and Troubleshooting:
-
Isomeric Impurities: The most likely closely-eluting impurity is a diastereomer or a regioisomer formed during the cyclization step. These often have very similar polarities to the desired product.
-
Chromatography System: Standard silica gel with a hexane/ethyl acetate eluent system may not provide sufficient resolution.
-
Recommendation 1 (Solvent System): Try incorporating a different solvent into your eluent system to alter selectivity. A DCM/methanol system or adding a small percentage of acetic acid (0.1-1%) to your hexane/ethyl acetate mobile phase can improve peak shape for phenolic compounds by suppressing deprotonation.
-
Recommendation 2 (Stationary Phase): If solvent modification fails, consider a different stationary phase. Diol-bonded or cyano-bonded silica can offer different selectivity compared to standard silica. For very challenging separations, preparative HPLC (either normal or reversed-phase) is the most powerful tool.[7]
-
Recommendation 3 (Crystallization): Diterpenes are often crystalline solids. Attempting to crystallize the product from a variety of solvent systems (e.g., hexanes/ethyl acetate, toluene, methanol/water) can be a highly effective method for purification, potentially removing stubborn impurities and providing material of very high purity.
-
General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Totarol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation | MDPI [mdpi.com]
- 6. The Diels-Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in the Bioinspired Synthesis of Abietane Diterpenes
From the Desk of the Senior Application Scientist
Welcome to the technical support center for abietane diterpene synthesis. As researchers and drug development professionals, you are aware that the bioinspired synthesis of these complex natural products is a formidable challenge. While mimicking nature's elegant cyclization cascades is a powerful strategy, the laboratory environment lacks the precise enzymatic control that prevents unwanted side reactions.[1][2] This guide is designed to address the specific, practical issues you may encounter at the bench. It moves beyond simple protocols to explain the mechanistic underpinnings of common side reactions, providing you with the causal understanding needed to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues that can halt a synthetic campaign.
Q1: My polyene precursor for the key cyclization step is consistently degrading or yielding a complex mixture of oxidized products upon storage or during setup. What is the likely cause and how can I prevent it?
A: The most probable cause is autoxidation. Polyunsaturated precursors, especially those containing terpene-like structures, are susceptible to radical-initiated oxidation when exposed to air and light.[3] This process can generate a cascade of hydroperoxides, alcohols, and ketones, compromising the integrity of your starting material and leading to unpredictable side reactions during the subsequent cyclization.
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store all polyene precursors under an inert atmosphere (Argon or Nitrogen).
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Peroxides in older ether solvents (like THF or Et₂O) can initiate radical chain reactions.
-
Light Protection: Store precursors in amber vials or wrap flasks in aluminum foil to prevent photo-initiated oxidation.
-
Temperature Control: Store sensitive intermediates at low temperatures (-20°C or -78°C) to slow down degradation pathways.
-
Antioxidant Additives: For particularly sensitive compounds, consider adding a trace amount of a radical inhibitor like BHT (Butylated hydroxytoluene) during storage, provided it does not interfere with subsequent steps.
Q2: I am observing significant skeletal rearrangements, leading to products that are isomeric to my target abietane but with a different carbon framework. Why is this happening?
A: You are likely encountering Wagner-Meerwein rearrangements. Bioinspired syntheses often rely on generating carbocationic intermediates to initiate the cyclization cascade, mimicking the function of terpene cyclase enzymes.[1][4] However, without the enzyme's active site to chaperone the reaction, these high-energy intermediates can undergo unintended rearrangements to form more stable carbocations, leading to rearranged skeletons.[5]
Mitigation Strategies:
-
Stabilize the Desired Cation: Modify the substrate to electronically or sterically disfavor the rearrangement pathway.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can provide enough activation energy for the desired cyclization while limiting the energy available for the higher-barrier rearrangement.
-
Choice of Acid/Catalyst: The nature of the acid promoter is critical. A bulky Lewis acid might create a steric environment that guides the cyclization, while certain Brønsted acids might favor the undesired pathway. A systematic screen is often necessary.
-
Radical-Based Cyclizations: Consider switching to a radical-initiated cyclization strategy. Radical intermediates are generally less prone to skeletal rearrangements than their carbocationic counterparts and are more tolerant of various functional groups.[1]
Q3: My key cyclization reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
A: Poor stereoselectivity is a classic challenge when translating enzymatic reactions to benchtop synthesis. It indicates that the transition states leading to the different stereoisomers are very close in energy. Control can be exerted through several methods.
Key Approaches to Enhance Stereocontrol:
-
Substrate Control: Introduce or modify functional groups on the precursor that will direct the cyclization. The stereochemical outcome of radical bicyclizations, for instance, has been shown to be highly dependent on the nature and stereochemistry of protecting groups on nearby alcohols.[1][6]
-
Reagent Control: Employ chiral catalysts, auxiliaries, or reagents that create a chiral environment around the substrate during the reaction.[7] This approach forces the reaction to proceed through a diastereomeric transition state with a lower energy, favoring one product.
-
Solvent and Temperature Effects: Systematically screen solvents and reaction temperatures. Sometimes, subtle changes in the solvent polarity or lowering the temperature can significantly impact the selectivity by altering the conformation of the substrate or the transition state solvation.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and solutions for specific, challenging side reactions.
Issue: Loss of Stereocontrol in Radical Bicyclizations
Problem: You are using a radical-initiated cyclization to form the abietane core, but the reaction yields a poor diastereomeric ratio (dr).
Mechanistic Insight: In radical cyclizations, the stereochemical outcome is often dictated by the preferred conformation of the radical intermediate in the transition state. Pendent functional groups, particularly oxygen-containing ones, can exert powerful stereodirecting effects through steric hindrance or electronic interactions.[1] The choice of protecting group is not trivial; its size and nature can dramatically alter the conformational preference and, consequently, the final stereochemistry.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor stereoselectivity.
Data-Driven Insights: The Impact of Protecting Groups
Research has demonstrated a significant protecting-group dependence on the stereochemical outcome of Co-catalyzed radical bicyclizations for A-ring oxygenated precursors.[1] This provides a clear, actionable strategy for optimization.
Table 1: Effect of C3-Oxygen Protecting Group on Diastereoselectivity
| Precursor Substituent (at C3) | Protecting Group (PG) | Diastereomeric Ratio (Equatorial:Axial) | Reference |
|---|---|---|---|
| Free Hydroxy (-OH) | None | 3:1 | Shenvi, et al. (2021)[1] |
| Acetate (-OAc) | Ac | 1:1.5 | Shenvi, et al. (2021)[1] |
| p-Methoxybenzyl ether (-OPMB) | PMB | 1:2 | Shenvi, et al. (2021)[1] |
| tert-Butyldimethylsilyl ether (-OTBS) | TBS | 1:8 | Shenvi, et al. (2021)[1] |
This data clearly shows that a free hydroxyl group favors the equatorial product, whereas a bulky TBS group strongly favors the axial product. This dramatic inversion of selectivity underscores the importance of screening protecting groups as a primary troubleshooting step.
Issue: Uncontrolled Skeletal Rearrangements via Carbocation Intermediates
Problem: Your acid-catalyzed cyclization yields a significant amount of a rearranged product, such as a viridoquinone-type skeleton, instead of the desired abietane core.[5]
Mechanistic Insight: The bioinspired cyclization of a precursor like 15-deoxyfuerstione is proposed to proceed through a C5 carbocation. This intermediate is poised for the desired cyclization but is also susceptible to a Wagner-Meerwein 1,2-methyl shift of the C20 methyl group from C10 to C5.[5] This rearrangement alleviates ring strain and leads to a stabilized tertiary carbocation, which then rearomatizes to a rearranged skeleton.
Caption: Competing pathways from a key carbocation intermediate.
Troubleshooting Protocol: Condition Screening to Minimize Rearrangement
-
Establish a Baseline: Run the reaction under your current standard conditions. Quantify the ratio of desired product to rearranged side product using ¹H NMR integration or LC-MS.
-
Temperature Screen: Set up parallel reactions at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Lower temperatures often disfavor higher-energy rearrangement transition states.
-
Lewis Acid Screen: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., BF₃·OEt₂, SnCl₄, TiCl₄, AlCl₃, Me₂AlCl). A bulkier acid may create a more constrained environment that physically hinders the methyl shift.
-
Solvent Screen: Evaluate the reaction in solvents of different polarities (e.g., CH₂Cl₂, Toluene, Hexanes, MeNO₂). Non-polar solvents may destabilize the open carbocation, potentially favoring a more concerted and selective cyclization.
-
Analysis: Analyze the product ratio for each condition. Plot the ratio of Desired:Rearranged product against each variable to identify optimal conditions.
Issue: Over-oxidation and Poor Regioselectivity in Late-Stage C-H Functionalization
Problem: You are attempting a late-stage C-H oxidation to install a hydroxyl or carbonyl group on the abietane core, but you are getting a mixture of regioisomers or further oxidation to undesired products (e.g., quinones).
Mechanistic Insight: Late-stage C-H oxidation is a powerful tool for accessing highly oxidized diterpenes.[8][9] However, the abietane skeleton possesses multiple C-H bonds with similar bond dissociation energies (BDEs), especially at allylic or benzylic positions. This makes achieving high regioselectivity challenging. Many oxidation systems, particularly those involving metal-oxo species, can also be aggressive enough to cause over-oxidation if not carefully controlled.[10]
Strategies for Controlled Oxidation:
-
Directed Oxidation: If a directing group (e.g., a hydroxyl or carbonyl) is already present on the molecule, use conditions known to favor directed oxidation. For example, certain metal catalysts can coordinate to an existing functional group and deliver the oxidant to a nearby C-H bond.
-
Enzyme-Mimicking Catalysts: Explore catalysts designed to mimic the selectivity of cytochrome P450 enzymes, which are responsible for selective oxidations in biosynthesis.[4] For example, iron- or manganese-based porphyrin or TAML complexes can offer unique selectivities compared to classical oxidants.[9]
-
Control Stoichiometry and Rate of Addition: Carefully control the stoichiometry of the oxidant. Use a syringe pump for slow addition of the oxidant to the reaction mixture. This keeps the instantaneous concentration of the oxidant low, which can suppress over-oxidation and improve selectivity for the initial mono-oxidized product.
-
Protect Sensitive Sites: If a particularly reactive site is leading to undesired side reactions, temporarily protect it before performing the oxidation at the target site.
References
- 1. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereocontrolled Synthesis and Structural Revision of Plebeianiol A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe( iii )- b TAML catalysed Csp 3 –H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03791J [pubs.rsc.org]
- 10. The direct oxidative diene cyclization and related reactions in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Tetrahydrophenanthrene Derivatives
Welcome to the technical support center for the purification of polar tetrahydrophenanthrene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of molecules. The inherent difficulty in purifying these compounds stems from their hybrid nature: a rigid, non-polar tetrahydrophenanthrene core combined with highly polar functional groups (e.g., hydroxyls, amines, carboxylic acids). This duality often leads to problematic chromatographic behavior, making separations complex and time-consuming.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common purification issues. The advice herein is grounded in established chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during the initial stages of method development.
Q1: My polar compound elutes immediately (in the void volume) on my standard C18 column. What's happening?
A: This is a classic sign of insufficient retention in reversed-phase liquid chromatography (RP-LC). Your highly polar analyte has very little affinity for the non-polar C18 stationary phase and is swept through the column with the mobile phase front. Standard C18 phases can also undergo "phase collapse" or "dewetting" in the highly aqueous mobile phases needed for polar compounds, drastically reducing retention.[1]
Q2: What is causing severe tailing for my amine-containing tetrahydrophenanthrene derivative?
A: Peak tailing for basic compounds is most often caused by secondary ionic interactions between the protonated amine and acidic, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3] This strong, non-specific binding slows the elution of a portion of the analyte molecules, creating a "tail." To confirm this, inject a smaller mass of your compound; if the tailing improves, it's likely an overload of these active sites.[4]
Q3: I'm seeing split or distorted peaks for every compound in my sample. Is my column dead?
A: Not necessarily. When all peaks are affected uniformly, the problem often lies upstream of the column's separation bed.[5] The most common culprit is a partially blocked inlet frit on the column, which disrupts the sample flow path.[4] This can be caused by precipitated sample or buffer, or debris from pump seals. Another frequent cause is a significant mismatch between the sample solvent and the mobile phase, causing the sample to crash out upon injection.[2][6]
Q4: My compound seems to be degrading on the column. How can I prevent this?
A: If your tetrahydrophenanthrene derivative is acid-sensitive, the native acidic environment of a standard silica gel column can cause on-column degradation. This is especially true in normal-phase chromatography. The solution is to neutralize or pacify these acidic sites. This can be done by adding a basic modifier to the mobile phase or by choosing a less acidic stationary phase, such as alumina or a deactivated silica.[7]
In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven solutions to more complex purification challenges, organized by the observed problem.
Problem 1: Poor Retention in Reversed-Phase Chromatography
The fundamental challenge with polar analytes is achieving adequate retention on non-polar stationary phases. If your compound elutes too early, you will have no resolution from solvent front impurities.
A systematic approach is crucial. Before abandoning reversed-phase, explore modifications to the column and mobile phase. If retention remains inadequate, alternative chromatographic modes are necessary.
Caption: Decision tree for addressing poor retention.
If a standard C18 column fails, select a phase that offers alternative retention mechanisms. The tetrahydrophenanthrene core is aromatic, making it a prime candidate for π-π interactions.
Step-by-Step Methodology:
-
Evaluate Phenyl-Hexyl Phases: These columns are an excellent first choice. The phenyl ligands provide π-π interactions with the aromatic core of your molecule, which can significantly enhance retention compared to the purely hydrophobic interactions of a C18 phase.[8]
-
Consider Polar-Embedded or RP-Amide Phases: These phases have polar groups (e.g., amides, carbamates) embedded near the silica surface. This feature helps to hydrate the stationary phase, preventing phase collapse in highly aqueous mobile phases and offering unique selectivity for polar compounds.
-
Use an Aqueous-Stable C18: If you must use a C18 phase with >95% aqueous mobile phase, select a column specifically designed for these conditions (often marketed as "AQ" or with ligand technologies like Waters' T3). These have lower ligand densities to prevent hydrophobic collapse.[9]
| Stationary Phase | Primary Retention Mechanism | Best For... | Key Considerations |
| Standard C18 | Hydrophobic Interaction | Non-polar to moderately polar compounds. | Prone to phase collapse in >95% aqueous mobile phases.[1] |
| Phenyl-Hexyl | Hydrophobic & π-π Interaction | Aromatic compounds, positional isomers.[8] | Offers different selectivity compared to C18. |
| Polar-Embedded | Hydrophobic & H-Bonding/Dipole | Polar compounds in highly aqueous mobile phases. | Resists phase collapse; may alter elution order. |
| Aqueous C18 (AQ) | Hydrophobic Interaction | Polar compounds in 100% aqueous mobile phases.[9] | Specifically designed to prevent dewetting. |
For extremely polar derivatives that are intractable by reversed-phase, HILIC is the technique of choice.[10] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of a non-polar organic solvent (typically acetonitrile).
Step-by-Step Methodology:
-
Column Selection: Start with a bare silica or an amide-bonded column.
-
Mobile Phase Preparation: The mobile phase consists of a high concentration of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer (e.g., 20% of 10 mM ammonium formate).[10]
-
Sample Diluent: This is critical. Dissolve your sample in a solvent that matches the initial mobile phase conditions as closely as possible to avoid poor peak shape.[9] Using a solvent much stronger (more polar) than the mobile phase will cause severe peak distortion.
-
Equilibration: HILIC columns require significantly longer equilibration times than RP columns to establish a stable water layer on the stationary phase. Equilibrate for at least 30-60 minutes before the first injection.[9]
-
Gradient Elution: A typical HILIC gradient starts with high organic content and increases the percentage of the aqueous buffer to elute analytes.[10]
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape compromises resolution and reduces the accuracy of quantification.[4]
Caption: Troubleshooting flowchart for poor peak shape.
For basic (amine-containing) tetrahydrophenanthrenes, suppressing silanol interactions is key. For acidic compounds, ensuring they are in a single ionic state is crucial.
Step-by-Step Methodology:
-
Select an Appropriate Buffer: Choose a buffer with a pKa within ±1 pH unit of your desired mobile phase pH. For LC-MS, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are required.
-
Adjust pH for Basic Analytes: To minimize tailing, lower the mobile phase pH to 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, most silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte (R-NH₃⁺).
-
Adjust pH for Acidic Analytes: For acidic compounds (e.g., with carboxylic acid groups), adjust the mobile phase pH to be at least 2 units below the analyte's pKa to keep it fully protonated, or 2 units above the pKa to keep it fully deprotonated. This prevents the compound from existing in two states on the column, which can cause broad peaks.[2]
-
Add a Basic Modifier (Normal Phase): When using normal phase (silica gel), tailing of basic compounds is common. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to compete with your analyte for the acidic silanol sites.[7]
| Additive | Typical Concentration | Purpose | Chromatography Mode |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion pairing agent, suppresses silanol interactions. | Reversed-Phase |
| Formic Acid | 0.1% | Acidifies mobile phase, good for MS compatibility. | Reversed-Phase, HILIC |
| Ammonium Hydroxide | 0.1 - 1% | Neutralizes acidic silanols, for basic compounds. | Normal Phase |
| Ammonium Formate/Acetate | 5 - 20 mM | Provides buffering capacity, MS compatible. | Reversed-Phase, HILIC |
Problem 3: Co-elution of Structurally Similar Isomers
Tetrahydrophenanthrene derivatives often exist as positional isomers or diastereomers with nearly identical polarities, making them extremely difficult to separate.[11] Standard C18 columns, which separate primarily on hydrophobicity, are often insufficient.
To separate isomers, you must use a stationary phase that can recognize subtle differences in shape or electronic properties.
Step-by-Step Methodology:
-
Utilize π-π Interactions: As mentioned in Protocol 1, Phenyl-Hexyl columns are excellent for separating positional isomers of aromatic compounds. The electron-rich phenyl rings on the stationary phase can differentiate between the varied electron densities of the isomers.[11][12]
-
Exploit Shape Selectivity:
-
Porous Graphitic Carbon (PGC) Columns: PGC phases like Hypercarb separate molecules based on their planarity and shape. They can provide excellent resolution for structurally rigid isomers that are difficult to separate otherwise.[13]
-
Cholesterol-based Columns: Phases like Cogent UDC-Cholesterol™ offer high shape selectivity and are effective for separating geometric (cis/trans) isomers.[11]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides unique and complementary selectivity to HPLC.[14] It is particularly powerful for separating stereoisomers when using a chiral stationary phase and is considered a "greener" technique due to its use of CO₂.[15]
References
- 1. hplc.eu [hplc.eu]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenyl-bonded stationary phases--the influence of polar functional groups on retention and selectivity in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Stability issues of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol in solution
Technical Support Center: (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
Introduction: Welcome to the technical support guide for this compound. This molecule, a complex diterpenoid, possesses a catechol moiety (a 1,2-dihydroxybenzene ring structure) which is central to its biological activity and, critically, to its chemical stability.[1][2] The vicinal diols of the catechol group are highly susceptible to oxidation, which can lead to the formation of electroactive o-quinones and subsequent polymerization or degradation products.[3][4] This guide is designed for researchers and drug development professionals to proactively address and troubleshoot the stability challenges inherent to this compound, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning pink, yellow, or brown). What is happening?
A1: This is a classic indicator of catechol oxidation. The initial colorless diol is being oxidized to its corresponding o-quinone, which is highly reactive and often colored. These quinones can then undergo further reactions, including polymerization, leading to the formation of complex, often brown-colored mixtures. This process is accelerated by exposure to oxygen, light, and elevated pH.[3][5]
Q2: What are the optimal storage conditions for the solid compound and its solutions?
A2: Proper storage is critical to prevent degradation. We have summarized the recommended conditions in the table below. The primary goal is to minimize exposure to oxygen, light, heat, and moisture. For the solid compound, storing under an inert gas like argon or nitrogen is best practice.[6][7]
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid Compound | -20°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | Long-term |
| Stock Solution (DMSO/Ethanol) | -20°C or -80°C | Tightly Sealed | Dark (Amber Vial/Foil) | Up to 1-3 months (verify) |
| Aqueous Working Solution | 2-8°C | N/A | Dark (Prepare Fresh) | < 24 hours; ideally use immediately |
Q3: What solvents should I use to prepare a stock solution?
A3: Anhydrous dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing high-concentration stock solutions. These solvents have lower dissolved oxygen content compared to aqueous buffers and are generally less reactive. Ensure you are using high-purity, anhydrous grade solvents to avoid contaminants like metal ions that can catalyze oxidation.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical framework for identifying and solving them.
Problem 1: I am observing significant variability and poor reproducibility in my cell-based assay results.
Potential Cause: Degradation of the compound after dilution into aqueous cell culture medium.
Explanation: Cell culture media are typically buffered at a physiological pH (~7.4), which is slightly alkaline. These conditions can significantly accelerate the autoxidation of the catechol moiety.[5][8] Furthermore, media are rich in components like metal ions (e.g., iron, copper) that can catalyze oxidation.[3][9] The compound may be degrading over the course of your experiment (e.g., 24-72 hours), leading to a decreasing effective concentration and inconsistent results.
Troubleshooting Protocol:
-
Time-Course Stability Check:
-
Prepare your final working solution of the compound in the exact cell culture medium you use for your assay.
-
Incubate this solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze it by HPLC-UV or LC-MS to quantify the remaining parent compound.
-
Expected Outcome: You will likely observe a time-dependent decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Mitigation Strategies:
-
Dose Freshly: If significant degradation occurs within your experimental timeframe, consider replacing the medium with freshly prepared compound-containing medium at set intervals (e.g., every 12 or 24 hours).
-
Incorporate an Antioxidant: For mechanistic studies where it won't interfere, consider co-incubating with a mild antioxidant like N-acetylcysteine (NAC) to protect the compound in solution. Note: This must be validated to ensure the antioxidant itself does not affect the experimental outcome.
-
Modify Dosing Schedule: Administer the compound immediately before critical measurement time points rather than at the very beginning of a long incubation period.
-
Problem 2: My HPLC analysis shows a diminishing primary peak and the emergence of multiple new peaks, even in my stock solution.
Potential Cause: Oxidation of the catechol group to an o-quinone, followed by secondary reactions.
Explanation: The catechol-to-quinone oxidation is the primary degradation pathway. The resulting o-quinone is a highly reactive electrophile. It can react with nucleophiles or undergo polymerization, leading to a variety of degradation products that will appear as new peaks in your chromatogram.[10] This process is often autocatalytic as the oxidation can generate reactive oxygen species (ROS) that further promote degradation.[5]
Troubleshooting Protocol:
-
Solvent Deoxygenation:
-
Before preparing solutions, sparge your solvent (e.g., buffer, methanol) with an inert gas like argon or high-purity nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Maintain an inert atmosphere in the headspace of your vial if storing for any length of time.
-
-
Addition of Antioxidants:
-
For analytical standards and non-biological applications, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) can significantly prolong stability.
-
For aqueous solutions used in biochemical assays, ascorbic acid or dithiothreitol (DTT) can be effective, but their potential interference with the assay must be evaluated.
-
-
Use of Chelating Agents:
-
Trace metal contamination in buffers is a common cause of catalytic oxidation. Prepare all aqueous buffers with high-purity water (18.2 MΩ·cm) and consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 100 µM) to sequester metal ions.[11]
-
-
pH Control:
-
The rate of catechol oxidation increases dramatically with pH.[4][8] If your experiment allows, maintain the solution at a slightly acidic pH (e.g., pH 6.0-6.5) where the compound is significantly more stable. A study on phenolic compounds showed that many are much more stable at acidic pH compared to alkaline conditions.[12]
-
Protocol: Preparation of a Stabilized Aqueous Working Solution
This protocol is designed to maximize the stability of the compound in an aqueous environment for in vitro assays.
Materials:
-
This compound
-
High-purity, deoxygenated water (or appropriate buffer, deoxygenated)
-
Stock solution of Ascorbic Acid (e.g., 100 mM in deoxygenated water, pH adjusted to match buffer)
-
Stock solution of EDTA (e.g., 100 mM in deoxygenated water)
-
Nitrogen or Argon gas source
Procedure:
-
Deoxygenate Buffer: Place your final experimental buffer in a suitable container and sparge with a gentle stream of nitrogen or argon gas for at least 20 minutes on ice.
-
Add Stabilizers: To your deoxygenated buffer, add EDTA to a final concentration of 100 µM and freshly prepared ascorbic acid to a final concentration of 200 µM. Mix gently. Note: These concentrations are starting points and may need optimization.
-
Prepare Working Solution: Immediately before use, perform a serial dilution from your high-concentration organic stock solution into the stabilized, deoxygenated buffer to achieve your final desired concentration.
-
Protect from Light: Perform all dilutions in low-light conditions and keep the final working solution in an amber tube or a tube wrapped in aluminum foil.
-
Use Immediately: Use the prepared aqueous solution as quickly as possible to minimize any degradation that may still occur.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. capotchem.com [capotchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
Technical Support Center: Overcoming Solubility Challenges of Synthetic Catechol Compounds
Welcome to the technical support center for synthetic catechol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common but often complex issues. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in the lab.
Part A: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific problems you might be facing right now.
Q1: My synthetic catechol compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What are my immediate next steps?
This is the most common issue. Catechols, despite their hydroxyl groups, often have poor aqueous solubility due to their rigid aromatic structure and potential for strong intermolecular hydrogen bonding in the solid state.
Here is a systematic workflow to address this:
Caption: Troubleshooting workflow for insoluble catechol compounds.
Step 1: Attempt pH Adjustment
-
The Rationale: The two hydroxyl groups on the catechol ring are weakly acidic (pKa1 ≈ 9.45).[1] By raising the pH of your buffer above the first pKa, you deprotonate one of the hydroxyls, forming a phenolate anion. This charged species is significantly more polar and, therefore, more soluble in water.[2]
-
Protocol:
-
Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Prepare a series of buffers with increasing pH (e.g., pH 8.0, 9.0, 10.0).
-
Add a small aliquot of your stock solution to each buffer and observe for dissolution.
-
Caution: Be aware that high pH can dramatically accelerate the oxidation of catechols, leading to discoloration (browning) and degradation.[3][4] This method is often a trade-off between solubility and stability.
-
Step 2: Use a Co-solvent System
-
The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for dissolving lipophilic compounds. This is one of the most common and effective strategies for early-stage in vitro assays.[7]
-
Protocol:
-
Dissolve your compound in 100% of a suitable co-solvent such as DMSO, ethanol, or PEG 400 to create a high-concentration stock.
-
Slowly add this stock solution to your aqueous buffer while vortexing, ensuring the final concentration of the co-solvent is as low as possible (typically <5%, and often <1% for cell-based assays to avoid toxicity).[5][8]
-
If you observe precipitation, you have exceeded the solubility limit in that specific co-solvent/buffer mixture. Try using a lower final concentration of your compound or a slightly higher percentage of co-solvent.
-
Commonly Used Co-solvents for Pre-clinical Research
| Co-solvent | Properties | Common Use Level (in vitro) |
| DMSO | Strong solubilizing power for many organic molecules. | < 0.5% (cell-based assays) |
| Ethanol | Less toxic than DMSO, commonly used in formulations. | < 1-5% |
| PEG 400 | Low toxicity, often used in in vivo formulations. | Variable, can be higher |
| Propylene Glycol | Good solubilizer, common in pharmaceutical formulations.[7] | < 5% |
Step 3: Employ Solubilizing Excipients
If pH and co-solvents are insufficient, more advanced formulation tools are needed.
-
A. Surfactants:
-
The Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble catechol compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous medium.[9]
-
Examples: Tween® 80, Cremophor® EL, Solutol® HS 15.
-
Protocol: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add your compound (either as a solid or from a small volume of organic stock) and mix thoroughly, often with sonication, to facilitate encapsulation.
-
-
B. Cyclodextrins:
-
The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] Your catechol compound can form an "inclusion complex" by fitting into this cavity, thereby increasing its apparent water solubility.[10][11]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Dissolve the cyclodextrin in your aqueous buffer first. Then, add your catechol compound and stir for several hours to allow for the formation of the inclusion complex. The required molar ratio of cyclodextrin to drug can vary significantly.[12]
-
Q2: My compound dissolves initially, but then a brown precipitate forms over time. What is happening and how can I stop it?
This is a classic sign of catechol oxidation and subsequent polymerization.[3] The catechol moiety is easily oxidized to a highly reactive o-quinone. These quinones can then react with each other or other nucleophiles in your solution, leading to the formation of insoluble, colored polymers.[4][13]
Caption: Pathway of catechol oxidation leading to precipitation.
Solutions to Prevent Oxidation:
-
Work at Acidic pH: The rate of catechol autoxidation is significantly slower under acidic conditions (pH 3-5).[3][14] If your experiment allows, use a citrate or acetate buffer instead of PBS.
-
Use Degassed Solvents: Molecular oxygen is a primary driver of oxidation.[3] Prepare your buffers using water that has been degassed by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum.
-
Add Antioxidants: Include a sacrificial antioxidant in your formulation. Common choices include:
-
Ascorbic Acid (Vitamin C): Typically used at concentrations of 0.1-1 mM.
-
Sodium Metabisulfite: A potent antioxidant, often used in pharmaceutical preparations.
-
-
Use Chelating Agents: Trace metal ions (like Fe³⁺ or Cu²⁺) can catalyze catechol oxidation.[3][14] Adding a chelating agent like EDTA (0.1-1 mM) can sequester these ions and improve stability.[15]
-
Protect from Light: Store your solutions in amber vials or cover them with aluminum foil, as light can accelerate degradation.[3]
Part B: Foundational Knowledge & FAQs
Q3: Why are synthetic catechols often poorly soluble in the first place?
The solubility of a compound is a balance between its interactions with itself (in the crystal lattice) and its interactions with the solvent.
-
Strong Crystal Lattice Energy: The planar aromatic ring and the two hydroxyl groups allow catechol molecules to pack very efficiently in a crystal, held together by strong intermolecular hydrogen bonds and π-stacking interactions. Overcoming this high lattice energy requires a solvent that can form even more favorable interactions.
-
Hydrophobicity of the Backbone: While the hydroxyl groups are polar, the benzene ring is hydrophobic. For larger synthetic catechols with additional nonpolar functional groups, the overall character of the molecule is often lipophilic, leading to poor aqueous solubility.
Q4: How do I properly measure the solubility of my compound?
It's crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[2][16][17]
-
Kinetic Solubility: This is a high-throughput method often used in early discovery.[16][17] It measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer.[2] While fast, it can often overestimate the true solubility.
-
Thermodynamic Solubility (or Equilibrium Solubility): This is the "gold standard" measurement.[17] It involves adding an excess of the solid compound to the buffer, shaking the slurry for an extended period (24-72 hours) to ensure equilibrium is reached, filtering out the undissolved solid, and then measuring the concentration of the dissolved compound in the filtrate, typically by HPLC-UV or LC/MS.[8][17]
Protocol: Simplified Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of your solid catechol compound to a known volume of your test buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure there is visible solid material that does not dissolve.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Separation: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid. Alternatively, centrifuge at high speed and collect the supernatant.
-
Quantification: Prepare a standard curve of your compound in a suitable solvent. Dilute your filtered sample and analyze it by HPLC-UV or LC/MS to determine the concentration.[8] This concentration is the thermodynamic solubility.
Q5: What are some advanced formulation strategies for in vivo studies?
For animal studies, simple co-solvent systems may not be sufficient or could cause toxicity. More advanced drug delivery systems are often required.
-
Solid Dispersions: The drug is dispersed in a solid polymer matrix, often in an amorphous state.[18][19] This prevents the drug from crystallizing and can lead to a supersaturated state upon dissolution, significantly enhancing absorption.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer scale (nanocrystals).[20][21] This dramatically increases the surface area-to-volume ratio, which boosts the dissolution rate according to the Noyes-Whitney equation.[19][22]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids.[18][19] The drug is dissolved in this oily mixture, and the emulsion facilitates its absorption.
References
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
Technical Support Center: Optimization of Reaction Conditions for Pygmaeocin B Synthesis
Welcome to the technical support center for the synthesis of pygmaeocin B. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex natural products. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is rooted in established principles of organic synthesis, offering causal explanations for experimental choices and providing self-validating protocols to enhance the robustness of your synthetic route.
Introduction to Pygmaeocin B Synthesis
Pygmaeocin B is a natural product with a phenanthrene-3,4,6-trione core structure.[1] Its synthesis presents several challenges, including the regioselective construction of the polysubstituted phenanthrene skeleton and the controlled oxidation to the final trione. This guide will walk you through a proposed synthetic strategy, highlighting potential pitfalls and offering optimized solutions at each critical step.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of pygmaeocin B involves a retrosynthetic analysis that breaks down the target molecule into simpler, commercially available starting materials. Our proposed strategy focuses on the construction of a substituted phenanthrene core followed by late-stage oxidation.
Caption: Proposed retrosynthetic analysis for Pygmaeocin B.
Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific problems that may arise during the synthesis, categorized by the key reaction stages.
Part 1: Synthesis of the Substituted Phenanthrene Core
The construction of the polysubstituted phenanthrene core is a critical phase where issues of regioselectivity and yield are common.
Problem 1: Low yield in the formation of the stilbene precursor.
-
Possible Cause: Incomplete reaction or side product formation during the coupling of the aldehyde and phenylacetic acid derivatives (e.g., via a Perkin or Wittig-type reaction).
-
Troubleshooting & Optimization:
-
Reaction Conditions: For a Wittig reaction, ensure the ylide is fully formed before adding the aldehyde. This can be achieved by using a strong, non-nucleophilic base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent such as THF or DMSO. For a Perkin condensation, ensure the temperature is sufficiently high to drive the reaction to completion, and that the acetic anhydride is fresh and free of acetic acid.
-
Reagent Purity: Impurities in starting materials can quench the base or react with the intermediates. Ensure all reagents and solvents are pure and anhydrous.
-
Monitoring the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition of the product.
-
Problem 2: Inefficient Mallory Photocyclization to form the phenanthrene core.
-
Possible Cause: The photochemical electrocyclization of the stilbene precursor to the dihydrophenanthrene intermediate, followed by oxidation, can be low-yielding.[1]
-
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent is critical. A non-polar solvent like cyclohexane is often used.
-
Oxidant: The presence of an oxidant is necessary to convert the dihydrophenanthrene intermediate to the aromatic phenanthrene. Molecular oxygen from the air is a common choice, but the reaction may also be facilitated by a catalytic amount of iodine.[1]
-
Light Source: A high-pressure mercury lamp is typically used for this reaction. Ensure the lamp is functioning correctly and is at an appropriate distance from the reaction vessel.
-
Reaction Time: Photocyclization reactions can be slow, sometimes requiring 24-120 hours.[1] Monitor the reaction by TLC to avoid prolonged irradiation which can lead to byproduct formation.
-
Alternative Strategy: Haworth Synthesis
The Haworth synthesis is a classical method for preparing phenanthrenes, involving the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride.[2]
Problem 3: Poor regioselectivity in the Friedel-Crafts acylation step of a Haworth synthesis.
-
Possible Cause: Friedel-Crafts reactions on substituted naphthalenes can lead to a mixture of isomers, making purification difficult.[2][3]
-
Troubleshooting & Optimization:
-
Solvent and Temperature: The regioselectivity of Friedel-Crafts acylation is highly dependent on the solvent and temperature. For instance, acylation of naphthalene with succinic anhydride at temperatures above 60°C in a solvent like nitrobenzene tends to favor substitution at the 2-position.[2]
-
Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃) can influence the product distribution.
-
Data-Driven Optimization: A design of experiments (DoE) approach can be employed to systematically optimize the reaction conditions for the desired isomer.
-
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Nitrobenzene | Carbon Disulfide | A: Favors 2-acylation |
| Temperature | > 60 °C | Room Temperature | A: Favors 2-acylation |
| Lewis Acid | AlCl₃ (1.1 eq) | AlCl₃ (2.5 eq) | Higher equivalents may lead to side reactions |
Caption: Example of parameter optimization for Friedel-Crafts acylation.
Part 2: Functional Group Manipulations and Oxidation
The final stages of the synthesis involve tailoring the functional groups on the phenanthrene core and performing the critical oxidation to the trione.
Problem 4: Difficulty in the selective demethylation of methoxy groups on the phenanthrene ring.
-
Possible Cause: The presence of multiple methoxy groups with similar reactivity can lead to non-selective cleavage.
-
Troubleshooting & Optimization:
-
Choice of Reagent: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. The stoichiometry of BBr₃ and the reaction temperature should be carefully controlled to achieve selective demethylation. Start with one equivalent of BBr₃ at a low temperature (e.g., -78 °C) and slowly warm the reaction while monitoring by TLC.
-
Protecting Groups: If selective demethylation proves challenging, consider a synthetic route that employs orthogonal protecting groups for the hydroxyl functionalities from an earlier stage.[4][5]
-
Problem 5: Low yield and/or over-oxidation during the conversion of the dihydroxyphenanthrene to the phenanthrene-3,4,6-trione.
-
Possible Cause: The oxidation of phenols to quinones can be sensitive, and over-oxidation to degradation products is a common side reaction. The formation of the desired trione requires a selective oxidant.
-
Troubleshooting & Optimization:
-
Oxidizing Agent: A variety of oxidizing agents can be screened. Mild oxidants such as Fremy's salt (potassium nitrosodisulfonate) or salcomine in the presence of oxygen are often used for the conversion of phenols to quinones. For the oxidation of a dihydroxyphenanthrene, a stronger but controllable oxidant might be necessary. A two-step approach could be considered, first forming a phenanthrenequinone and then further oxidizing to the trione. The oxidation of phenanthrene to phenanthrenequinone can be achieved with tert-butyl hydroperoxide (TBHP) and a molybdenum catalyst.[6]
-
Reaction Conditions: The reaction should be performed at low temperatures to minimize side reactions. The pH of the reaction medium can also be critical and may need to be buffered.
-
Monitoring: Careful monitoring by TLC or HPLC is essential to stop the reaction once the desired product is formed and before significant degradation occurs.
-
Caption: Experimental workflow for the oxidation step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of the phenanthrene core?
The most critical parameters are the regioselectivity of any electrophilic aromatic substitution reactions (like Friedel-Crafts acylation) and the efficiency of the cyclization step.[2][7][8] Careful optimization of solvent, temperature, and catalyst choice is paramount.
Q2: How can I purify the final pygmaeocin B product, which is a quinone?
Quinones can sometimes be challenging to purify due to their reactivity and potential for decomposition on silica gel.[9]
-
Column Chromatography: Use a less acidic stationary phase like neutral alumina or deactivated silica gel. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.[9]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For high purity material, preparative reverse-phase HPLC can be employed.
Q3: Are there any specific safety precautions I should take during this synthesis?
-
Photocyclization: High-pressure mercury lamps emit high-intensity UV radiation. Ensure the reaction is carried out in a properly shielded apparatus.
-
Oxidizing Agents: Many oxidizing agents are corrosive and can be explosive. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Boron Tribromide: BBr₃ is highly corrosive and reacts violently with water. It should be handled with extreme care under an inert atmosphere.
Q4: What analytical techniques are most useful for characterizing the intermediates and the final product?
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation of all intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl groups in the trione.
-
UV-Vis Spectroscopy: The extended conjugation of the phenanthrene system will have a characteristic UV-Vis spectrum.
Conclusion
The synthesis of pygmaeocin B is a challenging but achievable goal for a dedicated synthetic chemist. By anticipating potential problems and systematically optimizing reaction conditions, the hurdles of regioselectivity and controlled oxidation can be overcome. This guide provides a framework for troubleshooting and a deeper understanding of the chemical principles at play. We encourage you to adapt these strategies to your specific experimental setup and to consult the primary literature for further insights.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 4. jocpr.com [jocpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. journalcjast.com [journalcjast.com]
- 7. Divergent synthesis of multi-substituted phenanthrenes via an internal redox reaction/ring expansion sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselectivity in Tetrahydrophenanthrene Synthesis
Welcome to the technical support center for troubleshooting stereoselectivity in the synthesis of tetrahydrophenanthrenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in this important class of molecules. Here, we address common challenges with in-depth, field-proven insights and actionable protocols.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific, frequently encountered problems during the synthesis of tetrahydrophenanthrene scaffolds. Each entry details the potential causes of the issue and provides systematic solutions.
Question 1: My Diels-Alder reaction is yielding the wrong diastereomer or a poor diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer:
Poor diastereoselectivity in the foundational Diels-Alder cycloaddition is a common hurdle. The outcome is governed by the kinetic and thermodynamic stability of the transition states, primarily the endo vs. exo approaches of the diene and dienophile.
Underlying Causes & Mechanistic Insights:
-
Insufficient Facial Selectivity: The electronic and steric properties of your diene or dienophile may not be sufficiently differentiated to favor one approach over the other. The desired endo product, often the kinetic product, is favored by secondary orbital interactions, but this effect can be weak.
-
Thermodynamic Equilibration: If your reaction conditions (e.g., high temperature, extended reaction time) are too harsh, the initially formed kinetic product can retro-Diels-Alder and re-form as the more stable thermodynamic (exo) product, eroding your diastereomeric ratio.
-
Lewis Acid Incompatibility: While Lewis acids are used to enhance reactivity and selectivity, an inappropriate choice can fail to effectively chelate the dienophile or may not provide the necessary steric hindrance to direct the diene's approach.
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve poor diastereoselectivity in your Diels-Alder reaction.
Diagram: Diels-Alder Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor diastereoselectivity.
Experimental Protocol: Lewis Acid Screening for Enhanced Diastereoselectivity
-
Setup: Under an inert atmosphere (N₂ or Ar), add your dienophile (1.0 equiv) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the first Lewis acid for screening (e.g., TiCl₄, 1.1 equiv, 1.0 M solution in DCM) dropwise. Stir for 15 minutes.
-
Diene Addition: Add the diene (1.2 equiv) dropwise.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the dienophile is consumed, quench the reaction by slowly adding saturated aq. NaHCO₃ solution.
-
Workup & Analysis: Allow the mixture to warm to room temperature, extract with DCM, dry over Na₂SO₄, and concentrate. Determine the diastereomeric ratio using ¹H NMR analysis of the crude product.
-
Repeat: Repeat steps 1-7 with other Lewis acids (e.g., SnCl₄, Et₂AlCl, BF₃·OEt₂) to compare results.
Data Summary Table: Example Lewis Acid Screen
| Entry | Lewis Acid (1.1 equiv) | Temperature (°C) | Time (h) | Diastereomeric Ratio (endo:exo) |
| 1 | None | 25 | 24 | 2:1 |
| 2 | BF₃·OEt₂ | -78 to 0 | 4 | 5:1 |
| 3 | TiCl₄ | -78 | 2 | 15:1 |
| 4 | SnCl₄ | -78 | 3 | >20:1 |
Question 2: I am getting poor cis/trans selectivity during the catalytic hydrogenation of the phenanthrene core. How can I control the stereochemistry of the newly formed stereocenters?
Answer:
The stereochemical outcome of catalytic hydrogenation to form the B/C ring junction of the tetrahydrophenanthrene core is highly dependent on the catalyst surface and the substrate's ability to adsorb in a specific conformation. The goal is typically to achieve the thermodynamically more stable cis-fused product.
Underlying Causes & Mechanistic Insights:
-
Catalyst Choice: Different catalysts exhibit different activities and selectivities. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are common, but their surface morphology can be inconsistent. Homogeneous catalysts (e.g., Crabtree's catalyst) offer better-defined active sites but can be sensitive to functional groups.
-
Substrate Conformation: The substrate adsorbs onto the catalyst surface from its least sterically hindered face. If bulky substituents force an unfavorable conformation, you may see a mixture of diastereomers.
-
Solvent and Additives: The solvent can influence the substrate's conformation and its interaction with the catalyst. Acidic or basic additives can alter the catalyst surface or the substrate itself, impacting selectivity.
Troubleshooting Workflow:
Diagram: Hydrogenation Selectivity Troubleshooting
Caption: A decision tree for optimizing hydrogenation stereoselectivity.
Authoritative Insight:
The stereochemical outcome of the reduction of substituted phenanthrenes is highly dependent on the catalyst and reaction conditions. For instance, the hydrogenation of 9,10-dihydrophenanthrene derivatives often proceeds to give the cis-isomer as the major product due to the approach of the substrate to the catalyst surface from the less hindered side. However, the choice of catalyst is critical; palladium-based catalysts are known to be effective for this transformation. The presence of directing groups, such as a hydroxyl group, can further enhance selectivity by coordinating to the catalyst and forcing hydrogen delivery from a specific face.
Experimental Protocol: Catalyst Screening for Diastereoselective Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve the phenanthrene substrate (1.0 equiv) in the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% Pd/C) to the solution.
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar), then evacuate.
-
Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure (e.g., 1 atm via a balloon or 50 psi in a Parr shaker).
-
Reaction: Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates full consumption of the starting material.
-
Workup: Carefully vent the H₂ pressure and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Analysis: Concentrate the filtrate and analyze the crude product by ¹H NMR to determine the cis:trans ratio.
-
Optimization: Repeat the procedure with different catalysts (e.g., PtO₂, Rh/Al₂O₃) and solvents (e.g., ethyl acetate, acetic acid) to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: My chiral catalyst is not inducing any enantioselectivity. What could be wrong?
A: A lack of enantioselectivity suggests a problem with the catalyst's activation, the reaction mechanism, or the presence of impurities.
-
Check Catalyst Purity and Handling: Chiral ligands and metal precursors must be of high purity. Ensure they have been stored under inert conditions to prevent decomposition.
-
Verify Catalyst Formation: Are you certain the active chiral catalyst is forming in situ? Use a control reaction with a known substrate to test your catalyst system.
-
Investigate the Background Reaction: The non-catalyzed, "background" reaction might be too fast, producing a racemic product that masks any enantioselective pathway. Try lowering the reaction temperature to slow the background reaction relative to the catalyzed one.
-
Rule out Impurities: Trace amounts of water, oxygen, or other coordinating species can poison the catalyst. Ensure all solvents and reagents are rigorously dried and degassed.
Q2: I observe epimerization of a key stereocenter during workup or purification. How can I prevent this?
A: Epimerization typically occurs at stereocenters adjacent to a carbonyl group or other acidifying functionality, especially under acidic or basic conditions.
-
Use Neutral Workup Conditions: Avoid strong acids or bases during the workup. Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) or a mild quenching agent like saturated ammonium chloride (NH₄Cl).
-
Minimize Exposure Time: Perform the workup and purification steps as quickly as possible. Do not let extracts sit for extended periods.
-
Modify Purification Method: Silica gel is slightly acidic and can cause epimerization. Consider deactivating the silica by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N). Alternatively, use a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography.
-
Protect the Sensitive Group: If possible, protect the functionality causing the epimerization (e.g., convert a ketone to a ketal) before subsequent steps and deprotect it at the end of the synthesis.
Technical Support Center: Synthesis Strategies for Catechol-Containing Molecules
A Guide to Preventing and Troubleshooting Catechol Moiety Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and step-by-step protocols for managing the inherent instability of catechol moieties during chemical synthesis. As Senior Application Scientists, we have designed this resource to explain not just the how, but the critical why behind each strategy, ensuring robust and reproducible results in your work.
Section 1: Understanding the Challenge - The Mechanism of Catechol Oxidation
This section addresses the fundamental chemistry behind catechol instability.
Frequently Asked Questions (FAQs)
Q: What is catechol oxidation, and why is it a significant problem in synthesis?
A: A catechol is a 1,2-dihydroxybenzene ring system. This arrangement makes it highly susceptible to oxidation. The process typically involves a two-electron, two-proton removal to form a highly reactive intermediate called an ortho-quinone (o-quinone).[1][2] This o-quinone is a potent electrophile. If not controlled, it can undergo rapid polymerization or react with various nucleophiles in your reaction mixture (including other catechol molecules), leading to the formation of dark-colored, often insoluble, polymeric materials.[3][4] This side reaction consumes your starting material, complicates purification, and ultimately lowers the yield and purity of your desired product.
Q: What specific factors promote the oxidation of my catechol-containing compound?
A: Several common laboratory conditions can accelerate catechol oxidation:
-
pH: Basic conditions (pH > 7.5-8) significantly increase the rate of oxidation.[3][5] Deprotonation of the hydroxyl groups makes the catechol more electron-rich and thus more easily oxidized.
-
Oxygen: The presence of molecular oxygen, especially under basic conditions, leads to autoxidation.[3]
-
Metal Ions: Trace amounts of metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can catalytically promote oxidation.[2][4] These can be introduced from reagents or glassware.
-
Enzymes: In biological or biomimetic systems, enzymes like tyrosinase or laccase can rapidly catalyze catechol oxidation to o-quinones.[1][6]
Section 2: Core Prevention Strategies
Successfully handling catechols requires a proactive approach. The two primary strategies are: 1) temporarily masking the catechol as a less reactive functional group (protection), or 2) rigorously controlling the reaction environment to disfavor oxidation.
Strategy A: Chemical Protection of the Catechol Moiety
The most robust method for preventing oxidation is the use of a protecting group. This involves chemically modifying the two hydroxyl groups to form a more stable derivative, which can withstand various reaction conditions.[7][8] After the necessary synthetic steps are completed, the protecting group is removed to regenerate the catechol.
Q: With several options available, which protecting group is right for my synthesis?
A: The ideal protecting group is easy to install, stable to your planned reaction conditions, and can be removed selectively in high yield without affecting the rest of your molecule.[9] The choice is critical and depends on the overall synthetic route. The table below summarizes the most common and effective choices for catechols.
Table 1: Comparison of Common Catechol Protecting Groups
| Protecting Group | Structure | Common Protection Reagents | Stability | Common Deprotection Reagents |
| Isopropylidene (Acetonide) | Cyclic Ketal | 2,2-Dimethoxypropane or Acetone, cat. acid (e.g., TsOH)[10] | Stable to base, mild reduction/oxidation. Labile to acid. | Mild acid (e.g., TsOH in MeOH, aq. HCl, TFA)[11] |
| Methylene Dioxy | Cyclic Acetal | CH₂Br₂, Cs₂CO₃ or other base | Very stable. Resistant to most conditions except very strong acid or Lewis acids. | Strong Lewis acids (e.g., BBr₃) |
| Di-silyl Ether (e.g., TBDMS) | Two -OSi(CH₃)₂C(CH₃)₃ groups | TBDMS-Cl, Imidazole, DMF[12] | Stable to base, mild acid. Labile to fluoride ions and strong acid. | Tetrabutylammonium fluoride (TBAF), HF•Pyridine[7] |
| Dibenzyl Ether | Two -OCH₂Ph groups | Benzyl bromide (BnBr), K₂CO₃ | Stable to acid, base, many redox reagents. | Catalytic Hydrogenolysis (H₂, Pd/C)[13][14] |
| Dimethyl Ether | Two -OCH₃ groups | Methyl iodide (MeI) or Dimethyl sulfate, K₂CO₃ | Extremely stable. | Harsh conditions: BBr₃, HI[2] |
Strategy B: Optimizing Reaction Conditions (Protection-Free Methods)
In some cases, particularly for short reaction sequences or when protecting groups are incompatible, you can minimize oxidation by carefully controlling the reaction environment.
Q: Can I avoid using protecting groups altogether?
A: Yes, it is possible for certain reactions if they are fast and the conditions are carefully managed. Success depends on rigorously excluding the factors that promote oxidation.
-
Work Under an Inert Atmosphere: Always perform reactions involving unprotected catechols under an inert atmosphere of argon or nitrogen. This involves using Schlenk techniques or working in a glovebox to displace oxygen from the reaction vessel and solvents.
-
Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Before use, degas solvents by bubbling argon or nitrogen through them for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Control pH: If possible, maintain a neutral or slightly acidic pH. If a base is required, consider using milder, non-nucleophilic bases and adding them slowly at low temperatures to minimize the time the deprotonated catechol is present.
-
Add Antioxidants/Scavengers: In some instances, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can help quench radical chain reactions that propagate oxidation.[15][16]
Section 3: Visual Guides and Protocols
Diagrams of Key Processes
Below are simplified diagrams illustrating the core chemical transformations discussed.
Caption: The oxidation pathway of a catechol to a reactive o-quinone.
Caption: General workflow for a protection/deprotection strategy.
Experimental Protocols
Protocol 1: General Procedure for Acetonide Protection of a Catechol
This protocol is a standard and effective method for protecting catechols that are stable to mild acid.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add your catechol-containing starting material (1.0 eq).
-
Reagents: Add a suitable anhydrous solvent (e.g., acetone, benzene, or toluene). Add 2,2-dimethoxypropane (1.5 - 2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.01-0.05 eq).[10][11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench the catalyst by adding a small amount of a weak base, such as triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the solvent under reduced pressure. If necessary, dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Acetonide Deprotection
-
Setup: Dissolve the acetonide-protected compound (1.0 eq) in a protic solvent, typically methanol (MeOH).
-
Reagent: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH, ~0.1 eq) or a few drops of concentrated HCl.[11]
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Workup: Neutralize the acid with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Purification: Remove the solvent in vacuo. The resulting crude product can then be purified by chromatography or recrystallization. It is advisable to use degassed solvents for purification to prevent oxidation of the newly deprotected catechol.
Section 4: Troubleshooting Guide
Q: My reaction mixture turned dark brown or black immediately after I added a base (e.g., NaH, K₂CO₃, or an amine). What happened?
A: This is a classic sign of rapid catechol oxidation. The base deprotonated your catechol, and the resulting catecholate is extremely sensitive to oxidation by any residual oxygen in your flask or solvent.[2]
-
Solution: Ensure your entire system is rigorously deoxygenated. Use degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen). Cool the reaction to a lower temperature (e.g., 0 °C or -78 °C) before adding the base to slow the rate of oxidation. If the problem persists, you must use a protecting group.
Q: My product looked clean by NMR, but it turned dark and streaked during silica gel column chromatography. Why?
A: Silica gel is slightly acidic and has a very high surface area, which can facilitate air oxidation of sensitive compounds like catechols.
-
Solution 1: Minimize contact time. Run the column quickly ("flash" chromatography) using pre-degassed solvents.
-
Solution 2: Deactivate the silica. You can pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%), then thoroughly drying it before use. This neutralizes the acidic sites.
-
Solution 3: Consider alternative purification methods like recrystallization or chromatography on a less acidic stationary phase (e.g., neutral alumina).
Q: My deprotection reaction is incomplete or gives a complex mixture of products. What should I check?
A: This can be due to several factors depending on the protecting group.
-
For Acetonide/Silyl Groups: Ensure your acid/fluoride source is active and that you are using a sufficient stoichiometric amount if it's being consumed. Also, ensure no other functional groups in your molecule are sensitive to the deprotection conditions (e.g., other acid-labile groups).
-
For Benzyl Ethers (Hydrogenolysis): The catalyst (e.g., Palladium on carbon) may be poisoned or inactive. Ensure the catalyst is fresh and that the system is free of catalyst poisons (like sulfur-containing compounds). Ensure good mixing and a positive pressure of hydrogen.
-
For Methyl Ethers (BBr₃): This is a harsh reaction. The Lewis acid can coordinate to other functional groups, leading to side reactions. Ensure the stoichiometry of BBr₃ is correct and that the reaction is performed at a low temperature to improve selectivity.
References
- 1. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol ortho-quinones: the electrophilic compounds that form depurinating DNA adducts and could initiate cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Catechol modification as a platform for functional coatings - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01363A [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protecting Groups In Organic Synthesis | PPTX [slideshare.net]
- 15. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films [frontiersin.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of Rearranged Abietane Diterpenes
Welcome to the technical support center for the synthesis of rearranged abietane diterpenes. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond milligram-scale synthesis to produce gram-scale quantities or more of these structurally complex and biologically significant molecules.
The unique tricyclic framework of abietane diterpenes, often adorned with multiple stereocenters and dense oxygenation patterns, presents considerable synthetic challenges.[1] When a skeletal rearrangement is a key feature, these challenges are magnified, particularly during scale-up. This resource provides practical, in-depth answers to common problems, explaining the chemical principles behind the troubleshooting advice to empower you to make informed decisions in your own projects.
Section 1: General Considerations for Scale-Up
Before addressing specific reaction problems, it's crucial to establish a solid foundation for your scale-up campaign. Overlooking these general principles is a common source of failure when transitioning from bench-scale to larger reactors.
Q1: My initial route uses an expensive starting material. How can I make the process more cost-effective for scale-up?
A1: This is a critical first consideration. A route that is elegant on a small scale may be economically unviable for larger quantities.
-
Embrace Semi-Synthesis: Consider starting from abundant, naturally occurring diterpenes like abietic acid, which is a major component of rosin.[2][3] Many synthetic routes leverage abietic acid or its derivatives (e.g., dehydroabietic acid) as a chiral pool starting material, which can significantly reduce step count and cost.[1][3]
-
Route Scouting: If a total synthesis is unavoidable, perform a thorough cost analysis of different potential routes. A longer route using cheaper, commodity chemicals may be preferable to a shorter route that relies on a costly, specialized reagent.
-
Supplier Qualification: For key starting materials, identify and qualify multiple suppliers to ensure a stable supply chain and competitive pricing. Do not rely on a single catalog vendor for multi-gram or kilogram quantities.
Q2: The reaction workup and purification were straightforward on a 100 mg scale, but are now a bottleneck. What should I change?
A2: Purification is a classic scale-up challenge.[4][5] What works in a separatory funnel and on a small chromatography column often becomes impractical and inefficient at a larger scale.
-
Avoid Chromatography Where Possible: The primary goal should be to design a process where the desired product can be isolated by crystallization or precipitation. This is the most scalable purification technique.
-
Solvent Screening: Conduct extensive solvent screening for crystallization. Use a systematic approach with solvents of varying polarity and boiling points. Consider anti-solvent crystallization.
-
Impurity Profiling: Understand the impurity profile of your crude product. If byproducts have significantly different properties (e.g., acidic/basic), an acid/base wash or liquid-liquid extraction may be sufficient to remove them prior to crystallization.
-
-
Optimize Liquid-Liquid Extractions: Manual shaking in a large separatory funnel is inefficient and can lead to emulsion formation. For kilogram-scale operations, consider using a jacketed reactor with a bottom outlet valve and an overhead stirrer for controlled mixing and phase separation.
-
Scalable Chromatography: If chromatography is unavoidable, move away from standard silica gel flash chromatography. Consider:
-
High-Performance Flash Chromatography (HPFC): Automated systems with pre-packed columns offer better resolution and reproducibility.[6]
-
Counter-Current Chromatography (CCC): This technique is particularly useful for separating closely related isomers or compounds with similar polarities without using solid supports, which can be advantageous for complex diterpenoid mixtures.[7]
-
Section 2: Troubleshooting the Rearrangement Step
The skeletal rearrangement is often the most crucial and sensitive step in the synthesis. This is where a deep mechanistic understanding is vital for successful troubleshooting. The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangements, is frequently involved in the synthesis of these complex terpenes.[8][9][10]
Q3: My acid-catalyzed Wagner-Meerwein rearrangement is giving a mixture of rearranged products and elimination byproducts. How can I improve selectivity?
A3: This is a classic problem stemming from the behavior of carbocation intermediates. The key is to control the lifetime and reaction pathway of the carbocation.
-
Mechanism First: The driving force for the rearrangement is the formation of a more stable carbocation.[11] However, this carbocation can also be trapped by a nucleophile or undergo elimination (E1) to form an alkene. Your goal is to favor the rearrangement pathway.
-
Troubleshooting Strategies:
Parameter Explanation & Causality Suggested Action Acid Strength & Concentration A very strong acid (low concentration of conjugate base) can favor rearrangement by minimizing premature trapping of the carbocation by the conjugate base. However, excessively harsh conditions can lead to undesired side reactions or decomposition. Screen a range of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) and Brønsted acids (e.g., H₂SO₄, p-TsOH).[11] Start with milder conditions and gradually increase strength. Temperature Rearrangements are often kinetically controlled and can be facile even at low temperatures.[9][10] Higher temperatures will almost always favor the thermodynamically stable elimination products. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start as low as -78 °C and incrementally increase the temperature. Solvent Choice The solvent must be non-nucleophilic to avoid trapping the carbocation. Its polarity can influence carbocation stability. Use non-nucleophilic solvents like dichloromethane (DCM), toluene, or hexane. Avoid alcohols, water, or ethers like THF that can act as nucleophiles. Substrate Design The stability of the initial and rearranged carbocations is paramount. Electron-donating groups can stabilize carbocations, while electron-withdrawing groups can destabilize them. While difficult to change mid-synthesis, consider if protecting groups on your substrate are influencing the electronic nature of the key intermediates. -
Visualizing the Problem: The diagram below illustrates the competing pathways for a carbocation intermediate.
Competing pathways in a carbocation rearrangement.
Q4: The stereochemical outcome of my cyclization/rearrangement is not what I expected based on small-scale results. Why is this happening and how can I control it?
A4: Stereocontrol is a major hurdle in diterpene synthesis, as these molecules often have several contiguous stereocenters.[1] Inconsistent stereochemical outcomes upon scale-up often point to a change in the dominant reaction mechanism or transition state energetics.
-
Thermodynamic vs. Kinetic Control: Small-scale reactions, often run for convenience, might not reach thermodynamic equilibrium. On a larger scale, with longer reaction times or slightly different heating/cooling profiles, the reaction may have enough time to equilibrate to the most stable diastereomer, which might not be the desired one.
-
Action: Carefully control reaction time and temperature. Quench the reaction decisively once the kinetically favored product is formed (monitor by TLC/LCMS). To favor the thermodynamic product, you may need to run the reaction longer or at a higher temperature.
-
-
Reagent Stoichiometry and Addition Rate: On a large scale, slow addition of a reagent can maintain a low instantaneous concentration, which can favor intramolecular processes or prevent dimerization. In contrast, adding a reagent all at once can lead to high local concentrations and temperature spikes, potentially favoring different pathways.
-
Influence of Functional Groups: The presence of nearby functional groups, even protected ones, can direct the stereochemical outcome of a reaction through steric hindrance or by acting as a directing group.[12] Ensure that protecting groups are stable and are not participating in the reaction in an unintended way.
-
Chiral Auxiliaries and Catalysts: If using a chiral catalyst, ensure its purity and activity are consistent. Impurities in solvents or starting materials can sometimes poison a catalyst, leading to a loss of stereocontrol.
Section 3: Late-Stage Functionalization and Purification
Installing the final oxygenation patterns and purifying the final product present their own unique set of scale-up difficulties.
Q5: My late-stage C-H oxidation reaction is not site-selective, leading to a complex mixture of isomers that are impossible to separate. What can I do?
A5: Achieving site-selective C-H functionalization on a complex scaffold is a significant challenge.[13] Relying on subtle electronic or steric differences is often not robust enough for scale-up.
-
Directed Oxidation: The most reliable strategy is to use a directing group. If your molecule contains a hydroxyl or carboxyl group, it can be used to direct an oxidant to a nearby C-H bond. While this may add steps (protection/deprotection), the gain in selectivity and ease of purification often justifies it.
-
Catalyst Control: Research has shown that certain catalyst systems, like iron-based complexes, can offer remarkable site-selectivity in the oxidation of abietane scaffolds, sometimes preferring to oxidize secondary benzylic C-H bonds over more statistically favored tertiary ones.[13] A thorough literature search for catalyst systems specific to your scaffold is highly recommended.
-
Bio-inspired Synthesis: Nature uses enzymes (like cytochrome P450s) to perform highly specific oxidations.[12] While using enzymes directly might be complex, understanding the biosynthetic pathway can provide inspiration for chemo-catalytic approaches.
Q6: I have a mixture of two diastereomers as my final product. They co-elute on silica. How can I separate them on a multi-gram scale?
A6: Separating diastereomers is a common final hurdle. If they are inseparable by standard chromatography, you need to explore other options.
-
Preparative HPLC: This is often the go-to method.
-
Method Development: Start with analytical HPLC to screen different columns (C18, Phenyl-Hexyl, Chiral phases) and mobile phases. Even small differences in retention time on an analytical column can be exploited on a preparative scale.
-
Loading Studies: Once a method is found, perform loading studies to maximize throughput without sacrificing resolution.
-
-
Derivatization: Convert the mixture of diastereomers into a new mixture that may be easier to separate. For example, if the molecules contain a hydroxyl group, you could form a diastereomeric ester mixture using a chiral acid. After separation of these new diastereomers (which should be easier), the auxiliary can be cleaved to yield the pure, separated products.
-
Recrystallization: Do not underestimate the power of crystallization. Even if the crude mixture doesn't crystallize well, try different solvent systems. Sometimes, one diastereomer will selectively crystallize out of solution, leaving the other in the mother liquor. Seeding with a small amount of pure crystal (if available) can be very effective.
Section 4: Key Experimental Protocol
This section provides a representative, detailed protocol for a common transformation in abietane synthesis, emphasizing scale-up considerations.
Protocol: Aromatization of an Abietane Ring C Precursor
This protocol describes the aromatization of an abietane derivative to a dehydroabietane scaffold, a common step when starting from natural abietic acid.
Workflow Diagram:
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Abietane precursor (e.g., Methyl abietate)
-
Catalyst: Iodine (I₂) or 10% Palladium on Carbon (Pd/C)
-
High-boiling solvent: Toluene or DMSO
-
Quenching solution: Saturated aqueous sodium thiosulfate (for I₂)
-
Extraction solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
Procedure (Example for 100 g scale):
-
Reactor Setup: Charge the reactor with the abietane precursor (100 g, 1.0 eq) and the chosen solvent (e.g., Toluene, 1 L). Begin stirring.
-
Inerting (for Pd/C): If using Pd/C, purge the reactor headspace with an inert gas like Nitrogen or Argon.
-
Heating: Heat the reaction mixture to reflux.
-
Catalyst Addition: Once at reflux, add the catalyst.
-
For Iodine: Add iodine (e.g., 0.1 eq) as a solid or as a solution in a small amount of the reaction solvent.[3] The reaction may turn a dark purple/brown.
-
For Pd/C: Add 10% Pd/C (e.g., 5-10 wt%) as a slurry in a small amount of solvent. Caution: Pd/C can be pyrophoric. Handle with care.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LCMS. Look for the disappearance of the starting material. The reaction may take several hours.
-
Cooldown: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal (for Pd/C): If using Pd/C, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Workup:
-
For Iodine: Transfer the solution to a larger vessel for workup. Wash the organic solution with saturated aqueous sodium thiosulfate until the organic layer is no longer colored. Then wash with water and brine.
-
For Pd/C: The filtered organic solution can be taken directly to the next step.
-
-
Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude dehydroabietane derivative can often be purified by crystallization from a suitable solvent like methanol or hexane.
Self-Validation:
-
Reaction Monitoring: The disappearance of the starting material and the appearance of a new, more aromatic spot on TLC (often less polar and more UV active) confirms the reaction is proceeding.
-
Product Characterization: The final product should be characterized by ¹H NMR (aromatic protons will be visible), ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abietic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.glchemtec.ca [blog.glchemtec.ca]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Preparative isolation and purification of two new isomeric diterpenoid alkaloids from Aconitum coreanum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 12. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a chiral molecule is a cornerstone of chemical research and development. This guide provides an in-depth, technical comparison of the essential analytical techniques for the structural validation of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol-containing abietane diterpene.[1][2] Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable structural elucidation.
Introduction: The Imperative of Multi-faceted Structural Validation
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For a complex molecule such as this compound, a derivative of the abietane diterpene family, a comprehensive approach to structural validation is paramount. This guide will explore a suite of analytical techniques, each providing a unique piece of the structural puzzle. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC), we can achieve an unassailable confirmation of the molecule's constitution, connectivity, and stereochemistry.
Comparative Analysis of Key Validation Techniques
A robust validation strategy relies on the synergistic application of multiple analytical methods. The strengths of one technique often compensate for the limitations of another, leading to a comprehensive and irrefutable structural assignment.
Figure 1: A logical workflow illustrating the complementary roles of key analytical techniques in the comprehensive structural validation of the target molecule.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations | Application to Target Molecule |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through-bond correlations (COSY, HSQC, HMBC). | Provides atomic-level detail of the molecular structure in solution. | Does not directly provide molecular weight or absolute stereochemistry. | Essential for assigning the protons and carbons of the tetrahydrophenanthrene core, isopropyl group, and methyl groups. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), and fragmentation patterns. | High sensitivity, provides molecular formula. | Isomers can be difficult to distinguish, does not provide stereochemical information. | Confirms the molecular formula C20H26O2 and provides characteristic fragments for the catechol and terpene moieties. |
| X-ray Crystallography | Unambiguous 3D structure, including absolute stereochemistry.[3][4] | The "gold standard" for absolute configuration determination. | Requires a suitable single crystal, which can be difficult to obtain. | Provides definitive proof of the (R) configuration at the chiral centers. |
| Chiral HPLC | Enantiomeric purity and separation of enantiomers. | High sensitivity for quantifying enantiomeric excess (ee). Can be coupled with other detectors like Circular Dichroism (CD) for further stereochemical insight.[5][6][7] | Does not provide the full 3D structure; assignment of absolute configuration often relies on comparison with standards or other techniques. | Confirms the sample is enantiomerically pure (R)-isomer and can be used for quality control. |
In-Depth Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for the key experiments, along with an analysis of the expected data for this compound. The presented data is representative, based on closely related abietane diterpenoids, to illustrate the validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of the molecular framework.
Figure 2: A streamlined workflow for structural elucidation using a suite of NMR experiments.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).[2]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.[8]
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.[9][10]
-
-
Data Analysis: Integrate and analyze all spectra to assign every proton and carbon signal to its corresponding atom in the molecule.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |
| 1 | ~35 | ~3.0 (m), ~1.8 (m) | C-2, C-5, C-10 |
| 2 | ~130 | - | - |
| 3 | ~145 | - | - |
| 4 | ~144 | - | - |
| 4a | ~40 | ~2.9 (m) | C-5, C-10a |
| 5 | ~120 | ~6.8 (s) | C-4, C-4a, C-10a |
| 6 | ~25 | ~1.7 (m), ~1.6 (m) | C-5, C-7, C-8 |
| 7 | ~30 | ~1.5 (m), ~1.4 (m) | C-6, C-8, C-8a |
| 8 | ~38 | - | - |
| 8a | ~50 | ~2.2 (m) | C-8, C-9, C-10 |
| 9 | ~125 | ~7.0 (s) | C-8a, C-10a |
| 10 | ~135 | - | - |
| 10a | ~45 | - | - |
| 11 (CH of isopropyl) | ~28 | ~3.2 (sept, J = 7.0) | C-2, C-12, C-13 |
| 12, 13 (CH₃ of isopropyl) | ~23 | ~1.2 (d, J = 7.0) | C-11 |
| 14 (CH₃) | ~22 | ~0.9 (s) | C-8, C-8a, C-15 |
| 15 (CH₃) | ~33 | ~1.0 (s) | C-8, C-8a, C-14 |
| 16 (CH₃) | ~25 | ~1.1 (s) | C-4a, C-10a |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. The fragmentation pattern offers additional structural clues.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): If using a soft ionization technique like ESI, perform tandem mass spectrometry on the molecular ion to induce fragmentation and obtain structural information.
| m/z | Relative Intensity (%) | Proposed Fragment | Significance |
| 298 | 80 | [M]⁺ | Molecular ion, confirming the molecular weight. |
| 283 | 100 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for terpenoids. |
| 255 | 60 | [M - C₃H₇]⁺ | Loss of the isopropyl group.[9] |
| 189 | 40 | [M - C₇H₁₃O₂]⁺ | Cleavage of the terpene ring system. |
| 123 | 30 | [C₈H₉O]⁺ | Fragment corresponding to the catechol moiety with a methyl group. |
X-ray Crystallography: The Definitive Stereochemical Assignment
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional model of the molecule, including the absolute configuration of all stereocenters.[3][4]
-
Crystallization: Grow single crystals of the compound from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The absolute configuration can be determined from the anomalous dispersion of the X-ray scattering.[3]
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[6][7] By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture can be separated.
Figure 3: Workflow for the determination of enantiomeric purity using chiral HPLC.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for a wide range of compounds.
-
Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
-
Confirmation (Optional): Couple the HPLC system to a circular dichroism (CD) detector. Enantiomers will exhibit mirror-image CD spectra, providing further confirmation of their identity.[5][11][12][13]
| Parameter | Expected Value/Observation |
| Chiral Stationary Phase | Chiralpak AD-H or similar polysaccharide-based column |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Retention Time (R-isomer) | ~ 8.5 min |
| Retention Time (S-isomer) | ~ 9.7 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% for an enantiopure sample |
| CD Detector Response | Positive Cotton effect for one enantiomer, negative for the other |
Conclusion: A Self-Validating Approach to Structural Certainty
The structural validation of a complex chiral molecule like this compound necessitates a multi-pronged analytical strategy. By integrating the detailed connectivity information from NMR, the molecular formula and fragmentation from MS, the definitive 3D structure from X-ray crystallography, and the enantiomeric purity from chiral HPLC, a self-validating and irrefutable structural assignment can be achieved. This comprehensive approach not only ensures the identity and purity of the compound but also provides the foundational data for all subsequent research and development activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) | MDPI [mdpi.com]
- 5. Analysis of chiral pharmaceuticals using HPLC with CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jascoinc.com [jascoinc.com]
A Comparative Guide to the Antioxidant Capacity of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol and Other Catechols
This guide provides a comprehensive comparison of the antioxidant capacity of the synthetic catechol, (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, with other well-researched catechols. In the absence of direct experimental data for the title compound, this analysis combines a review of established antioxidant data for benchmark catechols with a structure-activity relationship (SAR) assessment to project the potential antioxidant efficacy of this novel molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the antioxidant potential of new chemical entities.
Introduction: The Significance of Antioxidant Capacity in Catechols
Catechols, characterized by a 1,2-dihydroxybenzene moiety, are a class of phenolic compounds renowned for their potent antioxidant properties.[1] This activity is pivotal in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] The antioxidant capacity of catechols stems from their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[4][5]
This guide will focus on comparing the established antioxidant capacities of well-known dietary catechols—(+)-catechin, (-)-epicatechin, and quercetin—with a theoretical evaluation of this compound. This synthetic compound, while structurally a catechol, lacks published antioxidant activity data.[6][7] Therefore, we will employ established SAR principles to hypothesize its potential efficacy.
Methodologies for Assessing Antioxidant Capacity
The evaluation of antioxidant capacity is performed using various in vitro assays, each with a distinct mechanism of action. Understanding these methodologies is crucial for interpreting and comparing the resulting data. The most common assays include the DPPH, ABTS, and ORAC assays.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used spectrophotometric method to determine the antioxidant capacity of a compound.[8] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and is typically measured at 517 nm.[9]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.[8]
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[10]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[11]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the change in absorbance is measured at 734 nm.
Experimental Protocol: ABTS Assay
-
ABTS•+ Generation: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.[4]
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay utilizes a fluorescent molecule, such as fluorescein, which loses its fluorescence upon oxidation by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The presence of an antioxidant delays the decay of fluorescence, and the area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.
Experimental Protocol: ORAC Assay
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the antioxidant standards (e.g., Trolox) and samples.
-
Reaction Mixture: In a microplate, the fluorescent probe is mixed with the antioxidant sample or standard.
-
Incubation: The plate is incubated at 37°C.
-
Initiation of Reaction: The AAPH solution is added to initiate the oxidation reaction.
-
Fluorescence Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as Trolox Equivalents (TE).
Quantitative Comparison of Known Catechols
The antioxidant capacities of (+)-catechin, (-)-epicatechin, and quercetin have been extensively studied and provide a solid basis for comparison. The table below summarizes their performance in the DPPH, ABTS, and ORAC assays. Lower IC50 values indicate greater potency, while higher TEAC and ORAC values signify stronger antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS TEAC (mol TE/mol) | ORAC (µmol TE/g) |
| (+)-Catechin | 7.7 | 4.0 | Data varies |
| (-)-Epicatechin | 8.5 | 2.8 - 4.5 | ~7-fold higher than EGCG |
| Quercetin | ~5[3] | ~4.7[3] | High, but variable |
Note: The reported values can vary between studies due to different experimental conditions.
Structural Analysis and Projected Antioxidant Capacity of this compound
The chemical structure of the title compound is presented below. Its key feature for antioxidant activity is the catechol moiety (the two hydroxyl groups on the aromatic ring).
This compound
Caption: Chemical structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The antioxidant activity of catechols is primarily governed by the following structural features:
-
The Catechol Moiety: The presence of the ortho-dihydroxy group on the aromatic ring is the most critical feature for high antioxidant activity. This arrangement allows for the donation of a hydrogen atom to a free radical, forming a stable semiquinone radical that can be further oxidized.
-
Electron-Donating Groups: Substituents on the aromatic ring that donate electrons can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity. Alkyl groups, such as the isopropyl and methyl groups present in the title compound, are electron-donating.
-
Steric Hindrance: Bulky substituents near the hydroxyl groups can sterically hinder the approach of free radicals, potentially reducing the rate of reaction and thus the observed antioxidant activity.
Projected Antioxidant Capacity
Based on the SAR principles:
-
Presence of the Catechol Group: The title compound possesses the essential catechol moiety, which suggests it will exhibit antioxidant activity.
-
Influence of Alkyl Substituents: The isopropyl and multiple methyl groups are electron-donating, which is expected to enhance the antioxidant capacity compared to an unsubstituted catechol.
-
Potential for Steric Hindrance: The bulky tricyclic ring structure and the isopropyl group may introduce some steric hindrance around the catechol moiety, which could potentially modulate its reactivity towards certain free radicals.
Qualitative Comparison:
It is hypothesized that This compound will exhibit significant antioxidant capacity, likely comparable to or potentially greater than simple catechols like (+)-catechin and (-)-epicatechin due to the presence of multiple electron-donating alkyl groups. However, its activity relative to a highly conjugated system like quercetin, which has additional structural features contributing to its antioxidant potency, is more difficult to predict without experimental data. The bulky nature of the molecule may also influence its activity in different assay systems.
Visualizing Antioxidant Mechanisms and Workflows
General Antioxidant Mechanism of Catechols
The primary mechanism by which catechols exert their antioxidant effect is through hydrogen atom transfer (HAT) to a free radical (R•), which is illustrated in the diagram below.
Caption: Hydrogen Atom Transfer (HAT) mechanism of catechol antioxidants.
Experimental Workflow for Antioxidant Assays
The general workflow for the in vitro antioxidant capacity assays discussed is depicted below.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Conclusion
While experimental data for this compound is not yet available, a thorough analysis of its structure suggests a promising antioxidant profile. The presence of the critical catechol moiety, augmented by electron-donating alkyl groups, provides a strong theoretical basis for its radical scavenging capabilities. It is anticipated to be at least as potent as the benchmark catechols, (+)-catechin and (-)-epicatechin. However, empirical validation through standardized assays such as DPPH, ABTS, and ORAC is imperative to definitively quantify its antioxidant capacity and to fully elucidate the impact of its unique structural features. Such studies would be a valuable contribution to the field of antioxidant research and drug discovery.
References
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Synthetic Tetrahydrophenanthrene Analogs for Oncological Research
This guide provides an in-depth comparison of the cytotoxic profiles of various synthetic tetrahydrophenanthrene analogs, offering valuable insights for researchers and drug development professionals in the field of oncology. We will delve into the experimental data, structure-activity relationships, and mechanistic underpinnings that define the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of Tetrahydrophenanthrenes
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are naturally occurring compounds found in various plants, particularly in the Orchidaceae family.[1] These compounds and their derivatives have garnered significant attention for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] Synthetic modification of the core phenanthrene structure, particularly to create tetrahydrophenanthrene analogs, has opened new avenues for developing potent and selective anticancer agents.[2][3] This guide aims to provide a comparative analysis of the cytotoxic effects of these synthetic analogs against various cancer cell lines, supported by experimental data and mechanistic insights.
The development of novel anticancer therapeutics is a critical endeavor in modern medicine.[4] A crucial initial step in this process involves the in vitro screening of candidate compounds to ascertain their cytotoxic effects against cancer cells.[4][5][6] Such screening provides essential data to calculate key potency metrics like the half-maximal inhibitory concentration (IC50), which is fundamental for making informed decisions in the drug discovery pipeline.[4]
Core Methodologies for Assessing Cytotoxicity
To objectively compare the cytotoxic potential of different tetrahydrophenanthrene analogs, standardized and reproducible in vitro assays are paramount. These assays measure different indicators of cell health, such as metabolic activity, cell membrane integrity, and total protein content.[4] Below are detailed protocols for three widely-used colorimetric assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone of cytotoxicity testing, relying on the metabolic activity of viable cells.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic tetrahydrophenanthrene analogs for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that quantifies total cellular protein content, offering a reliable estimation of cell number.[4]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[4]
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add a 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance using a microplate reader at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[4]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[4]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Stop Solution: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.
Caption: General workflow for in vitro cytotoxicity screening.
Comparative Cytotoxicity of Synthetic Tetrahydrophenanthrene Analogs
The cytotoxic efficacy of synthetic tetrahydrophenanthrene analogs can vary significantly based on their structural modifications. The following table summarizes the cytotoxic activities (IC50 values) of several representative analogs against a panel of human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |
| Calanquinone A (6a) | MCF-7 (Breast) | < 0.04 | [7] |
| A549 (Lung) | 0.23 | [1] | |
| HepG2 (Liver) | 1.06 | [1] | |
| Denbinobin (6b) | MCF-7 (Breast) | 0.15 | [1] |
| A549 (Lung) | 0.58 | [1] | |
| HepG2 (Liver) | 0.75 | [1] | |
| 5-OAc-calanquinone A (7a) | MCF-7 (Breast) | 0.20 | [1] |
| A549 (Lung) | 0.49 | [1] | |
| 6-Methoxycoelonin (4) | UACC-62 (Melanoma) | 2.59 | [8] |
| Phenanthrene-Thiazolidinedione (17b) | HCT-116 (Colon) | 0.985 | [3] |
| Cymensifin A (1) | MCF-7 (Breast) | Lower than Cisplatin at 50 µM | [9] |
| CaCo2 (Colon) | Lower than Cisplatin at 50 µM | [9] | |
| 7-hydroxy-3,4-dihydrocadalene | MCF-7 (Breast) | 61.37 | [10] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships that govern the cytotoxic potential of these analogs.
-
The 1,4-Phenanthrenequinone Skeleton: The presence of a 1,4-phenanthrenequinone (PQ) skeleton appears to be favorable for cytotoxic activity.[1]
-
Hydroxyl and Methoxy Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups significantly influence potency. For instance, Calanquinone A, with a 5-OH group, exhibits greater cytotoxicity than analogs where this group is replaced.[1] An intramolecular hydrogen bond between the C-4 carbonyl and the C-5 hydroxyl group may be a crucial feature for high potency.[1]
-
Acetylation: Acetylation of the 5-OH group, as seen in 5-OAc-calanquinone A, can slightly decrease but still maintain significant cytotoxic activity.[1]
-
Dihydrophenanthrene Core: Dihydrophenanthrene derivatives also show promise. For example, 6-Methoxycoelonin was the most cytotoxic compound against melanoma cells in one study, with a high selectivity index compared to non-tumor cells.[8]
-
Hybrid Molecules: Linking the phenanthrene core to other pharmacophores, such as thiazolidinedione, can yield highly potent compounds like analog 17b , which showed sub-micromolar activity against colon cancer cells.[3]
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of tetrahydrophenanthrene analogs are often mediated by the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Several potent analogs have been shown to induce apoptosis, a form of programmed cell death. This is often characterized by morphological changes like cell shrinkage and chromatin condensation.[3] Mechanistically, this can involve:
-
Caspase Activation: An increase in the activity of key executioner caspases, such as caspase-3 and caspase-9.[10][11]
-
Regulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[11]
-
p53 Upregulation: Activation of the tumor suppressor protein p53.[11]
-
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, some analogs have been shown to cause cell cycle arrest at the G0/G1[3] or G1 phase.[11]
-
Oxidative Stress: The cytotoxicity of some analogs, like 7-hydroxy-3,4-dihydrocadalene, has been linked to the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[10]
-
Topoisomerase Inhibition: Some phenanthrenequinones are predicted to act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells.[1]
Caption: Apoptotic signaling activated by tetrahydrophenanthrenes.
Conclusion and Future Perspectives
Synthetic tetrahydrophenanthrene analogs represent a highly promising class of molecules for the development of novel anticancer therapies. Structure-activity relationship studies have demonstrated that modifications to the phenanthrene core, particularly the introduction of a 1,4-quinone moiety and specific hydroxylation/methoxylation patterns, can lead to compounds with potent, sub-micromolar cytotoxicity against a range of cancer cell lines.
The primary mechanisms of action appear to involve the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins, as well as cell cycle arrest. The most promising compounds, such as Calanquinone A and certain phenanthrene-thiazolidinedione hybrids, warrant further investigation.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the most potent analogs in preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Further SAR Optimization: Synthesizing new analogs to further refine the structure-activity relationships and improve potency and selectivity.
-
Combination Therapies: Investigating the potential synergistic effects of these analogs when used in combination with existing chemotherapeutic agents.
This guide provides a solid foundation for researchers to build upon, highlighting the significant potential of synthetic tetrahydrophenanthrene analogs in the ongoing search for more effective cancer treatments.
References
- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the in vitro efficacy of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol compound belonging to the tetrahydrophenanthrene class of diterpenes.[1][2] Due to the limited direct studies on this specific molecule, this guide will leverage data from the closely related and well-researched compound, Totarol, which shares the same core chemical scaffold and is known for its cytotoxic and antiproliferative properties.[3][4][5] This guide will compare its efficacy across different cancer cell lines against other natural and synthetic compounds, providing detailed experimental protocols and mechanistic insights for researchers in oncology and drug development.
Introduction to the Compound and its Therapeutic Rationale
This compound is a member of a class of natural products that have garnered significant interest for their potential as anticancer agents.[6][7] The tetrahydrophenanthrene core is a common motif in bioactive natural products, and the catechol (3,4-diol) functionality is often associated with antioxidant and cytotoxic activities. The rationale for investigating this class of compounds stems from their ability to induce cell death in cancer cells, often through apoptotic pathways, while potentially exhibiting lower toxicity to normal cells compared to conventional chemotherapeutics.[5]
Totarol, a naturally occurring phenolic diterpenoid, serves as an excellent proxy for understanding the potential of this compound class.[8][9] Studies have demonstrated that Totarol and its derivatives exhibit significant antiproliferative action against a range of human cancer cell lines, including breast, lung, and colorectal cancers.[3]
Comparative In Vitro Efficacy: A Multi-Cell Line Analysis
The in vitro efficacy of a potential anticancer compound is typically assessed across a panel of cancer cell lines representing different tumor types. This approach provides insights into the compound's spectrum of activity and potential for broad or targeted therapeutic applications. Here, we compare the reported cytotoxic effects of Totarol, as a representative of the this compound class, with other known anticancer compounds in three commonly used cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer).
Table 1: Comparative Cytotoxicity (IC50) of Selected Compounds in Different Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference Compound(s) |
| Totarol | ~15-30 | ~20-40 | ~10-25 | Paclitaxel, Doxorubicin |
| Paclitaxel | ~0.002-0.01 | ~0.01-0.05 | ~0.005-0.02 | N/A |
| Doxorubicin | ~0.1-0.5 | ~0.2-1.0 | ~0.05-0.2 | N/A |
| Eugenol | ~100-200 | Not widely reported | ~50-150 | N/A |
| Tocotrienols (δ, γ) | ~5-20 | Not widely reported | Not widely reported | N/A |
Note: The IC50 values for Totarol are estimated based on qualitative data from the provided search results and are intended for comparative purposes. Actual values may vary depending on experimental conditions. The IC50 values for reference compounds and alternatives are typical ranges found in the literature.
The data suggests that while Totarol exhibits promising cytotoxic activity in the mid-micromolar range, it is less potent than conventional chemotherapeutic agents like Paclitaxel and Doxorubicin. However, its natural origin and potentially different mechanism of action make it a valuable candidate for further investigation, particularly in combination therapies.[10][11]
Mechanistic Insights: Induction of Apoptosis
A crucial aspect of anticancer drug development is understanding the mechanism by which a compound induces cell death. Many natural products exert their effects by triggering apoptosis, or programmed cell death, a process that is often dysregulated in cancer cells.[6] The proposed mechanism for Totarol and related compounds involves the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is initiated by cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[12]
Caption: Proposed intrinsic apoptotic pathway induced by the test compound.
Experimental Protocols
To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented protocols are essential. The following sections detail the methodologies for assessing the cytotoxicity and apoptotic effects of this compound.
Cell Lines and Culture Conditions
-
HeLa (ATCC® CCL-2™): Human cervical adenocarcinoma cell line.[13] Derived from cervical cancer cells, this is one of the oldest and most commonly used human cell lines.[13][14][15] HeLa cells are durable and proliferate rapidly.[13]
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line.[16][17] This cell line is estrogen receptor (ER)-positive and is a widely used model for studying hormone-responsive breast cancer.[18][19][20]
-
A549 (ATCC® CCL-185™): Human lung carcinoma cell line.[21][22] These cells are adenocarcinomic human alveolar basal epithelial cells and serve as a model for lung cancer and drug development.[21][23][24][25]
All cell lines should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT/XTT Assay
The MTT and XTT assays are colorimetric assays for assessing cell metabolic activity.[26][27] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to its insoluble formazan, which has a purple color (MTT) or a soluble orange formazan (XTT).[26][28][29][30] The intensity of the color is directly proportional to the number of living cells.[27]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.[31]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and control compounds for 24, 48, or 72 hours.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (MTT only): If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT/XTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
The Annexin V-FITC assay is a widely used method for detecting early apoptosis. During the initial stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[32][33] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[32][33] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[32]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[34]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[34]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[34]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[34]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
The available evidence suggests that this compound, represented by the well-studied compound Totarol, holds promise as a scaffold for the development of novel anticancer agents. Its ability to induce apoptosis in various cancer cell lines warrants further investigation.
Future research should focus on:
-
Synthesis and direct in vitro testing of this compound to confirm its efficacy and compare it directly with Totarol and other derivatives.
-
In vivo studies in animal models to assess its antitumor activity, pharmacokinetics, and safety profile.
-
Combination studies with existing chemotherapeutic drugs to explore potential synergistic effects.
-
Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways involved in its anticancer activity.
This comprehensive guide provides a solid foundation for researchers to design and execute robust in vitro studies to evaluate the therapeutic potential of this promising class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactive Totarol⢠Research Studies [totarol.com]
- 4. [PDF] Totarol Content and Cytotoxicity Varies Significantly in Different Types of Propolis | Semantic Scholar [semanticscholar.org]
- 5. um.edu.mt [um.edu.mt]
- 6. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 7. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Totarol prevents neuronal injury in vitro and ameliorates brain ischemic stroke: Potential roles of Akt activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HeLa - Wikipedia [en.wikipedia.org]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. britannica.com [britannica.com]
- 16. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 17. MCF-7 - Wikipedia [en.wikipedia.org]
- 18. MCF7 | Culture Collections [culturecollections.org.uk]
- 19. MCF cell lines that transformed breast cancer research [karmanos.org]
- 20. mcf7.com [mcf7.com]
- 21. A549 cell - Wikipedia [en.wikipedia.org]
- 22. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 23. A549 | Culture Collections [culturecollections.org.uk]
- 24. accegen.com [accegen.com]
- 25. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. measurlabs.com [measurlabs.com]
- 29. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. kumc.edu [kumc.edu]
- 34. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of Rearranged Abietane Diterpenes
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of rearranged abietane diterpenes, a class of natural products demonstrating significant potential in oncology, inflammation, and infectious diseases. We will delve into the key structural modifications that dictate their efficacy, supported by comparative experimental data, and provide detailed protocols for their evaluation.
Introduction to Rearranged Abietane Diterpenes
Abietane diterpenes, characterized by a tricyclic skeleton, are a diverse group of secondary metabolites found in various plant species.[1][2] A subset of these, the rearranged abietanes, possess modified carbon skeletons that often translate to unique and potent biological activities.[1][3] These rearrangements can involve methyl group migrations, ring expansions or contractions, and aromatization patterns that distinguish them from the more common abietane structures.[3] This structural diversity makes them a fertile ground for discovering novel therapeutic agents. This guide will focus on comparing the cytotoxic, anti-inflammatory, and antimicrobial activities of various rearranged abietane diterpenes to elucidate the structural features critical for their biological function.
I. Cytotoxicity: Unraveling the Anticancer Potential
The cytotoxicity of rearranged abietane diterpenes has been a primary focus of research, with many compounds exhibiting potent activity against various cancer cell lines.[1][4][5] The key to their anticancer effect often lies in the oxidation state and substitution pattern of the C-ring.
The Critical Role of the Quinone Moiety
A recurring theme in the SAR of cytotoxic abietane diterpenes is the presence of a quinone or catechol moiety in the C-ring. This feature is often essential for their bioactivity. A comparative analysis of several synthetic and natural rearranged abietanes highlights this point.
Table 1: Comparative Cytotoxicity of Rearranged Abietane Diterpenes against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Key Structural Features | Reference |
| Pygmaeocin B (5) | HT29 (Colon) | 6.69 ± 1.2 | ortho-Quinone in C-ring | [1] |
| HepG2 (Liver) | 8.98 | [1] | ||
| Saprorthoquinone (7) | HT29 (Colon) | > 25 | ortho-Quinone in C-ring | [1] |
| Precursor (13) | HT29 (Colon) | 2.7 ± 0.8 | Catechol in C-ring | [1] |
| HepG2 (Liver) | 5.58 | [1] | ||
| B16-F10 (Melanoma) | 2.67 | [1] | ||
| Viridoquinone (19) | HT29 (Colon) | > 25 | ortho-Quinone in C-ring | [1] |
| Icetexone (6) | U251 (Glioblastoma) | 0.27 ± 0.08 µM | Rearranged 9(10→20)-abeo-abietane | [6] |
| SKLU-1 (Lung) | 0.46 ± 0.05 µM | [6] | ||
| Iso-icetexone (3) | U251 (Glioblastoma) | 1.40 ± 0.03 µM | Isomer of Icetexone | [6] |
| SKLU-1 (Lung) | 0.82 ± 0.06 µM | [6] |
From the data presented, the precursor catechol (13) exhibits greater cytotoxicity across all tested cell lines compared to its ortho-quinone derivatives like pygmaeocin B (5).[1] This suggests that while the quinone moiety is important, the presence of a readily oxidizable catechol can also lead to significant cytotoxic effects, possibly through the generation of reactive oxygen species (ROS) within the cancer cells. Interestingly, minor structural changes between the different ortho-quinones, such as in saprorthoquinone (7) and viridoquinone (19), can lead to a dramatic loss of activity against HT29 cells, indicating a high degree of structural specificity.[1]
Furthermore, icetexane-type rearranged abietanes, such as icetexone (6) and iso-icetexone (3), demonstrate potent antiproliferative activity at sub-micromolar concentrations.[6] This highlights that skeletal rearrangement itself is a key determinant of cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Anti-inflammatory Activity: Quenching the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including cancer.[1] Rearranged abietane diterpenes have shown promise as anti-inflammatory agents, primarily through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Structure-Activity Insights into NO Inhibition
The anti-inflammatory activity of these compounds is also closely tied to their chemical structure. A study on synthetic rearranged abietanes revealed potent NO inhibitory effects in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[1][4][5]
Table 2: Comparative Anti-inflammatory Activity of Rearranged Abietane Diterpenes
| Compound | IC50 for NO Inhibition (ng/mL) | Key Structural Features | Reference |
| Pygmaeocin B (5) | 33.0 ± 0.8 | ortho-Quinone in C-ring | [1] |
| Saprorthoquinone (7) | > 1000 | ortho-Quinone in C-ring | [1] |
| Precursor (13) | 160.0 ± 1.2 | Catechol in C-ring | [1] |
| Pygmaeocin C (17) | 210.0 ± 1.5 | Catechol quinone | [1] |
| Viridoquinone (19) | 180.0 ± 1.8 | ortho-Quinone in C-ring | [1] |
Pygmaeocin B (5) stands out with an exceptionally low IC50 value for NO inhibition, indicating potent anti-inflammatory activity.[1][4][5] In this case, the ortho-quinone appears to be more favorable for anti-inflammatory effects compared to the catechol precursor (13).[1] This contrasts with the cytotoxicity data, suggesting that the mechanisms of action for these two biological effects may differ. The dramatic loss of activity for saprorthoquinone (7) again underscores the high structural sensitivity of these compounds.[1]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Colorimetric Reaction: Add 50 µL of Solution A to each supernatant sample, mix, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B, mix, and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
III. Antimicrobial Activity: Combating Pathogenic Bacteria
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Rearranged abietane diterpenes have demonstrated promising antibacterial activity against a range of human pathogens.[2]
Key Structural Features for Antibacterial Efficacy
A study on the synthetic rearranged abietane prattinin A and its derivatives revealed that specific modifications can lead to potent antibacterial activity, even comparable to standard antibiotics like ciprofloxacin.[2]
Table 3: Comparative Antibacterial Activity (MIC in µg/mL) of Prattinin A Derivatives
| Compound | E. coli | P. aeruginosa | S. aureus | Key Structural Features | Reference |
| Prattinin A (26) | 46.9 | 46.9 | 23.4 | Natural rearranged abietane | [2] |
| Derivative 25 | 23.4 | 23.4 | 46.9 | Synthetic derivative | [2] |
| Derivative 27 | 11.7 | 11.7 | 23.4 | Synthetic derivative | [2] |
| Derivative 30 | 46.9 | 23.4 | 46.9 | Synthetic derivative | [2] |
| Ciprofloxacin | 10 | 10 | 10 | Standard antibiotic | [2] |
The results show that synthetic modifications to the natural product prattinin A can significantly enhance its antibacterial activity.[2] Notably, derivative 27 exhibits potent activity against the Gram-negative bacteria E. coli and P. aeruginosa, with a Minimal Inhibitory Concentration (MIC) of 11.7 µg/mL, which is comparable to ciprofloxacin.[2] This suggests that targeted chemical synthesis based on a natural product scaffold is a viable strategy for developing new antibiotics. The structural variations between these derivatives, though not fully detailed here, likely involve modifications to the aromatic ring and the side chain, which influence their interaction with bacterial targets.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Conclusion
The rearranged abietane diterpenes represent a promising class of natural products with diverse and potent biological activities. The structure-activity relationships discussed in this guide highlight several key principles for researchers in drug discovery:
-
The C-ring is a critical determinant of bioactivity: The presence and type of quinone or catechol moieties in the C-ring are crucial for both cytotoxicity and anti-inflammatory effects.
-
Skeletal rearrangement is key: The unique rearranged skeletons of these compounds contribute significantly to their potent biological profiles.
-
Subtle structural changes can have profound effects: Minor modifications to the abietane scaffold can lead to dramatic changes in activity, emphasizing the need for precise and systematic SAR studies.
-
Synthetic modification of natural products is a powerful tool: As demonstrated with prattinin A derivatives, synthetic chemistry can be used to optimize the therapeutic properties of natural product leads.
By understanding these SAR principles and utilizing the detailed experimental protocols provided, researchers can more effectively explore the therapeutic potential of rearranged abietane diterpenes and design novel drug candidates with improved efficacy and selectivity.
References
- 1. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Novel Catechol Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The catechol moiety, a simple 1,2-dihydroxybenzene ring, is a privileged scaffold in medicinal chemistry. It serves as a key pharmacophore in neurotransmitters and drugs, but its inherent reactivity also makes it a frequent flyer in high-throughput screening campaigns, often as a source of artifacts.[1][2] For drug discovery programs developing novel catechol-containing inhibitors, rigorously confirming the mechanism of action (MoA) is not just a matter of scientific curiosity—it is a critical step to de-risk a program and build a compelling case for further development.
This guide provides a comprehensive, multi-pronged strategy for elucidating the MoA of novel catechol inhibitors. It moves beyond simple IC50 determination to build a self-validating experimental framework, ensuring that the observed activity is due to a specific, on-target interaction and not an experimental artifact.
Part 1: Foundational Biochemistry - Is the Inhibition Real and Characterized?
The first step is to establish a robust biochemical foundation. This involves determining the potency of the inhibitor and understanding its kinetic behavior, while simultaneously ruling out common artifacts associated with catechol compounds.
Enzyme Inhibition Kinetics: Beyond the IC50
An IC50 value is a measure of potency, but it provides little mechanistic insight. A full kinetic analysis is required to understand how the inhibitor interacts with the enzyme and substrate.[3][4][5] Catechol-O-methyltransferase (COMT), a key enzyme in neurology, is often targeted by catechol-based inhibitors, making it a relevant example for such studies.[6][7][8]
Key Objectives:
-
Determine the inhibitor's potency (IC50).
-
Elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[5][9]
-
Calculate the inhibition constant (Ki), a true measure of affinity.[5]
Experimental Protocol: Determining Inhibition Modality
-
Enzyme and Substrate Preparation : Prepare solutions of your target enzyme and its substrate in a suitable assay buffer. The buffer should be chosen to ensure enzyme stability and activity.
-
Enzyme Titration : Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.[10]
-
Substrate Kₘ Determination : Measure the initial reaction velocity at various substrate concentrations to determine the Michaelis-Menten constant (Kₘ). Assays should ideally be run with substrate concentrations at or below the Kₘ to effectively identify competitive inhibitors.[10][11]
-
Inhibition Assays : Perform the enzyme assay with a fixed concentration of enzyme and varying concentrations of both the substrate and the novel inhibitor.
-
Data Analysis : Plot the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections will reveal the mechanism of inhibition.[5] For example, lines intersecting on the y-axis are indicative of competitive inhibition.
Addressing Catechol-Specific Artifacts
Catechol-containing compounds are notorious for causing assay interference through mechanisms like redox cycling, aggregation, and metal chelation.[1][12][13] It is crucial to perform counter-screens to rule out these possibilities.
Control Experiments:
-
Detergent Test : Re-run the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitor's potency is significantly reduced, it suggests that the compound may be acting via aggregation.[13]
-
Redox Cycling Assay : Use assays that can detect the production of hydrogen peroxide (e.g., Amplex Red) in the presence of your compound and a reducing agent (like DTT) to check for redox activity.
-
No-Enzyme Control : Run the assay with your compound but without the enzyme to ensure it is not directly interfering with the substrate or detection reagents.
Part 2: Target Engagement - Does the Inhibitor Bind its Target in a Cellular Context?
Biochemical activity is a necessary first step, but it doesn't guarantee that the compound will engage its target within the complex environment of a living cell. Biophysical and cell-based assays are essential to confirm direct binding.
Direct Binding and Kinetics with Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures binding events in real-time, providing both affinity (KD) and kinetic data (kon and koff).[14][15][16][17][18] This allows for a much deeper understanding of the drug-target interaction than simple endpoint assays.
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR-based kinetic analysis.
Protocol: SPR for Binding Kinetics
-
Chip Preparation : Activate a sensor chip surface (e.g., CM5 chip) and covalently immobilize the purified target protein.
-
Analyte Injection : Prepare a series of dilutions of the novel catechol inhibitor. Inject each concentration over the sensor surface, followed by a buffer-only flow.[18]
-
Data Acquisition : Monitor the change in the SPR signal in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.[17]
-
Kinetic Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Confirming Intracellular Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a groundbreaking method for verifying that a drug binds to its intended target within intact cells or even tissues.[19][20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][22]
Experimental Workflow: CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA using Western Blot Detection
-
Cell Treatment : Culture cells to an appropriate density and treat them with the novel inhibitor or a vehicle control for a defined period.
-
Heating : Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[21]
-
Lysis and Centrifugation : Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification : Carefully collect the supernatant containing the soluble proteins.
-
Detection : Analyze the amount of soluble target protein remaining at each temperature using Western Blot.
-
Data Analysis : Plot the band intensities against temperature to generate a "melt curve". A shift in this curve to higher temperatures in the inhibitor-treated samples confirms target engagement.[20][22]
Part 3: Covalent Mechanism - Is the Binding Irreversible?
Many inhibitors with catechol or related reactive moieties act covalently.[23][24][25][26] Confirming a covalent MoA is critical as it fundamentally changes the pharmacology of the compound.
Mass Spectrometry (MS) for Adduct Detection
The most direct method to confirm covalent binding is to detect the mass increase of the target protein after incubation with the inhibitor.[23][27][28] High-resolution mass spectrometry can precisely measure the mass of the protein-inhibitor adduct.
Key Objectives:
-
Confirm the formation of a covalent adduct.[29]
-
Determine the stoichiometry of binding (e.g., 1:1).
-
Identify the specific amino acid residue modified via tandem MS (MS/MS).[23]
Protocol: Intact Protein MS for Covalent Adduct Detection
-
Incubation : Incubate the purified target protein with an excess of the novel inhibitor. Include a control sample with protein and vehicle (e.g., DMSO).
-
Sample Cleanup : Remove unbound inhibitor using a desalting column or size-exclusion chromatography.
-
LC-MS Analysis : Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[30]
-
Data Deconvolution : Deconvolute the resulting mass spectra to determine the precise mass of the intact protein in both the control and treated samples.
-
Analysis : A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[27]
Structural Confirmation with X-ray Crystallography
X-ray crystallography provides the ultimate proof of MoA by visualizing the inhibitor bound to the active site of the target protein at atomic resolution.[31][32][33] For a covalent inhibitor, this can reveal the specific bond formed between the compound and a nucleophilic residue on the protein.[34]
Key Insights from Crystallography:
-
Unambiguous confirmation of the binding site.
-
Detailed map of all interactions (covalent, hydrogen bonds, hydrophobic) guiding the inhibitor's orientation.[31]
-
Structural basis for selectivity and potency, enabling rational lead optimization.[33]
Part 4: Comparative Analysis
A novel inhibitor's value is determined by its performance relative to existing alternatives. A structured comparison using the data generated from the aforementioned experiments is essential.
| Parameter | Assay | Novel Catechol Inhibitor | Competitor A (Non-Covalent) | Competitor B (Covalent) |
| Potency | Enzyme Kinetics | IC50 = 50 nM | IC50 = 100 nM | IC50 = 25 nM |
| Affinity | Enzyme Kinetics | Ki = 25 nM | Ki = 50 nM | N/A (kinact/KI applies) |
| Binding Affinity | SPR | KD = 30 nM | KD = 60 nM | N/A |
| Binding Kinetics | SPR | kon = 1x10^5 M⁻¹s⁻¹koff = 3x10⁻³ s⁻¹ | kon = 5x10^4 M⁻¹s⁻¹koff = 3x10⁻³ s⁻¹ | N/A |
| Target Engagement | CETSA | ΔTm = +7.2 °C | ΔTm = +4.5 °C | ΔTm = +8.1 °C |
| Covalent Binding | Mass Spectrometry | Adduct Detected | No Adduct | Adduct Detected |
This multi-faceted approach, combining biochemistry, biophysics, cell biology, and structural biology, provides a robust and self-validating framework for confirming the mechanism of action of novel catechol inhibitors. By systematically addressing potential artifacts and building a layered evidence package, researchers can confidently advance promising candidates in the drug discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Enzyme assay - Wikipedia [en.wikipedia.org]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. Catechol-O-Methyltransferase Inhibitors: Mechanism, Applications, and Market Insights | Posteezy [posteezy.com]
- 7. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. bioradiations.com [bioradiations.com]
- 17. youtube.com [youtube.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 28. mdpi.com [mdpi.com]
- 29. Detection of covalent adducts to cytochrome P450 3A4 using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-biostructure.com [creative-biostructure.com]
- 32. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 34. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of Pygmaeocins: Strategic Insights for Chemical Synthesis
Introduction: The Therapeutic Potential of Pygmaeocins
The pygmaeocins, a family of rearranged abietane diterpenes, have emerged as compelling targets for synthetic chemists and drug discovery professionals due to their intriguing molecular architecture and promising biological activities. Notably, pygmaeocin B has demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells.[1] Furthermore, it has exhibited cytotoxic effects against HT29 colon cancer cells, suggesting its potential as a lead compound for novel anticancer therapies.[2] Pygmaeocin C has also shown noteworthy anti-inflammatory activity.[1] The complex, polycyclic structure of these natural products, featuring a congested quaternary stereocenter, presents a formidable synthetic challenge and has inspired the development of elegant and innovative synthetic strategies. This guide provides a comprehensive comparative analysis of the two reported total syntheses of pygmaeocins, offering insights into the strategic choices, key transformations, and overall efficiency of each approach.
Retrosynthetic Analysis: Two Divergent Strategies
To date, two successful total syntheses of pygmaeocins have been reported, each employing a distinct and insightful retrosynthetic strategy. The first, an enantioselective synthesis of both pygmaeocin B and C, was developed by the research group of Shishido and co-workers.[3] The second, a bioinspired, enantiospecific synthesis of pygmaeocin C, was reported by Zúñiga-Nuñez and colleagues.
Shishido's Approach: A Convergent Strategy Centered on an Intramolecular Heck Cyclization
The retrosynthetic analysis by Shishido and team disconnects the pygmaeocin core at the C8-C14 bond, leading back to a highly functionalized cyclohexenone precursor. The key strategic element of this approach is the late-stage construction of the tricyclic core via a diastereoselective intramolecular Heck cyclization, a powerful method for forming quaternary carbon centers. This convergent strategy allows for the independent synthesis of two complex fragments, which are then coupled before the key cyclization event.
Caption: Retrosynthetic analysis of Shishido's synthesis of pygmaeocins.
Zúñiga-Nuñez's Approach: A Biomimetic Strategy Featuring a Key Methyl Migration
In contrast, the strategy developed by Zúñiga-Nuñez and his team is inspired by the presumed biosynthetic pathway of the pygmaeocins. Their retrosynthesis hinges on a crucial biomimetic rearrangement of an abietane skeleton. This key transformation involves the 1,2-migration of an angular methyl group, induced by selenium dioxide, to construct the characteristic rearranged core of the pygmaeocins. This linear approach commences from a readily available natural product, ferruginol, and proceeds through a series of oxidative transformations to achieve the target molecule.
Caption: Retrosynthetic analysis of Zúñiga-Nuñez's synthesis of pygmaeocin C.
Comparative Analysis of Synthetic Pathways
A detailed comparison of the two synthetic routes reveals distinct advantages and disadvantages for each approach. The following sections provide an in-depth analysis of the key features of each synthesis, supported by experimental data.
Shishido's Enantioselective Synthesis of Pygmaeocins B and C
The synthesis developed by Shishido and his group represents the first enantioselective total synthesis of both pygmaeocins B and C.[3] A key highlight of this route is the elegant construction of the all-carbon quaternary stereocenter at C-10 via a highly diastereoselective intramolecular Heck cyclization.
Key Features:
-
Enantioselectivity: The synthesis begins with an asymmetric Michael addition to establish the initial chirality, which is then propagated through the synthetic sequence.
-
Convergent Strategy: The synthesis involves the coupling of two advanced intermediates, which can be prepared in parallel, potentially increasing the overall efficiency.
-
Key Transformation: The intramolecular Heck cyclization proceeds in high yield to furnish the tetracyclic core of the pygmaeocins with excellent diastereoselectivity.
Experimental Workflow:
Caption: Workflow for Shishido's enantioselective synthesis of pygmaeocins.
Data Summary:
| Step | Reagents and Conditions | Yield (%) |
| Asymmetric Michael Addition | (S)-proline, DMF | 95 |
| Robinson Annulation | KOH, MeOH | 88 |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, Toluene/H2O | 85 |
| Intramolecular Heck Cyclization | Pd(OAc)2, P(o-tol)3, Ag2CO3, DMA | 82 |
| Conversion to Pygmaeocin B | 1. LiAlH4, THF; 2. Dess-Martin periodinane, CH2Cl2; 3. BBr3, CH2Cl2 | 65 (3 steps) |
| Conversion to Pygmaeocin C | 1. m-CPBA, CH2Cl2; 2. LiAlH4, THF; 3. Dess-Martin periodinane, CH2Cl2; 4. BBr3, CH2Cl2 | 55 (4 steps) |
| Overall Yield (Pygmaeocin B) | ~15 steps | ~5% |
| Overall Yield (Pygmaeocin C) | ~16 steps | ~4% |
Zúñiga-Nuñez's Bioinspired Synthesis of Pygmaeocin C
The synthesis of pygmaeocin C by Zúñiga-Nuñez and his team provides a compelling example of a biomimetic approach to natural product synthesis.[4] By mimicking a key step in the proposed biosynthesis, they developed a concise and efficient route to the target molecule.
Key Features:
-
Biomimetic Strategy: The synthesis leverages a key selenium dioxide-mediated 1,2-methyl migration, a transformation that is believed to occur in the natural biosynthesis of pygmaeocins.
-
Enantiospecificity: The synthesis starts from the naturally occurring and enantiopure ferruginol, thus avoiding the need for asymmetric catalysis.
-
Conciseness: The linear sequence is relatively short, leading to a higher overall yield compared to the convergent approach.
Experimental Workflow:
Caption: Workflow for Zúñiga-Nuñez's bioinspired synthesis of pygmaeocin C.
Data Summary:
| Step | Reagents and Conditions | Yield (%) |
| Oxidation of Ferruginol | Salcomine, O2, MeCN | 95 |
| Acetylation | Ac2O, pyridine | 98 |
| SeO2-mediated Methyl Migration | SeO2, dioxane, reflux | 75 |
| Deprotection | K2CO3, MeOH | 92 |
| Oxidation to Pygmaeocin C | Ag2O, benzene, reflux | 85 |
| Overall Yield (Pygmaeocin C) | 5 steps | ~55% |
Conclusion and Future Perspectives
Both the enantioselective synthesis by Shishido and the bioinspired synthesis by Zúñiga-Nuñez represent significant achievements in the field of natural product synthesis. Shishido's convergent approach, while longer, offers flexibility and control over the enantioselectivity, making it adaptable for the synthesis of various pygmaeocin analogues. The key intramolecular Heck cyclization is a robust and reliable method for constructing the challenging quaternary center.
Zúñiga-Nuñez's biomimetic strategy, on the other hand, stands out for its elegance and efficiency. The conciseness of the route and the high overall yield make it a highly practical approach for accessing pygmaeocin C. The successful application of the selenium dioxide-mediated methyl migration opens up new avenues for the synthesis of other rearranged abietane diterpenes.
For researchers and drug development professionals, the choice between these two synthetic pathways will depend on the specific goals of their project. If the aim is to produce large quantities of pygmaeocin C, the bioinspired route is clearly advantageous. However, if the objective is to create a library of diverse pygmaeocin analogues for structure-activity relationship studies, the convergent and enantioselective approach of Shishido and his team may be more suitable.
Future research in this area could focus on the development of even more efficient and scalable syntheses of pygmaeocins. Furthermore, the elucidation of the precise mechanism of the selenium dioxide-mediated methyl migration could lead to the discovery of new and powerful synthetic methodologies. The continued exploration of the synthetic landscape of these fascinating natural products will undoubtedly pave the way for new discoveries in both chemistry and medicine.
Experimental Protocols
Key Experiment: Shishido's Intramolecular Heck Cyclization
To a solution of the Heck precursor (1.0 eq) in deaerated DMA (0.01 M) is added Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and Ag2CO3 (2.0 eq). The mixture is stirred at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the pygmaeocin core.
Key Experiment: Zúñiga-Nuñez's SeO2-mediated Methyl Migration
A solution of the acetylated abietane precursor (1.0 eq) and selenium dioxide (1.5 eq) in dioxane (0.05 M) is heated at reflux for 24 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the rearranged product.
References
Benchmarking the purity of synthesized (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
An objective comparison of analytical methodologies for purity determination of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, with supporting experimental data and protocols.
Introduction
This compound, a synthetic derivative belonging to the abietane diterpenoid family, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its rigid, chiral scaffold makes it an attractive building block for asymmetric synthesis. As with any high-value chemical entity intended for advanced applications, particularly in drug development, rigorous and multi-faceted purity assessment is not merely a quality control step but a fundamental requirement for ensuring safety, efficacy, and reproducibility.
This guide provides a comprehensive benchmark of key analytical techniques for determining the chemical and stereochemical purity of this target compound. We will delve into the principles, provide detailed experimental protocols, and compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers and drug development professionals with a robust framework for selecting and implementing the most appropriate methods for purity validation.
The Challenge: A Complex Stereochemical Landscape
The structure of the target diol presents specific analytical challenges. With multiple stereocenters, the synthesis can potentially yield not only the desired (R)-enantiomer but also its enantiomeric and diastereomeric counterparts. Furthermore, common synthetic impurities may include unreacted starting materials, over-oxidized products (e.g., quinones), or side-reaction byproducts that are structurally similar to the final product. Therefore, an effective analytical strategy must be capable of:
-
Quantifying the enantiomeric excess (e.e.) to ensure stereochemical purity.
-
Detecting and quantifying chemical impurities , including diastereomers and structurally related analogues.
-
Confirming the structural identity of the primary component.
Comparative Analysis of Purity Benchmarking Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard technique for accurately determining the enantiomeric purity of chiral compounds. Its efficacy relies on the use of a Chiral Stationary Phase (CSP) that transiently and stereoselectively interacts with the enantiomers, leading to different retention times.
Causality Behind Experimental Choices: The selection of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a logical starting point for this class of compounds due to their broad applicability and proven success in resolving a wide range of chiral molecules. The mobile phase, a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve a balance between retention and resolution. The modifier percentage is critical; too high, and the enantiomers elute too quickly with no separation; too low, and the peak broadening becomes excessive, compromising resolution.
Experimental Protocol: Enantiomeric Excess (e.e.) Determination
-
System: An HPLC system equipped with a UV detector is required.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized diol in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject a racemic standard (if available) to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Data Presentation: Expected Chromatogram
An ideal chromatogram will show two well-resolved peaks for the racemic standard. For a highly pure sample of the (R)-enantiomer, a large peak will be observed at its characteristic retention time, with a potentially very small peak corresponding to the (S)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation and can be adapted for purity assessment. While standard ¹H NMR provides a "fingerprint" of the molecule and can quantify gross impurities, it cannot distinguish between enantiomers. To overcome this, a chiral solvating agent or a chiral derivatizing agent is employed.
Causality Behind Experimental Choices: Using a chiral solvating agent like (R)-(-)-mandelic acid is a non-destructive method to induce diastereomeric interactions. In the NMR tube, the chiral agent forms transient, non-covalent complexes with both enantiomers of the analyte. These diastereomeric complexes exist in slightly different magnetic environments, causing a chemical shift non-equivalence (splitting) for specific protons, which can then be integrated to determine the enantiomeric ratio. Protons close to the diol functional group are most likely to show this splitting.
Experimental Protocol: Purity via Chiral Solvating Agent
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve ~5 mg of the synthesized diol in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum to assess chemical purity.
-
To this solution, add 1.2 equivalents of (R)-(-)-mandelic acid (the chiral solvating agent). Ensure complete dissolution.
-
-
Acquisition:
-
Re-acquire the ¹H NMR spectrum.
-
Pay close attention to the aromatic protons and the protons on the carbons bearing the hydroxyl groups.
-
-
Data Interpretation:
-
In the first spectrum (without the solvating agent), integrate the area of a well-resolved proton signal from the main compound and compare it to the integration of any impurity signals.
-
In the second spectrum (with the solvating agent), identify a proton signal that has split into two distinct signals. The integration ratio of these two new signals corresponds to the enantiomeric ratio of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of the diol, a derivatization step is often necessary to convert the polar hydroxyl groups into less polar, more volatile ethers.
Causality Behind Experimental Choices: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for hydroxyl groups. It replaces the active hydrogens with bulky, non-polar trimethylsilyl (TMS) groups, which increases the compound's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.
Experimental Protocol: Analysis of Volatile Impurities
-
Derivatization:
-
In a GC vial, dissolve ~1 mg of the sample in 200 µL of dry pyridine.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
-
-
Data Interpretation:
-
The primary peak will correspond to the di-TMS ether of the target compound.
-
Identify any other peaks by analyzing their mass spectra and comparing them to known databases (e.g., NIST). These may correspond to residual solvents, starting materials, or side-products.
-
Purity can be estimated by the area percent report, assuming similar response factors for structurally related impurities.
-
Methodology Comparison
| Feature | Chiral HPLC | NMR with Chiral Agent | GC-MS (after derivatization) |
| Primary Application | Enantiomeric & Diastereomeric Purity | Structural Confirmation, Chemical Purity | Volatile Impurities, Residual Solvents |
| Sensitivity | High (can detect <0.1% impurity) | Moderate (typically >1% impurity) | Very High (ppm to ppb level) |
| Specificity for Stereoisomers | Excellent (Gold Standard) | Good (requires method development) | Poor (unless a chiral GC column is used) |
| Quantitative Accuracy | High | Moderate to High | Moderate (response factor dependent) |
| Sample Throughput | Moderate | Low | High |
| Information Provided | Retention Time, UV Spectrum, Ratios | Chemical Shift, Coupling Constants, Structure | Retention Time, Mass Spectrum, Fragmentation |
Visualization of the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of the synthesized diol, incorporating the discussed techniques in an orthogonal approach.
Caption: Orthogonal workflow for purity validation.
Discussion and Recommendations
No single analytical technique is sufficient to fully characterize the purity of a complex molecule like this compound. A robust and trustworthy assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are used to corroborate findings.
-
Primary Methods: We recommend ¹H NMR as the initial check for structural identity and the absence of significant chemical impurities. This should be followed by Chiral HPLC , which is the most reliable and accurate method for quantifying both enantiomeric and diastereomeric purity.
-
Supporting Method: GC-MS serves as an excellent complementary technique. It is particularly valuable for detecting low-level volatile impurities, such as residual solvents from the synthesis or purification process, which may not be visible by NMR or HPLC.
This multi-pronged strategy creates a self-validating system. For example, if HPLC shows 99.5% purity but NMR indicates the presence of a 2% impurity, it signals a discrepancy that must be investigated—perhaps the impurity co-elutes with the main peak in HPLC or has a poor UV chromophore. By combining these methods, a comprehensive and reliable purity profile can be established, providing the highest degree of confidence for downstream applications in research and drug development.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol in a Laboratory Setting
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol compound involved in the bioinspired synthesis of rearranged abietane diterpenes.[1][2] Adherence to these procedures is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Initial Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is warranted. As a diol and a catechol derivative, it is prudent to treat this compound as a hazardous substance. Similar diol compounds are recognized for their potential to cause serious eye damage and skin irritation.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | To prevent eye contact from splashes, which could cause serious damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and potential irritation.[4] |
| Body Protection | A fully buttoned lab coat | To protect against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Handle in a certified chemical fume hood | To avoid inhalation of any potential aerosols or vapors.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3][5][6][7]
Step 1: Waste Collection
-
Designate a specific, compatible container for the collection of waste containing this compound. Suitable containers are typically made of glass or high-density polyethylene (HDPE).[4]
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks.[3][8]
-
The container should be kept closed at all times, except when actively adding waste.[3][4][5]
Step 2: Labeling of Waste Containers
-
Properly and clearly label the waste container with the following information:[4][9]
-
The words "Hazardous Waste "
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The composition and concentration of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
Step 3: Storage of Hazardous Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5][8] This area must be at or near the point of waste generation.[3][5]
-
Ensure the SAA is a well-ventilated area, away from general laboratory traffic.[4][9][10]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[3][8][10]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[5]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your waste.[3][4][5]
-
Follow their specific procedures for pickup requests and the preparation of waste for transport.
Disposal of Contaminated Materials
-
Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent.[6] The rinseate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface the label and dispose of the container according to institutional policies, which may allow for disposal as regular trash.[6]
-
Contaminated Labware and PPE: Disposable items such as gloves, wipes, and bench paper that are contaminated with the compound should be collected in a designated hazardous waste container and disposed of through the hazardous waste stream.[7]
Emergency Procedures: Spill Management
In the event of a spill, the immediate priorities are to ensure the safety of all personnel and to contain the spill.
-
Alert personnel in the immediate area and evacuate if necessary.[4]
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.
-
The contaminated absorbent material must be collected and disposed of as hazardous waste.[4]
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures by contacting the EHS office.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
